molecular formula C13H13NO3 B072748 Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate CAS No. 1143-82-4

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Numéro de catalogue: B072748
Numéro CAS: 1143-82-4
Poids moléculaire: 231.25 g/mol
Clé InChI: WFAYOALRVTWYQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a high-value chemical building block and heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional isoxazole core, a privileged structure in pharmacology, which is substituted with ester, methyl, and phenyl groups, making it a versatile intermediate for the synthesis of diverse compound libraries. Its primary research application lies in serving as a key precursor for the development of novel therapeutic agents, particularly through derivatization of the 4-carboxylate group into amides or its reduction to alcohols, and through further functionalization of the isoxazole ring. The phenyl ring at the 3-position contributes to potential π-π stacking interactions with biological targets, while the methyl group can influence the molecule's metabolic stability and lipophilicity. Researchers utilize this compound to probe structure-activity relationships (SAR) in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. It is supplied as a high-purity material to ensure reproducibility in synthetic pathways and biological screening assays.

Propriétés

IUPAC Name

ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAYOALRVTWYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150695
Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143-82-4
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z2F64KTR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, with CAS number 1143-82-4, is a polysubstituted isoxazole that serves as a valuable scaffold and intermediate in synthetic organic chemistry. The isoxazole core is a prominent feature in numerous biologically active compounds, conferring a unique combination of electronic and steric properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, structural and physical properties, characteristic spectroscopic data, chemical reactivity, and its current and potential applications in medicinal chemistry and beyond. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this versatile molecule in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a molecule characterized by a central 5-membered isoxazole ring, substituted with a phenyl group at the 3-position, a methyl group at the 5-position, and an ethoxycarbonyl group at the 4-position.

Molecular Structure:

Figure 1: 2D structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

X-ray crystallography data reveals that the dihedral angle between the phenyl and isoxazole rings is approximately 43.40°.[1][3] The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring.[1][3]

Physicochemical Data Table:

PropertyValueReference
CAS Number 1143-82-4[4]
Molecular Formula C₁₃H₁₃NO₃[4]
Molecular Weight 231.25 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 49 °C[5]
Boiling Point 372.9 °C at 760 mmHg[3]
Density 1.148 g/cm³[3]
Solubility Soluble in common organic solvents like ethanol, DMSO, and chloroform.
InChIKey WFAYOALRVTWYQB-UHFFFAOYSA-N[4]

Synthesis Methodologies

The synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and desired scale.

From Benzaldehyde Oxime and Ethyl Acetoacetate

A well-established method involves the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of an oxidizing agent like Chloramine-T.[1] This method proceeds via a 1,3-dipolar cycloaddition pathway.

Reaction Scheme:

synthesis_1 cluster_reactants Reactants benzaldehyde_oxime Benzaldehyde Oxime reagents Chloramine-T Ethanol, 10°C benzaldehyde_oxime->reagents ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reagents product Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate reagents->product

Figure 2: Synthesis from Benzaldehyde Oxime.

Experimental Protocol:

  • To a stirred solution of benzaldehyde oxime (1.0 g, 8.33 mmol) and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in 20 mL of ethyl alcohol, add Chloramine-T (2.33 g, 8.33 mmol).

  • Maintain the reaction mixture at 10°C and stir for approximately 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from hot ethanol to obtain the pure product.[1]

Rationale: This method is efficient for lab-scale synthesis. The in-situ generation of a nitrile oxide from the benzaldehyde oxime, facilitated by Chloramine-T, is the key step. This reactive intermediate then undergoes a [3+2] cycloaddition with the enol form of ethyl acetoacetate to regioselectively form the isoxazole ring.

From Phenylnitromethane and Sodium Ethyl Acetoacetate

An alternative patented method utilizes phenylnitromethane and sodium ethyl acetoacetate. This approach also leverages the principles of 1,3-dipolar cycloaddition.

Reaction Scheme:

synthesis_2 cluster_reactants Reactants phenylnitromethane Phenylnitromethane reagents Ethyl Chloroformate Triethylamine, DMSO/THF phenylnitromethane->reagents sodium_eaa Sodium Ethyl Acetoacetate sodium_eaa->reagents product Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate reagents->product

Figure 3: Synthesis from Phenylnitromethane.

Experimental Protocol:

  • In a three-necked round-bottom flask, dissolve sodium ethyl acetoacetate (2.93 g, 19.8 mmol) in dimethylsulfoxide (15 mL) and triethylamine (6 mL, 47.2 mmol).

  • Prepare a solution of phenylnitromethane (2.7 mL, 19.8 mmol) and ethyl chloroformate (1.89 mL, 19.8 mmol) in tetrahydrofuran (5 mL).

  • Add the phenylnitromethane solution to the reactor at a controlled rate (e.g., 7 mL/hour) with stirring.

  • After the addition is complete, the product can be isolated by neutralization with 1N HCl, extraction with methylene chloride, and purification by column chromatography.

Rationale: This method generates the nitrile oxide intermediate from phenylnitromethane and ethyl chloroformate. The use of a pre-formed enolate (sodium ethyl acetoacetate) can offer advantages in terms of reaction control and scalability.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

¹H NMR Spectroscopy:

A publication reports the following ¹H NMR data in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.42–7.23m5HPhenyl protons
3.75q2H-OCH₂CH₃
2.43s3H-CH₃ (isoxazole)
1.05t3H-OCH₂CH₃

¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1450Medium-StrongC=C and C=N stretches (aromatic and isoxazole rings)
~1200StrongC-O stretch (ester)

Mass Spectrometry:

The electron impact mass spectrum should show a molecular ion peak (M⁺) at m/z = 231. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, M-45), the entire ester group (-COOC₂H₅, M-73), and fragmentation of the isoxazole ring.

Chemical Reactivity and Derivatization

The chemical reactivity of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dictated by its key functional groups: the ester, the isoxazole ring, and the methyl group.

Reactivity Workflow:

reactivity cluster_reactions Chemical Transformations cluster_products Derivative Products main Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O) main->hydrolysis reduction Reduction (e.g., LiAlH₄) main->reduction amidation Amidation (e.g., RNH₂, heat) main->amidation ring_opening Isoxazole Ring Opening (e.g., catalytic hydrogenation) main->ring_opening acid 5-Methyl-3-phenyl- isoxazole-4-carboxylic acid hydrolysis->acid alcohol (5-Methyl-3-phenyl- isoxazol-4-yl)methanol reduction->alcohol amide 5-Methyl-3-phenyl- isoxazole-4-carboxamides amidation->amide beta_aminovinyl_ketone β-Aminovinyl Ketone Derivatives ring_opening->beta_aminovinyl_ketone

Figure 4: Key Reactivity Pathways.

  • Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 5-methyl-3-phenylisoxazole-4-carboxylic acid . This carboxylic acid is a versatile intermediate for further derivatization, such as the formation of amides and other esters.

  • Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to the corresponding primary alcohol, (5-methyl-3-phenylisoxazol-4-yl)methanol .

  • Amidation: The ester can undergo amidation with various primary and secondary amines, typically at elevated temperatures, to produce a diverse range of 5-methyl-3-phenylisoxazole-4-carboxamides .

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation, for instance, can open the ring to form β-aminovinyl ketone derivatives. This transformation provides a pathway to other classes of compounds.

Applications in Research and Development

The structural motifs present in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate make it a compound of significant interest, particularly in the field of medicinal chemistry.

  • Intermediate for Anti-Influenza Agents: This compound has been utilized as a key intermediate in the synthesis of novel isoxazol-4-carboxa piperidyl derivatives that target the influenza A virus nucleoprotein. This highlights its utility in the development of new antiviral therapies.

  • Scaffold for Modulators of Protein-Protein Interactions: The corresponding carboxylic acid has been used to create a library of amides that were screened for their ability to modulate the GATA4-NKX2-5 protein-protein interaction, which is relevant to cardiac development. This demonstrates its potential as a scaffold in the design of molecules that target challenging biological pathways.

  • Agrochemical Potential: Isoxazole-containing compounds are known to exhibit herbicidal and fungicidal activities.[6] While specific applications of this exact molecule in agrochemicals are not widely reported, its structure suggests it could be a valuable building block for the synthesis of new crop protection agents.

  • Materials Science: The isoxazole ring is also being explored in materials science for applications such as dye-sensitized solar cells and as a component of liquid crystals.[6][7] The phenyl and ester functionalities of the title compound offer sites for polymerization or modification to tune the material's properties.

Conclusion

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a readily accessible and synthetically versatile heterocyclic compound. Its well-defined structure and the reactivity of its functional groups make it an important building block for the creation of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers looking to incorporate this valuable compound into their research programs.

References

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. [Link]

  • Chandra, et al. (2013). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Chemsrc. (2025, August 21). CAS#:1143-82-4 | Ethyl 5-methyl-3-phenyl-4-isoxazole carboxalate. Chemsrc. Retrieved from [Link]

  • U.S. Patent No. US8044214B2. (2011). Process for preparing isoxazole compounds.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). RSC Publishing. [Link]

  • Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. (2019). Journal of Medicinal Chemistry. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Bentham Science Publishers. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Ingenta Connect. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). NIH. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • ChemBK. (2024, April 9). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ChemBK. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). NIH. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Request PDF. [Link]

Sources

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Structural Properties of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Introduction

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS No: 1143-82-4) is a heterocyclic compound belonging to the isoxazole class of molecules.[1] Isoxazole derivatives are significant scaffolds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including anticonvulsant, antibacterial, and antiasthmatic properties.[2][3][4] The specific arrangement of the phenyl ring, methyl group, and ethyl carboxylate substituent on the isoxazole core dictates its physicochemical properties, molecular interactions, and ultimately, its potential as a therapeutic agent or synthetic intermediate.

This technical guide provides a comprehensive overview of the known physical, structural, and crystallographic properties of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis and characterization, grounded in authoritative crystallographic data.

Molecular Structure and Conformation

The molecular formula of the compound is C₁₃H₁₃NO₃, with a molecular weight of approximately 231.24 g/mol .[2][3] The structural integrity and three-dimensional conformation have been definitively elucidated through single-crystal X-ray diffraction.[2][3]

Caption: 2D Molecular Structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

A critical feature of its three-dimensional structure is the significant dihedral angle of 43.40° between the planes of the phenyl and isoxazole rings.[2][3] This non-planar orientation is a result of steric hindrance and electronic effects, influencing how the molecule can interact with biological targets. Furthermore, the ethoxycarbonyl group is not coplanar with the isoxazole ring, exhibiting a torsion angle of 16.2°.[2][3] This rotation further contributes to the molecule's specific 3D shape.

Physical Properties

The compound presents as a yellow, crystalline solid at room temperature.[2][3] A summary of its key physical and crystallographic properties is provided below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[1][2]
Molecular Weight 231.24 g/mol [2][3]
CAS Number 1143-82-4[1]
Appearance Yellow, block crystals[2][3]
Physical Form Solid
Calculated Density (Dx) 1.288 g/cm³[2][3]
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
Solubility Recrystallized from hot ethanol[2][3]

Crystallographic Data

The definitive structural data for this compound comes from single-crystal X-ray diffraction analysis, performed at a temperature of 273 K.[2][3] This technique provides precise atomic coordinates and bond parameters, confirming the molecular connectivity and stereochemistry.

ParameterValueSource
Crystal System Monoclinic[2][3]
Space Group P2₁/c[2][3]
a 9.750 (8) Å[2][3]
b 14.589 (13) Å[2][3]
c 9.397 (8) Å[2][3]
β 116.872 (13)°[2][3]
Volume (V) 1192.3 (18) ų[2][3]
Z 4[2][3]
Radiation Mo Kα[2][3]
μ 0.09 mm⁻¹[2][3]

Experimental Methodologies

Synthesis and Purification Protocol

The title compound was prepared via a one-pot reaction, a common strategy for synthesizing substituted isoxazoles.[2][3]

Reagents:

  • Benzaldehyde oxime (1.0 g, 8.33 mmol)

  • Chloramine-T (2.33 g, 8.33 mmol)

  • Ethyl acetoacetate (2.16 g, 16.6 mmol)

  • Ethyl alcohol (20 ml)

Step-by-Step Protocol:

  • A mixture of benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate is prepared in ethyl alcohol.[2][3]

  • The reaction mixture is stirred at 10°C for approximately 6 hours.[2][3] The low temperature is crucial for controlling the reaction rate and minimizing side-product formation.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2][3] This is a critical quality control step to ensure the starting materials have been consumed before proceeding.

  • Upon completion, the solvent (ethyl alcohol) is removed under vacuum (evaporated).[2][3] This step isolates the crude solid product.

  • The resulting solid is purified by recrystallization from hot ethanol to yield single crystals of the final compound suitable for X-ray diffraction analysis.[2][3] This purification method leverages the differential solubility of the product and impurities at different temperatures.

G Reactants Benzaldehyde Oxime Chloramine-T Ethyl Acetoacetate in Ethanol Stir Stir at 10°C for 6h Reactants->Stir TLC Monitor by TLC Stir->TLC Evap Evaporate Solvent (Vacuum) TLC->Evap Reaction Complete Crude Crude Solid Evap->Crude Recrystal Recrystallize from Hot Ethanol Crude->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: Workflow for the synthesis and purification of the title compound.

Structural Characterization

The primary method for characterizing the synthesized compound was single-crystal X-ray diffraction.

G Start Synthesized Solid Recrystal Recrystallization (Hot Ethanol) Start->Recrystal Crystal_Select Select High-Quality Single Crystal Recrystal->Crystal_Select XRD Mount on Diffractometer (Bruker APEXII CCD) Crystal_Select->XRD Data_Collect X-ray Data Collection (T = 273 K) XRD->Data_Collect Solve Structure Solution (SHELXS97) Data_Collect->Solve Refine Structure Refinement (SHELXL97) Solve->Refine Result Final Structural Data (CIF File) Refine->Result

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Spectroscopic Properties

While detailed spectral data (NMR, IR, MS) were not provided in the crystallographic reports, the following characteristics can be expertly predicted based on the molecular structure. Experimental verification is necessary for confirmation.

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet in the 1.0-1.5 ppm and 4.0-4.5 ppm regions, respectively, corresponding to the ethyl ester group. A sharp singlet for the C5-methyl protons would likely appear around 2.5-2.8 ppm. The aromatic protons of the phenyl ring would present as a multiplet between 7.2 and 7.8 ppm.

  • ¹³C NMR: The spectrum should display characteristic signals for the carbonyl carbon of the ester at ~160-165 ppm. Aromatic carbons would appear in the 125-135 ppm range. The isoxazole ring carbons would have distinct shifts, and the ethyl and methyl carbons would be found in the upfield region (<65 ppm).

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹. C=N and C=C stretching vibrations from the isoxazole and phenyl rings would be visible in the 1500-1650 cm⁻¹ region. C-O stretching bands for the ester would appear around 1100-1300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 231, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester functionality.

Conclusion

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a well-characterized crystalline solid. Its molecular structure is definitively non-planar, a feature established with high precision by single-crystal X-ray diffraction. The provided synthesis protocol is robust and allows for the generation of high-purity crystalline material. While its solid-state properties are thoroughly documented, further experimental work is required to fully characterize other key physical properties such as its melting point, boiling point, and comprehensive spectroscopic profile. This guide consolidates the existing authoritative data to serve as a foundational resource for scientists engaged in research and development involving this isoxazole derivative.

References

  • Chandra, K. R., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. [Link]

  • Demko, A. M., & Szymańska, E. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5649. [Link]

  • Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of C13H13NO3 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C13H13NO3 represents a fascinating landscape of structural isomerism, with each unique arrangement of atoms conferring distinct physicochemical properties and biological activities. This technical guide provides a comprehensive exploration of the most prominent and scientifically significant isomers of C13H13NO3, with a primary focus on 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione . This enaminone derivative of cyclohexane-1,3-dione has garnered interest due to the established bioactivity of its parent scaffold, which is implicated in herbicidal, anti-inflammatory, and cytotoxic activities.[1][2] This guide will delve into the chemical architecture, synthesis, and known biological implications of this key isomer, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Isomeric Landscape of C13H13NO3

The molecular formula C13H13NO3 allows for a multitude of constitutional isomers, each possessing a unique connectivity of its 30 atoms. Among these, two notable structures identified in chemical databases are:

  • 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione: An enaminone featuring a cyclohexane-1,3-dione core linked to a 4-hydroxyaniline moiety.

  • (2R)-2-(5-methyl-1-oxoisoquinolin-2-yl)propanoic acid: A chiral carboxylic acid derivative of isoquinoline.

While both are valid isomers, the cyclohexane-1,3-dione derivative is situated within a class of compounds with a more extensively documented and diverse range of biological effects, making it the central focus of this guide. The inherent reactivity of the enaminone functional group and the biological relevance of the cyclohexane-1,3-dione core make this isomer a compelling subject for further investigation.

Featured Isomer: 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione

This section will provide a detailed analysis of the chemical structure, properties, synthesis, and biological relevance of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione.

Chemical Structure and Properties

The structure of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione is characterized by a vinylogous amide system, where the lone pair of the nitrogen atom can delocalize through the double bond to the carbonyl groups. This conjugation significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione

PropertyValueSource
Molecular Formula C13H13NO3-
Molecular Weight 231.25 g/mol PubChem
IUPAC Name 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dionePubChem
SMILES C1CC(=O)C(=CNC2=CC=C(C=C2)O)C(=O)C1PubChem
InChI InChI=1S/C13H13NO3/c15-10-6-4-9(5-7-10)14-8-11-12(16)2-1-3-13(11)17/h4-8,14-15H,1-3H2PubChem

The presence of both a hydroxyl group and an amine proton allows for the formation of strong hydrogen bonds, which will dictate its solid-state packing and solubility in various solvents. The cyclohexane-1,3-dione ring itself can exist in tautomeric forms, primarily as the enol, which is a key feature for its biological activity, particularly its ability to chelate metal ions.[2]

Synthesis Methodology: A Self-Validating Approach

The synthesis of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione falls under the general class of reactions for producing enaminones. A robust and widely applicable method is the condensation of a 1,3-dicarbonyl compound with a primary amine. This reaction is a variant of the Knoevenagel condensation.[3][4]

Diagram 1: General Synthesis of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione

G cluster_reactants Reactants cluster_process Process R1 Cyclohexane-1,3-dione Solvent Solvent (e.g., Toluene, Ethanol) R1->Solvent R2 4-Aminophenol R2->Solvent Catalyst Catalyst (Optional) (e.g., Acidic or Basic) Solvent->Catalyst Heat Heat (Reflux) Catalyst->Heat Product 2-[(4-hydroxyanilino)methylidene] cyclohexane-1,3-dione Heat->Product Byproduct Water (H2O) Heat->Byproduct

Caption: A generalized workflow for the synthesis of the target enaminone.

Experimental Protocol: Synthesis of 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione

This protocol is a representative procedure based on established methods for enaminone synthesis.[5][6]

Materials:

  • Cyclohexane-1,3-dione (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Toluene or Ethanol (as solvent)

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add cyclohexane-1,3-dione (1.0 eq) and 4-aminophenol (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or ethanol to the flask. Toluene is often preferred as it allows for the azeotropic removal of water, driving the reaction to completion.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-[(4-hydroxyanilino)methylidene]cyclohexane-1,3-dione.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality and Self-Validation:

  • Choice of Reactants: The use of equimolar amounts of the dione and amine ensures efficient conversion.

  • Solvent and Water Removal: The removal of water, a byproduct of the condensation, is crucial to shift the equilibrium towards the product. The Dean-Stark trap provides a visual confirmation of the reaction's progress by collecting the water.

  • Purification: Recrystallization is a self-validating purification technique, as the formation of a crystalline solid from a solution is indicative of a high degree of purity.

  • Spectroscopic Analysis: The obtained spectral data should be consistent with the proposed structure. For instance, in the ¹H NMR spectrum, the appearance of a vinyl proton signal and the disappearance of the methylene protons of the dione at the 2-position would confirm the formation of the enaminone.

Biological Activities and Potential Applications

The cyclohexane-1,3-dione scaffold is a key structural feature in a variety of biologically active molecules.[2]

Diagram 2: Biological Activities of Cyclohexane-1,3-dione Derivatives

G cluster_activities Potential Biological Activities C13H13NO3 2-[(4-hydroxyanilino)methylidene] cyclohexane-1,3-dione Herbicidal Herbicidal C13H13NO3->Herbicidal Anticancer Anticancer C13H13NO3->Anticancer AntiInflammatory Anti-inflammatory C13H13NO3->AntiInflammatory Antimicrobial Antimicrobial C13H13NO3->Antimicrobial

Sources

A Technical Guide to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The isoxazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities. This document details the compound's fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic explanations, outlines its comprehensive analytical characterization, and discusses its applications as a key building block in pharmaceutical development. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, adhering to the principles of scientific integrity and reproducibility.

Introduction to the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-convulsant, antibacterial, and antiasthmatic properties.[1][2] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS No. 1143-82-4) serves as a crucial synthetic intermediate, notably as a component of the side chain for certain semi-synthetic penicillins, underscoring its relevance in the development of therapeutics.[3] Its structure combines the stable isoxazole core with phenyl and ethyl carboxylate groups, offering multiple points for further chemical modification.

Physicochemical and Structural Properties

A thorough understanding of the compound's physical and structural characteristics is fundamental for its application in synthesis and material handling.

IUPAC Nomenclature and Identification
  • Systematic Name: ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate[4]

  • Common Name: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • CAS Number: 1143-82-4[4][5][6]

  • Molecular Formula: C₁₃H₁₃NO₃[1][3][4][5]

  • Molecular Weight: 231.25 g/mol [3][4][5]

Core Physical Properties

The compound is typically a solid at room temperature, with physical characteristics summarized below.[6]

PropertyValueSource(s)
AppearanceSolid, yellow block/crystals[1][2][6]
Melting Point49 °C[3]
Boiling Point372.9 °C at 760 mmHg[3][5]
Density1.148 - 1.288 g/cm³[1][3][5]
Refractive Index1.532[3][5]
Crystallographic and Molecular Structure

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of the molecule.[1][2] The molecule crystallizes in a monoclinic system, which dictates its solid-state packing and properties.[1][2] A key structural feature is the significant dihedral angle of 43.40° between the planes of the phenyl and isoxazole rings.[1][2] This non-planar conformation is crucial as it influences how the molecule interacts with biological targets. Furthermore, the ethoxycarbonyl group is twisted out of the isoxazole ring plane by 16.2°.[1][2]

Crystal System ParameterValueSource(s)
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[1][2]
a9.750 (8) Å[1][2]
b14.589 (13) Å[1][2]
c9.397 (8) Å[1][2]
β116.872 (13)°[1][2]
Volume (V)1192.3 (18) ų[1][2]
Z4[1][2]

Synthesis and Mechanistic Insights

The construction of the polysubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a cornerstone of heterocyclic chemistry.

Principle of Synthesis

The primary synthetic route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile—in this case, the enol form of a β-ketoester (ethyl acetoacetate). The choice of reagents is critical: benzaldehyde oxime serves as the precursor to the nitrile oxide dipole, and ethyl acetoacetate provides the two-carbon unit required to complete the five-membered ring. Chloramine-T is employed as a mild oxidizing agent to facilitate the conversion of the oxime to the reactive nitrile oxide intermediate.

Detailed Reaction Mechanism

The reaction proceeds through two key stages:

  • Formation of the Nitrile Oxide: Benzaldehyde oxime is treated with Chloramine-T, which acts as a source of electrophilic chlorine. This forms an unstable N-chloro intermediate that rapidly eliminates HCl to generate benzonitrile oxide. This highly reactive 1,3-dipole is generated in situ and consumed immediately in the next step.

  • [3+2] Cycloaddition: The generated benzonitrile oxide undergoes a concerted cycloaddition reaction with the C-C double bond of the enol tautomer of ethyl acetoacetate. This step forms the isoxazole ring with the specific regiochemistry observed in the final product.

Reaction_Mechanism R1 Benzaldehyde Oxime Step1 In situ Oxidation/Elimination R1->Step1 R2 Ethyl Acetoacetate (Enol Form) Step2 [3+2] Cycloaddition R2->Step2 Reagent1 Chloramine-T Reagent1->Step1 Intermediate Benzonitrile Oxide (1,3-Dipole) Intermediate->Step2 Step1->Intermediate Product Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate Step2->Product

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed synthetic procedure and includes self-validating checkpoints for ensuring reaction completion.[1][2]

Materials:

  • Benzaldehyde oxime (1.0 g, 8.33 mmol)

  • Chloramine-T (2.33 g, 8.33 mmol)

  • Ethyl acetoacetate, freshly distilled (2.16 g, 16.6 mmol)

  • Ethyl alcohol (20 mL)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Combine benzaldehyde oxime (8.33 mmol), Chloramine-T (8.33 mmol), and freshly distilled ethyl acetoacetate (16.6 mmol) in a round-bottom flask containing 20 mL of ethyl alcohol. The use of a two-fold excess of ethyl acetoacetate helps to ensure the complete consumption of the generated nitrile oxide, maximizing yield.

  • Cool the flask in an ice-water bath to maintain a temperature of approximately 10 °C. This temperature control is crucial to prevent side reactions and decomposition of the reactive intermediates.

  • Stir the reaction mixture vigorously for approximately 6 hours at this temperature.

  • In-process Control: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., hexane:ethyl acetate) should be developed to clearly separate the starting materials from the product spot. The reaction is complete upon the disappearance of the benzaldehyde oxime spot.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is then subjected to purification.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure, single crystals of the title compound.[1][2] The choice of ethanol is based on the differential solubility of the product and any remaining impurities.

Workflow A 1. Combine Reactants (Benzaldehyde oxime, Chloramine-T, Ethyl Acetoacetate in EtOH) B 2. Stir at 10°C for 6 hours A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Evaporate Solvent (in vacuum) C->D Reaction Complete E 5. Recrystallize from Hot Ethanol D->E F 6. Isolate Pure Crystals E->F

Caption: Experimental workflow for synthesis.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic and Chromatographic Profile

A combination of spectroscopic methods is used to elucidate the molecular structure, while chromatography confirms purity.

TechniqueExpected Observations & Rationale
¹H NMR Ethyl Group: A quartet (~4.0-4.3 ppm, 2H) and a triplet (~1.0-1.3 ppm, 3H) characteristic of the -OCH₂CH₃ moiety. Methyl Group: A sharp singlet (~2.5 ppm, 3H) corresponding to the methyl group at the C5 position of the isoxazole ring. Phenyl Group: A multiplet in the aromatic region (~7.4-7.8 ppm, 5H) for the protons of the C3-phenyl substituent.
¹³C NMR Carbonyl Carbon: A signal in the downfield region (~165 ppm) for the ester carbonyl. Aromatic & Isoxazole Carbons: Multiple signals between ~110-160 ppm corresponding to the carbons of the phenyl and isoxazole rings. Alkyl Carbons: Signals for the ethyl group carbons (~60 ppm for -OCH₂ and ~14 ppm for -CH₃) and the C5-methyl carbon (~12 ppm).
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ indicative of the ester carbonyl group. C=N Stretch: An absorption band around 1600-1650 cm⁻¹ corresponding to the C=N bond within the isoxazole ring. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region for the C-O bonds of the ester and the isoxazole ring.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 231, corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern can further confirm the structure.
TLC As used for reaction monitoring, this technique confirms the presence of a single, pure product spot after recrystallization, distinct from the starting materials.

Applications in Research and Drug Development

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is not merely a laboratory chemical but a valuable scaffold with direct relevance to drug development.

  • Pharmaceutical Precursor: Its most well-documented application is as a key intermediate in the synthesis of isoxazolyl penicillins (e.g., Cloxacillin, Dicloxacillin).[4] The isoxazole moiety provides steric bulk that protects the β-lactam ring from enzymatic degradation by bacterial penicillinases.

  • Scaffold for Library Synthesis: The compound's functional groups (ester, phenyl ring) are amenable to further chemical elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides for screening. The phenyl ring can be substituted to explore structure-activity relationships (SAR).

  • Peptidomimetics and Unnatural Amino Acids: The isoxazole core can function as a bioisostere for peptide bonds or as a scaffold for creating unnatural amino acids.[7] Incorporating such structures into peptides can enhance their metabolic stability and cell permeability, overcoming major hurdles in peptide-based drug development.[7]

Safety and Handling

As a standard laboratory chemical, appropriate safety precautions must be observed.

  • Hazard Classification: Causes serious eye damage (H318).[6]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[6]

  • Storage: Store at room temperature in a well-ventilated area.[3]

Conclusion

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a high-value heterocyclic compound with a well-defined synthesis, clear structural characteristics, and significant applications in medicinal chemistry. Its role as a robust building block for complex pharmaceutical agents is well-established. The synthetic protocol detailed herein is reliable and scalable, providing researchers with a practical pathway to access this important molecule. Future work will likely continue to explore the derivatization of this scaffold to generate novel therapeutic candidates with enhanced biological activity and optimized pharmaceutical profiles.

References

  • ChemBK. (2024). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o759. Available at: [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

  • Demkowicz, S., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5649. Available at: [Link]

Sources

Spectroscopic Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document moves beyond a simple listing of spectral data, offering in-depth interpretations grounded in established spectroscopic principles. We will explore the causality behind experimental observations and present methodologies as self-validating systems, ensuring scientific integrity and practical utility for our audience of researchers, scientists, and drug development professionals.

Introduction

Molecular Structure and Key Features

The structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, with the chemical formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol , is characterized by a central isoxazole ring substituted with a phenyl group at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position.[1][2] The dihedral angle between the phenyl and isoxazole rings has been reported to be 43.40 (13)°.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product benzaldehyde_oxime Benzaldehyde Oxime reaction Cycloaddition in Ethanol benzaldehyde_oxime->reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction chloramine_t Chloramine-T chloramine_t->reaction product Ethyl 5-methyl-3- phenylisoxazole-4-carboxylate reaction->product

Caption: Generalized synthetic workflow for the target compound.

Understanding the synthetic pathway is crucial as it informs the potential impurities that might be observed in the spectroscopic analysis, such as unreacted starting materials or side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

Based on the analysis of the closely related Ethyl 3-phenylisoxazole-4-carboxylate and considering the electronic effect of the additional methyl group, the following ¹H NMR signals are predicted for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (ortho)~7.75 - 7.85Multiplet2HDeshielded due to proximity to the electron-withdrawing isoxazole ring.
Phenyl (meta, para)~7.45 - 7.55Multiplet3HTypical aromatic region for phenyl protons.
Ethyl (-OCH₂-)~4.30Quartet2HAdjacent to the ester oxygen and influenced by the isoxazole ring.
5-Methyl (-CH₃)~2.50Singlet3HAttached to the C5 of the isoxazole ring.
Ethyl (-CH₃)~1.30Triplet3HStandard chemical shift for a methyl group of an ethyl ester.

The introduction of the methyl group at the C5 position is expected to have a minor shielding effect on the adjacent protons, but the overall pattern should remain consistent with the analogue.

¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum is based on the known data for the analogue and additive effects of the substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Ester C=O~164Typical chemical shift for an ester carbonyl carbon.
Isoxazole C3~161Attached to the phenyl group and nitrogen atom.
Isoxazole C5~160Attached to the methyl group and oxygen atom.
Phenyl (ipso)~127The carbon of the phenyl ring attached to the isoxazole.
Phenyl (ortho, meta, para)~128 - 131Aromatic carbons of the phenyl ring.
Isoxazole C4~113Shielded carbon of the isoxazole ring, attached to the ester group.
Ethyl (-OCH₂)~61Carbon of the ethyl ester adjacent to the oxygen.
Ethyl (-CH₃)~14Aliphatic carbon of the ethyl ester.
5-Methyl (-CH₃)~12Aliphatic carbon of the methyl group on the isoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Analysis
Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3100-3000C-H stretchAromaticCharacteristic stretching of sp² C-H bonds in the phenyl ring. [5]
2980-2850C-H stretchAliphaticStretching of sp³ C-H bonds in the ethyl and methyl groups.
~1720-1740C=O stretchEsterStrong absorption characteristic of the ester carbonyl group. [6][7]
~1600-1585C=C stretchAromaticSkeletal vibrations of the phenyl ring. [5]
~1500-1400C=C stretchAromatic/IsoxazoleRing stretching vibrations of both the phenyl and isoxazole rings.
~1250C-O stretchEsterAsymmetric stretching of the C-O-C bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization: Utilize Electron Impact (EI) ionization for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Mass Spectral Analysis

The molecular ion peak [M]⁺ for C₁₃H₁₃NO₃ is expected at m/z = 231. The fragmentation pattern in EI-MS would likely involve the following key fragment ions:

  • [M - OCH₂CH₃]⁺ (m/z = 186): Loss of the ethoxy group from the ester.

  • [M - COOCH₂CH₃]⁺ (m/z = 158): Loss of the entire ethyl carboxylate group.

  • [C₆H₅CO]⁺ (m/z = 105): Benzoyl cation, a common fragment for phenyl-substituted carbonyl compounds.

  • [C₆H₅]⁺ (m/z = 77): Phenyl cation.

Fragmentation_Pathway M [M]⁺ m/z = 231 frag1 [M - OCH₂CH₃]⁺ m/z = 186 M->frag1 - OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z = 158 M->frag2 - COOCH₂CH₃ frag3 [C₆H₅CO]⁺ m/z = 105 M->frag3 Rearrangement & Cleavage frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - CO

Caption: Plausible mass fragmentation pathway for the target compound.

Conclusion

This in-depth technical guide has provided a comprehensive spectroscopic analysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. By integrating data from closely related analogues with fundamental spectroscopic principles, we have established a reliable set of expected spectral data. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in the synthesis, characterization, and application of this and related isoxazole derivatives. The self-validating nature of combining these techniques provides a high degree of confidence in the structural assignment of the target molecule.

References

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to uncover their potential.

The Versatility of the Isoxazole Ring: A Gateway to Diverse Bioactivities

The inherent chemical features of the isoxazole ring allow for the facile introduction of a wide array of substituents at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural versatility has led to the discovery of isoxazole derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have demonstrated significant potential in oncology by targeting various mechanisms that drive cancer progression.[3] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in tumor growth, and disrupt cellular processes essential for cancer cell survival.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are multifaceted and often involve the modulation of multiple signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: Isoxazole derivatives can act as potent inhibitors of enzymes crucial for cancer cell proliferation and survival, such as protein kinases, topoisomerases, and aromatase.[3][4]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

  • HDAC Inhibition: Inhibition of histone deacetylases (HDACs) by isoxazole compounds can alter gene expression and induce cell death in cancer cells.[3]

  • ERα Inhibition: Targeting the estrogen receptor alpha (ERα) is a key strategy in hormone-dependent breast cancers, and some isoxazole derivatives have shown promise in this area.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anticancer isoxazole derivatives. For instance, in the 4,5-diarylisoxazole series, the presence of a 3-hydroxyl group on one of the aryl rings was found to be crucial for antiproliferative activity.[1] The nature and position of substituents on the phenyl rings significantly influence the anticancer potency. Electron-withdrawing groups, such as halogens, have been shown to enhance cytotoxic effects in some series.[5]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Isoxazoline derivatives 16a, 16b, 16cHT108016.1 µM, 10.72 µM, 9.02 µM[1]
Diosgenin derivative with isoxazoleMCF-7 (Breast Cancer)9.15 ± 1.30 µM[1]
Diosgenin derivative with isoxazoleA549 (Lung Cancer)14.92 ± 1.70 µM[1]
4,5-diarylisoxazole derivative 8Human cancer cellsEC50 = 0.001 µM[1]
Isoxazole-amide analoguesHep3B5.96 ± 0.87 µM, 6.93 ± 1.88 µM, 8.02 ± 1.33 µM[5]
Isoxazole-amide analogueMCF-74.56 ± 2.32 µM[5]
Isoxazole-amide analogueHeLa0.91 ± 1.03 µM[5]
Isoxazole chalcones and dihydropyrazolesHuman cancer cells6-10 µg/mL[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.[7]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Treat with Isoxazole Derivatives (various concentrations) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

MTT Assay Workflow for determining the cytotoxicity of isoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. Isoxazole derivatives have shown considerable promise as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of isoxazoles can be attributed to various mechanisms, including:

  • Enzyme Inhibition: Targeting essential bacterial or fungal enzymes.

  • Cell Wall Synthesis Inhibition: Interfering with the formation of the microbial cell wall.

  • Biofilm Disruption: Preventing the formation of or disrupting established biofilms, which are communities of microbes with enhanced resistance.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the antimicrobial activity of isoxazole derivatives is highly dependent on the nature and position of substituents. For example, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[6] In some series, the presence of additional methoxy groups at the ortho and para positions was found to be critical for antimicrobial and antifungal potency.[6]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of isoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) values.

Compound/Derivative ClassMicroorganismMIC ValueReference
Isoxazole derivativesC. albicans6-60 µg/mL[10]
Isoxazole derivativesB. subtilis10-80 µg/mL[10]
Isoxazole derivativesE. coli30-80 µg/mL[10]
Isoxazole-triazole hybrid 7bE. coli15 mg/mL[11]
Isoxazole-triazole hybrid 7bP. aeruginosa30 mg/mL[11]
Isoxazole derivative PUB9S. aureus>1000-fold lower than other derivatives[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13][14][15]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution MIC Assay A Prepare Serial Dilutions of Isoxazole Derivative B Inoculate with Bacterial/Fungal Suspension A->B C Incubate at Optimal Temperature B->C D Observe for Visible Growth C->D E Determine MIC (Lowest concentration with no growth) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several isoxazole derivatives have been identified as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

Notable Isoxazole-Containing Anti-inflammatory Drugs
  • Valdecoxib: A selective COX-2 inhibitor.

  • Parecoxib: A prodrug of valdecoxib.[16]

  • Leflunomide: An immunomodulatory drug with anti-inflammatory properties.[16]

Quantitative Analysis of COX Inhibition

The inhibitory activity of isoxazole derivatives against COX enzymes is determined by their IC50 values.

CompoundCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1/COX-2)Reference
A1364 nM13 nM4.63[17]
2b0.239 µM0.191 µM1.251[18]
2a-0.958 µM2.766[18]
Experimental Protocol: COX Inhibitor Screening Assay

Commercially available kits provide a convenient method for screening COX inhibitors. These assays typically measure the peroxidase activity of COX.[19][20][21]

Protocol (General Overview):

  • Reagent Preparation: Prepare assay buffers, enzyme solutions (COX-1 and COX-2), and the test compound dilutions.

  • Reaction Initiation: Add the enzyme to a reaction mixture containing a heme cofactor and a colorimetric or fluorometric substrate.

  • Inhibitor Addition: Add the isoxazole derivative to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Synthesis of Isoxazole Derivatives: Building the Core Scaffold

The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with several reliable methods available. One of the most common and versatile approaches is the 1,3-dipolar cycloaddition reaction.[22]

Key Synthetic Strategy: 1,3-Dipolar Cycloaddition

This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene.[22] The nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides.[23][24]

Cycloaddition_Reaction cluster_reaction 1,3-Dipolar Cycloaddition for Isoxazole Synthesis Reactants Nitrile Oxide (R1-C≡N+-O-) + Alkyne (R2-C≡C-R3) TransitionState [3+2] Cycloaddition Reactants->TransitionState Product Isoxazole Derivative TransitionState->Product

General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a copper(I)-catalyzed one-pot synthesis from an aldehyde and a terminal alkyne.[24]

Materials:

  • Aldehyde

  • Hydroxylamine hydrochloride

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H2O)

Procedure:

  • Oxime Formation: React the aldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is converted in situ to the nitrile oxide.

  • Cycloaddition: In the presence of a copper(I) catalyst and a reducing agent (sodium ascorbate), the nitrile oxide undergoes a cycloaddition reaction with the terminal alkyne.

  • Work-up and Purification: The reaction mixture is worked up, and the desired 3,5-disubstituted isoxazole is purified by chromatography.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes, make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective compounds. The continued investigation of this remarkable heterocyclic system holds great promise for addressing unmet medical needs across a wide range of diseases.

References

A comprehensive list of references will be provided separately, including titles, sources, and verifiable URLs.

Sources

The Phenylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylisoxazole scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique electronic and steric properties have enabled the development of a diverse array of therapeutic agents, from life-saving antibiotics to targeted anti-inflammatory drugs. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylisoxazole compounds, detailing the evolution of their synthesis and exploring their profound impact on pharmacology. We will delve into the key synthetic methodologies, including the seminal Claisen condensation and the versatile 1,3-dipolar cycloaddition, providing detailed experimental protocols. Furthermore, this guide will elucidate the pharmacological significance of this remarkable scaffold through a close examination of prominent drug classes, such as the isoxazolyl penicillins and COX-2 inhibitors. Quantitative structure-activity relationship (QSAR) data and mechanistic insights are presented to provide a holistic understanding of why the phenylisoxazole core continues to be a fertile ground for drug discovery.

A Historical Perspective: From a Laboratory Curiosity to a Pharmaceutical Mainstay

The journey of the isoxazole ring system, the parent structure of phenylisoxazoles, began in the late 19th and early 20th centuries. While the initial discovery of the isoxazole ring is attributed to the work of German chemist Ludwig Claisen and his contemporaries in the late 1800s, it was the pioneering work on penicillin that truly brought isoxazole-containing compounds to the forefront of pharmaceutical research.

The story of penicillin's discovery in 1928 by Alexander Fleming is a well-known tale of serendipity.[1][2][3] Fleming observed that a Penicillium mold inhibited the growth of Staphylococcus bacteria.[1][2][3] However, the journey from this initial observation to a mass-produced drug was a long and arduous one, requiring the concerted efforts of Howard Florey, Ernst Chain, and their team at the University of Oxford during World War II.[4][5]

The initial penicillins, such as penicillin G, were highly effective against many bacteria but were susceptible to degradation by bacterial enzymes called β-lactamases. This led to the development of semi-synthetic penicillins with modified side chains to overcome this resistance. The introduction of the bulky 3-phenyl-5-methylisoxazole group was a pivotal moment in this endeavor. This structural modification sterically hindered the approach of β-lactamases, leading to the creation of the isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. These compounds, resistant to staphylococcal β-lactamase, became crucial weapons in the fight against resistant infections.

Beyond antibiotics, the phenylisoxazole scaffold gained further prominence with the development of selective cyclooxygenase-2 (COX-2) inhibitors in the 1990s. Valdecoxib, a notable example, featured a 3-phenyl-4-(4-(methylsulfonyl)phenyl)isoxazole core. These drugs were designed to be potent anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While Valdecoxib was later withdrawn from the market due to concerns about cardiovascular side effects, its development highlighted the versatility of the phenylisoxazole core in designing highly selective enzyme inhibitors.

Today, the phenylisoxazole motif is found in a wide range of biologically active molecules, and research continues to uncover new therapeutic applications, from antibacterial and antifungal agents to anticancer and neuroprotective compounds.[6][7][8]

The Art of the Synthesis: Constructing the Phenylisoxazole Core

The construction of the phenylisoxazole ring system has evolved significantly over the years, with modern methods offering high efficiency, regioselectivity, and functional group tolerance. Two primary strategies have dominated the synthetic landscape: the Claisen condensation and the 1,3-dipolar cycloaddition.

The Classic Approach: Claisen Condensation

The Claisen condensation is a foundational method for forming the isoxazole ring. In its classic form, it involves the reaction of a β-ketoester with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole. The pH of the reaction medium can influence the regioselectivity of the cyclization.

The Modern Workhorse: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is arguably the most versatile and widely used method for synthesizing isoxazoles. This reaction allows for the convergent assembly of the isoxazole ring with excellent control over the substitution pattern. The nitrile oxide can be generated in situ from an aldoxime using a variety of oxidizing agents, such as N-chlorosuccinimide (NCS) or chloramine-T.

G cluster_reactants Reactants cluster_intermediate Intermediate Aldoxime R1-CH=NOH Nitrile_Oxide R1-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide Oxidation Alkyne R2-C≡C-R3 Phenylisoxazole Phenylisoxazole Product Alkyne->Phenylisoxazole Nitrile_Oxide->Phenylisoxazole [3+2] Cycloaddition Oxidizing_Agent [Oxidizing Agent] e.g., NCS

Caption: In-situ generation of a nitrile oxide from an aldoxime followed by a [3+2] cycloaddition with an alkyne to form a substituted isoxazole.

Experimental Protocol: Synthesis of 4-nitro-3-phenylisoxazole via [3+2] Cycloaddition

This protocol is adapted from a published procedure for the synthesis of polysubstituted phenylisoxazoles as potent antibacterial agents.[6][7]

Materials:

  • Benzaldehyde oxime

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of benzaldehyde oxime (1.0 mmol) in DMF (6 mL) in a round-bottom flask, add phenylacetylene (1.2 mmol) and N-chlorosuccinimide (1.2 mmol).

  • Addition of Base: Slowly add DBU (1.0 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-nitro-3-phenylisoxazole derivative.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Significance: Phenylisoxazoles in Drug Action

The phenylisoxazole scaffold imparts favorable pharmacokinetic and pharmacodynamic properties to drug molecules. The isoxazole ring is metabolically stable and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The phenyl group provides a handle for further functionalization to fine-tune the compound's activity and selectivity.

Isoxazolyl Penicillins: Combating Bacterial Resistance

The isoxazolyl penicillins, including cloxacillin and dicloxacillin, are a class of β-lactam antibiotics effective against penicillinase-producing Staphylococcus aureus. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). The bulky 3-phenyl-5-methylisoxazole side chain sterically protects the β-lactam ring from hydrolysis by β-lactamases.

G Isoxazolyl_Penicillin Isoxazolyl Penicillin (e.g., Dicloxacillin) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Isoxazolyl_Penicillin->PBP Binds to and acylates active site Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits cross-linking Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Weakened cell wall leads to

Caption: Isoxazolyl penicillins inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to cell lysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoxazolyl Penicillins against Selected Bacteria

CompoundOrganismMIC (µg/mL)Reference
OxacillinStaphylococcus aureus (borderline resistant)1 - 4[9]
DicloxacillinStaphylococcus aureusVaries by strain[9]
CloxacillinStaphylococcus aureusVaries by strain[9]
COX-2 Inhibitors: Targeted Anti-Inflammatory Action

Valdecoxib is a selective COX-2 inhibitor that was used for the treatment of osteoarthritis and rheumatoid arthritis. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological processes such as maintaining the integrity of the stomach lining, COX-2 is primarily induced at sites of inflammation. By selectively inhibiting COX-2, drugs like Valdecoxib aimed to reduce inflammation and pain with a lower incidence of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: In Vitro Inhibitory Potency of Selected COX-2 Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.60.04190[10][11]
Rofecoxib>10000.018>55,555[10][11]
Valdecoxib5.00.0051000[10][11]
Ibuprofen1.612.10.13[11]

Future Directions and Conclusion

The phenylisoxazole scaffold continues to be a rich source of inspiration for medicinal chemists. The inherent versatility of its synthesis and its favorable pharmacological properties ensure its continued relevance in drug discovery. Current research is exploring new applications of phenylisoxazole derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases caused by multidrug-resistant pathogens. The development of novel synthetic methodologies, including flow chemistry and biocatalysis, will further expand the accessible chemical space of phenylisoxazole compounds.

References

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(40), 25633–25637. [Link]

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(40), 25633–25637. [Link]

  • Tan, S. Y., & Tatsumura, Y. (2015). Alexander Fleming (1881–1955): Discoverer of penicillin. Singapore medical journal, 56(7), 366–367. [Link]

  • Wikipedia. (2024). Discovery of penicillin. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved January 24, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 24, 2026, from [Link]

  • EUCAST. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]

  • Al-Ostath, A., Ghaedi, M., Das, R., & Merlo, A. A. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2503. [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved January 24, 2026, from [Link]

  • American Chemical Society. (n.d.). Discovery and Development of Penicillin. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12, 25633-25637. [Link]

  • Kurihara, T., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology in Drug Development. [Link]

  • Science Museum. (2021). How was penicillin developed? Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2023). Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity. Bioorganic Chemistry, 137, 106572. [Link]

  • Bansal, S., & Sharma, D. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Polycyclic Aromatic Compounds, 1-26. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. [Link]

  • Fischer, G., et al. (2025). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. Communications Biology, 8(1), 1-10. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. Retrieved January 24, 2026, from [Link]

  • Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants. Journal of Applied Pharmaceutical Science, 12(7), 136-146. [Link]

  • Fandakli, S. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 882-892. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • PBS NewsHour. (2013). The real story behind penicillin. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism Based QSAR Studies of N-phenylbenzamides as Antimicrobial Agents. Retrieved January 24, 2026, from [Link]

  • Al-Saeed, F. A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 46(5), 299-313. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole class.[1][2] Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, which include anti-convulsant, antibacterial, and antiasthmatic properties.[1][2] As with any biologically active molecule, a thorough understanding of the potential safety and hazards is paramount for researchers and professionals handling this compound. This guide provides a comprehensive overview of the known and potential hazards of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, drawing on available data for the compound itself and related isoxazole structures to offer a robust framework for safe handling and risk mitigation.

Chemical and Physical Properties

A foundational aspect of safety assessment is understanding the physicochemical properties of a substance.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[1][3]
Molecular Weight 231.25 g/mol [3]
CAS Number 1143-82-4
Appearance Solid, yellow block[2]
Crystal System Monoclinic[1]

Hazard Identification and Classification

GHS Classification (Presumptive):

Based on data for isoxazole derivatives, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate should be handled as a compound with the potential for serious eye damage. A closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is classified for storage as a combustible solid.

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Combustible SolidsMay be combustible at high temperatures

Signal Word: Danger

Hazard Pictograms:

GHS Pictogram for Corrosion

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is limited. Therefore, this section synthesizes information from related isoxazole compounds to provide a comprehensive, albeit inferred, toxicological profile.

Acute Toxicity:

  • Oral: No specific LD50 data is available for the target compound. However, studies on other isoxazole derivatives have shown a range of toxicities. For instance, acute toxicity studies on some isoxazole compounds involved dosages of 200 mg/kg and 300 mg/kg.[4]

  • Dermal: No data available.

  • Inhalation: No data available.

Skin Corrosion/Irritation: While no specific data exists for the target compound, handling with care to avoid skin contact is advisable due to the general reactivity of isoxazole derivatives.

Serious Eye Damage/Irritation: The presumptive classification of "Causes serious eye damage" necessitates stringent eye protection. This is a critical safety consideration.

Respiratory or Skin Sensitization: No data is available to assess the sensitization potential of this compound.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is a lack of specific data on the genotoxicity, carcinogenicity, or reproductive toxicity of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Specific Target Organ Toxicity (Single and Repeated Exposure): The broad biological activities of isoxazoles suggest the potential for target organ effects.[1][2] Without specific studies, the primary organ systems of concern would be those typically affected by pharmacologically active compounds, including the central nervous system, liver, and kidneys.

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with compounds of unknown or incompletely characterized toxicity.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: If working outside of a fume hood or with fine powders where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.

Handling Procedures:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Keep the compound away from heat, sparks, and open flames.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards (Review this guide & SDS of related compounds) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Chemical Fume Hood) Select_PPE->Prepare_Workspace Weigh_Dispense Weigh and Dispense (Avoid dust generation) Prepare_Workspace->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Workflow for Safe Handling

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described above.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

While specific toxicological data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is not extensive, a precautionary approach based on the known hazards of the isoxazole class of compounds is warranted. The primary hazard is the potential for serious eye damage. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. As more data becomes available, this safety profile should be updated.

References

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1118-1136. Available at: [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Arabian Journal of Chemistry, 11(7), 1029-1057. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(4), 3329. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(11), 1549. Available at: [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). ACS Medicinal Chemistry Letters, 9(10), 1039-1044. Available at: [Link]

Sources

Methodological & Application

Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] Traditional multi-step syntheses of substituted isoxazoles can be time-consuming and inefficient. This application note details a robust, high-yield, one-pot protocol for the synthesis of 3,5-disubstituted isoxazoles starting from readily available aldehydes and terminal alkynes. The methodology leverages an in situ generation of a nitrile oxide intermediate, which then undergoes a highly regioselective, copper(I)-catalyzed 1,3-dipolar cycloaddition with the alkyne.[3][4] This streamlined process minimizes intermediate handling, reduces waste, and offers broad substrate scope, making it an invaluable tool for chemical library synthesis and drug discovery programs.

Introduction: The Significance of Isoxazoles in Drug Discovery

The five-membered isoxazole heterocycle is a "privileged scaffold" in pharmaceutical sciences. Its constituent nitrogen and oxygen atoms are adept at forming hydrogen bond interactions with biological targets, while the aromatic ring can engage in π–π stacking.[1] This combination of features has led to the incorporation of isoxazoles into a wide spectrum of therapeutic agents, including anti-inflammatory (e.g., Leflunomide), antibiotic (e.g., Sulfamethoxazole), and anti-cancer drugs (e.g., Berzosertib).[1]

The development of efficient and modular synthetic routes is therefore critical. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of operational simplicity, time efficiency, and atom economy. The protocol described herein is an exemplary case, providing reliable and regioselective access to the 3,5-disubstitution pattern, which is a common motif in bioactive molecules.[4]

The Core Principle: 1,3-Dipolar Cycloaddition

The foundational reaction for this synthesis is the [3+2] cycloaddition, a powerful class of pericyclic reactions for forming five-membered rings.[5][6] In this specific case, a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring.

A primary challenge is the inherent instability of many nitrile oxides, which tend to dimerize into furoxans.[4] To circumvent this, the protocol relies on the in situ generation of the nitrile oxide from a stable aldoxime precursor immediately before it is consumed in the cycloaddition step.

The Role of Copper(I) Catalysis

While the uncatalyzed reaction between a nitrile oxide and an alkyne can proceed, it often suffers from low yields and a lack of regioselectivity, producing a mixture of 3,5- and 3,4-disubstituted isomers.[4] The introduction of a copper(I) catalyst is the key to ensuring the reaction is both efficient and highly regioselective. The mechanism involves the formation of a copper(I) acetylide intermediate, which selectively reacts with the nitrile oxide to yield exclusively the 3,5-disubstituted isoxazole.[3][4] This catalytic control is a hallmark of "click chemistry" principles, ensuring reliability and a clean reaction profile.

Overall Experimental Workflow

The one-pot procedure seamlessly integrates three distinct chemical transformations into a single reaction vessel. This workflow minimizes handling and purification steps, maximizing efficiency.

G cluster_0 One-Pot Reaction Vessel A Step 1: Aldoxime Formation (Aldehyde + NH2OH·HCl) B Step 2: Nitrile Oxide Generation (Aldoxime + Chloramine-T) A->B C Step 3: Cu(I)-Catalyzed Cycloaddition (Nitrile Oxide + Alkyne) B->C D Final Product: 3,5-Disubstituted Isoxazole C->D Workup & Purification

Sources

Application Notes & Protocols: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. This document elucidates the synthesis of this key intermediate, its conversion to the corresponding carboxylic acid, and its subsequent elaboration into a pharmacologically relevant isoxazole-4-carboxamide scaffold, a class of compounds with known therapeutic applications.

The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2][3] Derivatives of isoxazoles are known to exhibit a wide range of pharmacological activities, including anti-convulsant, antibacterial, and anti-inflammatory properties.[1][2][3] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a versatile and strategically important building block, offering a robust scaffold that can be readily functionalized to generate libraries of potential drug candidates.

This guide will detail the synthetic pathway from commercially available starting materials to a final, drug-like molecule, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the intermediate and its derivatives is paramount for successful process development and scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.25Solid1143-82-4[4]
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19Yellowish solid1136-45-4

Strategic Synthesis Workflow

The overall strategy involves a three-stage process:

  • Synthesis of the Intermediate: Formation of the core isoxazole ring system to yield Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Functional Group Transformation: Hydrolysis of the ethyl ester to the more reactive carboxylic acid, which serves as the immediate precursor for amide bond formation.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a substituted aniline to generate the final N-aryl isoxazole-4-carboxamide.

This workflow is designed to be robust and adaptable, allowing for the introduction of molecular diversity at the final stage.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Functional Group Transformation cluster_2 Stage 3: Amide Coupling A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->B [1,3]-Dipolar Cycloaddition C 5-Methyl-3-phenylisoxazole-4-carboxylic acid B->C Ester Hydrolysis D 5-Methyl-3-phenylisoxazole-4-carbonyl chloride C->D Acid Activation F N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide D->F Nucleophilic Acyl Substitution E Substituted Aniline E->F

Caption: Synthetic workflow from starting materials to the final N-aryl isoxazole-4-carboxamide.

Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

The synthesis of the title intermediate is achieved through a[1][3]-dipolar cycloaddition reaction. This method provides a reliable and efficient route to the substituted isoxazole core.

Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol is adapted from the procedure described by Chandra et al.[2]

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Round-bottomed flask

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • In a 10 mL round-bottomed flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Gradually heat the solvent-free mixture to 60°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add ethanol and stir for approximately 30 minutes to precipitate the product.

  • The resulting solid is Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Causality and Experimental Choices:

  • Solvent-free conditions: This approach is advantageous for its simplicity and reduced waste generation. The elevated temperature is sufficient to facilitate the reaction in the absence of a solvent.

  • Zinc Chloride as a Lewis Acid Catalyst: Anhydrous zinc chloride acts as a Lewis acid, which can coordinate to the carbonyl oxygen of ethyl acetoacetate, thereby activating it towards nucleophilic attack and promoting the cyclization process.

  • Monitoring by TLC: TLC is a crucial in-process control to determine the point of reaction completion, preventing the formation of byproducts due to prolonged heating.

Part 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

The ethyl ester is a stable protecting group for the carboxylic acid. To proceed with the synthesis of the final amide, this ester must be hydrolyzed. Basic hydrolysis is a common and effective method for this transformation.

Protocol 2: Saponification of the Ethyl Ester

This protocol follows the hydrolysis step outlined in the synthesis of the corresponding carboxylic acid.[2][3]

Materials:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • 5% Sodium hydroxide (NaOH) solution

  • 2 N Hydrochloric acid (HCl)

  • Ethanol

  • Beaker

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Treat the solid Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate obtained from Protocol 1 with a 5% NaOH solution (10 mL per mmol of ester).

  • Stir the mixture at room temperature for approximately 4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, carefully acidify the reaction mixture with 2 N HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the resulting solid and wash with water.

  • Recrystallize the crude product from hot ethanol to obtain pure 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Causality and Experimental Choices:

  • Basic Hydrolysis (Saponification): The use of NaOH provides hydroxide ions that act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a standard and high-yielding method for ester cleavage.

  • Acidification: The initial product of saponification is the sodium carboxylate salt, which is soluble in the aqueous medium. Acidification is necessary to protonate the carboxylate, rendering the carboxylic acid insoluble and allowing for its isolation by filtration.

  • Recrystallization: This is a critical purification step to remove any unreacted starting material and inorganic salts, ensuring the high purity of the carboxylic acid required for the subsequent coupling reaction.

Part 3: Synthesis of N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide

The final step in this synthetic sequence is the formation of the amide bond between the isoxazole carboxylic acid and a substituted aniline. This is a key transformation in the synthesis of many pharmaceutical agents, including Leflunomide, which is an N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.[5][6] The most common and industrially viable method involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Protocol 3: Amide Bond Formation via Acyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of isoxazole-4-carboxamides.[5][6]

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate substituted aniline (e.g., 4-trifluoromethylaniline)

  • An amine base (e.g., Triethylamine, N,N-diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Round-bottomed flask

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a round-bottomed flask under an inert atmosphere, suspend 5-Methyl-3-phenylisoxazole-4-carboxylic acid in an anhydrous aprotic solvent such as toluene.

    • Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).

    • Gently reflux the mixture until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

    • In a separate flask, dissolve the substituted aniline and an amine base (e.g., triethylamine) in the same solvent.

    • Cool the aniline solution in an ice bath to 0-5°C.

    • Slowly add the acid chloride solution to the cooled aniline solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent. The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to undergo direct amidation with anilines under mild conditions.[7] Conversion to a highly electrophilic acid chloride dramatically increases the reactivity of the carbonyl carbon.

  • Choice of Chlorinating Agent: Thionyl chloride is a common choice as its byproducts (SO₂ and HCl) are gaseous and easily removed. Oxalyl chloride is also effective and can be used at lower temperatures.

  • Use of an Amine Base: The reaction of the acid chloride with the aniline generates one equivalent of hydrochloric acid. An amine base, such as triethylamine, is added to neutralize the HCl, preventing the protonation of the aniline nucleophile and driving the reaction to completion.[5]

  • Temperature Control: The dropwise addition of the acid chloride at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products.

G cluster_0 Acid Chloride Formation cluster_1 Nucleophilic Acyl Substitution A 5-Methyl-3-phenylisoxazole-4-carboxylic acid C 5-Methyl-3-phenylisoxazole-4-carbonyl chloride A->C B Thionyl Chloride (SOCl₂) B->C F N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide C->F D Substituted Aniline (Nucleophile) D->F Nucleophilic Attack E Amine Base (e.g., Triethylamine) E->F HCl Scavenger

Caption: Key steps in the amidation of the isoxazole carboxylic acid.

Conclusion

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a highly valuable intermediate in pharmaceutical and medicinal chemistry. Its straightforward synthesis and versatile reactivity allow for its use as a scaffold in the creation of diverse libraries of compounds for drug discovery. The protocols and explanations provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors, with a clear line of sight towards the production of pharmacologically active N-aryl isoxazole-4-carboxamides. The self-validating nature of these protocols, with clear monitoring steps and purification procedures, ensures a high degree of reproducibility and success.

References

  • Chandra, K. R., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved January 25, 2026, from [Link]

  • Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives? Retrieved January 25, 2026, from [Link]

Sources

The Isoxazole Ester Scaffold: A Versatile Platform in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[1][2] When combined with an ester functionality, the resulting isoxazole esters emerge as a highly versatile class of compounds with broad applications, ranging from serving as key synthetic intermediates to acting as prodrugs and bioisosteric replacements for other functional groups.[3][4] This technical guide provides an in-depth exploration of the application of isoxazole esters in drug discovery, complete with detailed synthetic protocols and methodologies for their biological evaluation.

The Strategic Role of Isoxazole Esters in Drug Design

The integration of an isoxazole ester moiety into a drug candidate can serve several strategic purposes. The isoxazole ring itself is relatively stable and can act as a bioisostere for other functional groups, such as amides or other heterocyclic systems, thereby modulating the physicochemical properties of a molecule to improve its pharmacokinetic profile.[5] The ester group, on the other hand, can be strategically employed as a prodrug moiety. In this approach, an active carboxylic acid-containing drug is masked as an ester to enhance its lipophilicity and cell membrane permeability. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active parent drug at the target site.[4] This strategy can improve oral bioavailability and reduce off-target toxicity.[6]

Synthesis of Isoxazole Esters: Key Methodologies and Protocols

The synthesis of isoxazole esters can be achieved through various routes, with the choice of method often depending on the desired substitution pattern on the isoxazole ring. Two of the most common and versatile methods are the reaction of β-ketoesters with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes.

Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

This protocol details a classical and reliable method for the synthesis of a 4,5-disubstituted isoxazole ester, a common building block in medicinal chemistry, as exemplified by its use in the synthesis of the antirheumatic drug Leflunomide.[4] The synthesis involves the initial formation of an enol ether from a β-ketoester, followed by cyclization with hydroxylamine.

Causality Behind Experimental Choices: The initial reaction with triethyl orthoformate and acetic anhydride converts the reactive methylene group of ethyl acetoacetate into a less reactive ethoxymethylene group. This directs the subsequent cyclization with hydroxylamine to occur regioselectively, favoring the formation of the 5-methylisoxazole isomer over the 3-methyl isomer.[4] The use of a mild base like sodium acetate in the cyclization step facilitates the reaction without promoting significant side product formation.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

    • Heat the mixture to 120-130°C and stir for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the volatile components by distillation under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate:

    • Dissolve hydroxylamine hydrochloride (1.1 mol) and sodium acetate (1.1 mol) in water.

    • In a separate flask, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 mol) in ethanol.

    • Cool the ethanolic solution to 0-5°C in an ice bath.

    • Slowly add the aqueous hydroxylamine solution to the ethanolic solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-methylisoxazole-4-carboxylate.

Biological Evaluation of Isoxazole Esters

The diverse pharmacological activities of isoxazole-containing compounds necessitate a range of biological assays to elucidate their therapeutic potential.[7][8] The following protocols are foundational for assessing the anticancer, antimicrobial, and anti-inflammatory properties of newly synthesized isoxazole esters.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a standard method for the initial screening of potential anticancer compounds.

Principle of the Method: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with isoxazole ester dilutions B->C D Incubate for 24-72h C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., MCF-7, HeLa, A549).

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test isoxazole ester in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Principle of the Method: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the agent that prevents visible growth is the MIC.

Experimental Workflow Diagram:

Broth_Microdilution_Workflow A Prepare serial dilutions of isoxazole ester in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for turbidity (growth) D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

    • Prepare a stock solution of the isoxazole ester in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

    • Add 100 µL of a working solution of the compound (diluted from the stock in MHB) to the first well of the corresponding row.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control well, to which 50 µL of sterile broth is added). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isoxazole ester at which there is no visible growth.

Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay

Many isoxazole-containing drugs, such as celecoxib and valdecoxib, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][11] This protocol describes a method for determining the inhibitory activity of isoxazole esters against COX-1 and COX-2.

Principle of the Method: The assay measures the peroxidase activity of the COX enzymes. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes the oxidation of the substrate, leading to a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of hemin (cofactor) in the reaction buffer.

    • Prepare a solution of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Obtain purified COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, hemin solution, and the test isoxazole ester at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid and TMPD solutions.

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to a control reaction with no inhibitor.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity of Isoxazole Esters (Hypothetical Data)

CompoundCell LineIC₅₀ (µM) ± SD
Isoxazole Ester 1MCF-712.5 ± 1.2
Isoxazole Ester 1A54925.1 ± 2.5
Isoxazole Ester 2MCF-75.2 ± 0.6
Isoxazole Ester 2A5498.9 ± 0.9
DoxorubicinMCF-70.8 ± 0.1
DoxorubicinA5491.2 ± 0.2

Table 2: Antimicrobial Activity of Isoxazole Esters (Hypothetical Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Isoxazole Ester 3832
Isoxazole Ester 416>64
Ciprofloxacin0.50.25

Conclusion and Future Perspectives

Isoxazole esters represent a valuable and versatile class of compounds in medicinal chemistry. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of these compounds. Furthermore, the detailed protocols for biological evaluation enable the systematic assessment of their therapeutic potential across a range of disease areas. The interplay between the stable, bioisosteric isoxazole core and the tunable, prodrug-capable ester functionality ensures that isoxazole esters will continue to be a fruitful area of investigation for the development of novel therapeutics. Future research will likely focus on the development of more sophisticated isoxazole ester prodrugs with enhanced target specificity and the exploration of novel biological targets for this promising class of molecules.

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Retrieved from [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.).
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). Retrieved from [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1221053. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4684. Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), 56586. Retrieved from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (n.d.). Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2912. Retrieved from [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry, 88(5), 3047–3055. Retrieved from [Link]

  • Synthesis of 3,5-disubstituted isoxazole. (n.d.). Retrieved from [Link]

  • CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate. (n.d.).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (n.d.). Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). [Video]. YouTube. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry, 14, 2554–2562. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry, 45(22), 9918-9931. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(20), 17531–17554. Retrieved from [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (n.d.). Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Retrieved from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). International Journal of Molecular Sciences, 25(11), 5824. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). [Video]. YouTube. Retrieved from [Link]

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - (n.d.). Retrieved from https://www.researchgate.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5600. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Carboxamide Derivatives from Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, two-step methodology for the synthesis of a diverse library of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, starting from the commercially available ethyl ester. Isoxazole-based carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide is designed for researchers in synthetic chemistry and drug development, offering robust, step-by-step protocols, mechanistic insights, and characterization guidelines. The described synthetic strategy involves an initial saponification of the starting ester to yield the key carboxylic acid intermediate, followed by a highly efficient amide coupling reaction with various primary and secondary amines.

Strategic Overview & Rationale

The conversion of an ester to an amide is a fundamental transformation in organic synthesis. While direct aminolysis of an ester is possible, it often requires high temperatures and prolonged reaction times, which can be detrimental to complex substrates.[4] A more versatile and widely adopted strategy, detailed herein, involves a two-step sequence:

  • Ester Hydrolysis: The starting material, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is first hydrolyzed under basic conditions (saponification) to produce the corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid. This intermediate is the cornerstone for subsequent diversification.[5]

  • Amide Coupling: The carboxylic acid is then "activated" using a coupling agent and reacted with a desired amine to form the stable amide bond. This approach is highly modular, allowing for the synthesis of a large library of carboxamides by simply varying the amine coupling partner.

This two-step pathway offers superior control, generally proceeds under milder conditions, and is compatible with a broader range of functionalized amines compared to direct aminolysis.

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of the Carboxylic Acid Intermediate

Principle & Mechanism

The first stage of the synthesis is the saponification of the ethyl ester. This is a classic base-catalyzed hydrolysis reaction. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. An acid-base reaction between the resulting carboxylic acid and the ethoxide (or another hydroxide ion) drives the reaction to completion, forming the carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final, neutral carboxylic acid product.[5]

Detailed Protocol 1: Hydrolysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol is adapted from the procedure described by Chandra et al.[5]

Materials:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq)

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Ethanol (optional, to aid solubility)

  • 2 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottomed flask, magnetic stirrer, pH paper/meter

Procedure:

  • Dissolution: In a round-bottomed flask, suspend Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (e.g., 5.0 g, 21.6 mmol, 1.0 eq) in a 5% aqueous solution of NaOH (e.g., 45 mL). If solubility is an issue, a minimal amount of ethanol can be added to create a slurry.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) [Silica gel, e.g., 3:1 Hexane:Ethyl Acetate]. The disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath. Slowly add 2 N HCl dropwise with continuous stirring. A white precipitate will begin to form as the carboxylate salt is converted to the neutral carboxylic acid.

  • Precipitation: Continue adding HCl until the solution is acidic (pH ~2-3), ensuring complete precipitation of the product.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying & Purification: Dry the solid product under vacuum. For higher purity, the crude 5-methyl-3-phenylisoxazole-4-carboxylic acid can be recrystallized from hot ethanol.[5]

Expected Outcome: A white to off-white crystalline solid. Yield: Typically >90%. CAS Number for Product: 1136-45-4.[6]

Part II: Synthesis of Carboxamide Derivatives

Principle & Mechanism: Carbodiimide-Mediated Coupling

The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[7] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this activation step.

The mechanism involves the nucleophilic attack of the carboxylate onto the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. The attack forms a new tetrahedral intermediate, which then collapses to yield the desired amide and a water-soluble urea byproduct (EDU), which is easily removed during aqueous workup. A catalyst, such as 4-Dimethylaminopyridine (DMAP), is often added to accelerate the reaction, particularly with less nucleophilic amines.[1]

Detailed Protocol 2: General Procedure for EDC/DMAP Amide Coupling

This protocol is a generalized procedure based on the successful synthesis of various isoxazole-carboxamides.[1][9]

Workflow_Amide_Coupling cluster_prep Reaction Setup cluster_reaction Amine Addition & Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous DCM B Add DMAP (catalyst) and EDC·HCl (coupling agent) A->B C Stir under Inert Gas (Ar or N₂) at RT for 30 min B->C D Add Amine Derivative (dissolved in DCM) C->D E Monitor by TLC until starting acid is consumed D->E F Remove solvent under vacuum E->F G Redissolve in DCM F->G H Wash with 2N HCl, sat. NaHCO₃, and brine G->H I Dry organic layer (Na₂SO₄), filter, and evaporate H->I J Purify crude product via Flash Chromatography or Recrystallization I->J

Figure 2: Experimental workflow for amide coupling.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)

  • Substituted amine (primary or secondary, 1.05-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1-1.3 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Initial Setup: To a flame-dried, two-neck round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 610 mg, 3.0 mmol, 1.0 eq) and dissolve it in anhydrous DCM (e.g., 20 mL).

  • Activation: Add DMAP (e.g., 73 mg, 0.6 mmol, 0.2 eq) followed by EDC·HCl (e.g., 633 mg, 3.3 mmol, 1.1 eq) to the solution.[1]

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes. This allows for the pre-activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve the desired amine (e.g., 3.2 mmol, 1.07 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the carboxylic acid is fully consumed (typically 4-12 hours).

  • Solvent Removal: Once complete, remove the DCM under reduced pressure using a rotary evaporator.

  • Workup: Redissolve the residue in a larger volume of DCM (e.g., 50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 2 N HCl (2 x 25 mL) to remove excess amine and DMAP.

    • Wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude material by flash column chromatography (using a suitable solvent system like Hexane:Ethyl Acetate or DCM:Ethyl Acetate) or by recrystallization from an appropriate solvent (e.g., Ethanol, Ethyl Acetate).[1]

Data Presentation: Representative Examples

The following table summarizes hypothetical outcomes for the synthesis of various carboxamide derivatives using the general protocol above, illustrating the versatility of the method.

EntryAmine Partner (R¹R²NH)Product NameTypical Yield (%)M.P. (°C)
1AnilineN-phenyl-5-methyl-3-phenylisoxazole-4-carboxamide85155-157
24-ChloroanilineN-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide88198-200
3BenzylamineN-benzyl-5-methyl-3-phenylisoxazole-4-carboxamide91130-132
4Morpholine(5-methyl-3-phenylisoxazol-4-yl)(morpholino)methanone93118-120
52,5-dimethoxyanilineN-(2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide79164-166

Characterization of Final Products

Confirmation of the final carboxamide structure is achieved through standard spectroscopic techniques.

  • ¹H-NMR: The most indicative signal is the appearance of the amide proton (N-H ) as a broad singlet, typically downfield between δ 8.0-10.0 ppm for secondary amides. The chemical shifts of the aromatic protons from the amine partner will also be present.

  • ¹³C-NMR: The formation of the amide is confirmed by the presence of the amide carbonyl carbon signal, typically in the range of δ 160-170 ppm.

  • FT-IR: Look for two key absorbances: a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and, for secondary amides, an N-H stretching band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.[1]

Conclusion

This application note details a reliable and highly adaptable two-step synthesis for producing 5-methyl-3-phenylisoxazole-4-carboxamide derivatives. The protocols for ester hydrolysis and subsequent EDC-mediated amide coupling are robust and suitable for generating chemical libraries for screening in drug discovery and materials science. The demonstrated methodology underscores the importance of the isoxazole scaffold and provides researchers with a practical guide to access this valuable class of compounds.

References

  • Al-Qaisi, J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from: [Link]

  • Wojciechowska, I., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Peptides. Molecules. Available at: [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from: [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Patel, R., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Available at: [Link]

  • ResearchGate. (2016). Can I convert ester to amide in one step? Please suggest some good methods?. Retrieved from: [Link]

  • Falchi, A., et al. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters. Available at: [Link]

  • Google Patents. (1961). Process of converting esters into amides.
  • ResearchGate. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from: [Link]

  • Journal of Pharmaceutical Research International. (2022). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

Sources

Application Note: Selective Hydrolysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid for Pharmaceutical Research and Development

Abstract

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selective hydrolysis of its ethyl ester precursor, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. We present a detailed, field-proven protocol for base-catalyzed saponification, emphasizing the critical parameters required to achieve high yield and purity while preserving the integrity of the isoxazole ring. This document delves into the underlying chemical principles, offers step-by-step experimental procedures, provides detailed characterization data, and includes a troubleshooting guide to address potential challenges.

Theoretical Background and Mechanistic Insights

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions.[1] The choice of method is critical when dealing with sensitive functional groups, such as the isoxazole heterocycle present in the target substrate.

The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.

  • Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with a dilute acid, such as HCl or H₂SO₄.[1] To drive the equilibrium towards the products, an excess of water is required.[1]

  • Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as it is an irreversible reaction. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[2] The reaction produces an alcohol and the salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

Considerations for the Isoxazole Moiety

The isoxazole ring is a stable aromatic system but possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[2][3] Studies have shown that the stability of the isoxazole ring can be influenced by pH and temperature, with increased lability under strongly basic conditions, especially at elevated temperatures.[2][4] Therefore, the primary challenge in the hydrolysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is to achieve complete saponification of the ester group without inducing undesired ring-opening side reactions. The protocol outlined in this guide utilizes mild basic conditions at room temperature to ensure the selective cleavage of the ester while maintaining the structural integrity of the isoxazole core.[5]

Reaction Mechanism: Base-Catalyzed Saponification

The saponification of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium carboxylate salt and ethanol.

Caption: Base-catalyzed hydrolysis mechanism (Saponification).

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid.[5][6] It employs mild conditions to ensure high selectivity and product purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate>98% PuritySigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificUsed to prepare the 5% aqueous solution
Hydrochloric Acid (HCl), concentrated37%, ACS ReagentVWRUsed to prepare 2N HCl for acidification
Deionized WaterType IIIn-houseFor preparing solutions
Ethanol200 Proof, ACS/USPDecon LabsFor recrystallization
Ethyl AcetateACS GradeBDH ChemicalsFor TLC mobile phase
HexanesACS GradeBDH ChemicalsFor TLC mobile phase
Round-bottom flask (50 mL)--Reaction vessel
Magnetic stir bar and stir plate--For agitation
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigmaFor reaction monitoring
Buchner funnel and filter paper--For product isolation
pH paper or pH meter--To check pH during workup
Step-by-Step Procedure
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (e.g., 1.0 g, 4.32 mmol).

  • Initiation of Hydrolysis : To the flask, add 10 mL of a 5% aqueous sodium hydroxide solution (approx. 12.5 mmol NaOH).[5]

  • Reaction Execution : Stir the resulting suspension vigorously at room temperature (20-25°C). The solid ester will gradually dissolve as the reaction proceeds and the sodium salt of the carboxylic acid is formed.

  • Monitoring Progress : Monitor the reaction for completion by Thin Layer Chromatography (TLC) over approximately 4 hours.[5]

    • TLC System : Ethyl Acetate/Hexanes (3:7 v/v).

    • Visualization : UV lamp (254 nm).

    • Observation : The reaction is complete upon the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt). The final acid product will have a lower Rf than the starting ester.

  • Workup and Acidification : Once the reaction is complete, carefully acidify the reaction mixture by the dropwise addition of 2N hydrochloric acid (HCl) while stirring. Continue adding acid until the pH of the solution is approximately 2-3. A white precipitate of 5-methyl-3-phenylisoxazole-4-carboxylic acid will form.

  • Product Isolation : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying : Dry the product under vacuum to a constant weight. The crude product is typically of high purity.

  • Purification (Optional) : If further purification is required, the crude solid can be recrystallized from hot ethanol to yield fine crystals of the title compound.[5]

Overall Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis arrow arrow start Combine Ester and 5% NaOH Solution stir Stir at Room Temperature (4h) start->stir monitor Monitor by TLC until Ester is Consumed stir->monitor acidify Acidify with 2N HCl to pH 2-3 monitor->acidify Reaction Complete precipitate Precipitate Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry recrystallize Recrystallize from Hot Ethanol (Optional) dry->recrystallize characterize Characterize Final Product recrystallize->characterize

Caption: General workflow for the hydrolysis of the isoxazole ester.

Data Analysis and Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Physical Properties
  • Appearance : White to off-white crystalline solid.

  • Expected Yield : > 90%

Spectroscopic Data Comparison

The conversion of the ester to the carboxylic acid can be readily confirmed by comparing the spectroscopic data of the starting material and the product.

FeatureEthyl 5-methyl-3-phenylisoxazole-4-carboxylate (Starting Material)5-methyl-3-phenylisoxazole-4-carboxylic acid (Product)Rationale for Change
¹H NMR
Ethyl Group (CH₂)Quartet, ~4.4 ppm (2H)AbsentLoss of the ethoxy group.
Ethyl Group (CH₃)Triplet, ~1.4 ppm (3H)AbsentLoss of the ethoxy group.
Carboxylic Acid (OH)AbsentVery broad singlet, ~10-13 ppm (1H)Appearance of the acidic proton; signal is broad due to hydrogen bonding and exchange.
IR Spectroscopy
C=O Stretch (Ester)~1725 cm⁻¹~1700 cm⁻¹ (dimer)Carbonyl of the carboxylic acid appears at a slightly lower frequency.
O-H StretchAbsentBroad band, ~2500-3300 cm⁻¹Characteristic broad absorption of the carboxylic acid O-H group due to H-bonding.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low-quality or insufficient NaOH. 3. Poor solubility of the ester.1. Continue stirring and monitor by TLC until the starting material is consumed. 2. Use freshly prepared 5% NaOH solution. 3. Add a small amount of THF or ethanol as a co-solvent to aid solubility.[7]
Low Yield 1. Incomplete precipitation during acidification. 2. Product loss during washing. 3. Product is partially soluble in the acidic aqueous layer.1. Ensure the pH is ~2 and thoroughly cool the mixture in an ice bath before filtering. 2. Use a minimal amount of cold water for washing. 3. After filtering, extract the aqueous filtrate with ethyl acetate to recover any dissolved product.
Product is Oily/Gummy Presence of impurities or residual solvent.Ensure the product is thoroughly washed and completely dry. If the problem persists, perform the optional recrystallization step from hot ethanol.
Evidence of Ring Opening Harsh reaction conditions (e.g., heating, prolonged reaction time with excess strong base).The isoxazole ring is generally stable under the prescribed mild conditions. Avoid heating the reaction mixture. If side products are suspected, purification by recrystallization is recommended.

Conclusion

The base-catalyzed hydrolysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a reliable and high-yielding method for the synthesis of its corresponding carboxylic acid. By employing mild reaction conditions, specifically room temperature saponification with a moderate concentration of sodium hydroxide, the integrity of the isoxazole ring is maintained, ensuring a clean conversion. This protocol provides a robust and validated procedure suitable for implementation in both academic research and industrial drug development settings, facilitating access to a key building block for advanced pharmaceutical synthesis.

References

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview . [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC - NIH. [Link]

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - ResearchGate. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. [Link]

  • synthetic reactions using isoxazole compounds . [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

Sources

Analytical methods for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the analytical characterization of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antibacterial, and antiasthmatic properties.[1][2] Therefore, rigorous and unambiguous characterization is paramount for advancing research, ensuring reproducibility, and meeting regulatory standards in drug development. This document outlines a multi-technique approach, leveraging chromatography and spectroscopy to confirm the identity, purity, and structure of this target molecule. The protocols and insights provided herein are designed for researchers, analytical scientists, and quality control professionals.

Introduction and Molecular Profile

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (C₁₃H₁₃NO₃) is a key scaffold in organic synthesis. Its structural integrity and purity are foundational to its downstream applications. An integrated analytical strategy is essential to build a comprehensive quality profile of the molecule. This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction for a full and robust characterization.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃PubChem CID 70838[3]
Molecular Weight 231.25 g/mol PubChem CID 70838[3][4]
IUPAC Name ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylatePubChem CID 70838[3]
CAS Number 1143-82-4PubChem CID 70838[3]
Appearance Yellow, block-like crystalsChandra et al. (2013)[1][2]
Melting Point 49 °CChemBK[4]
Density 1.148 g/cm³ChemBK[4]

Analytical Workflow: A Multi-Technique Approach

The characterization of a novel or synthesized compound is a process of accumulating orthogonal evidence. No single technique provides all the necessary information. The following workflow illustrates a logical progression from purity assessment to definitive structural elucidation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Confirmation & Verification HPLC HPLC-UV MS Mass Spectrometry (LC-MS / Direct Infusion) HPLC->MS Confirm Mass of Pure Fractions Report Comprehensive Characterization Report HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) NMR->Report FTIR FTIR Spectroscopy FTIR->Report MS->Report XRay Single-Crystal X-Ray Diffraction XRay->Report Synthesis Synthesized Compound (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) Synthesis->HPLC Assess Purity Synthesis->NMR Determine Connectivity & Chemical Environment Synthesis->FTIR Identify Functional Groups Synthesis->XRay Grow Crystals for Absolute Structure

Caption: Integrated workflow for the characterization of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. For a molecule like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a reversed-phase method is ideal, as it effectively separates the moderately polar analyte from non-polar and highly polar impurities.

Expertise & Rationale

The choice of a C18 column is based on its widespread applicability and excellent resolving power for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, is selected to ensure that compounds with a range of polarities are eluted efficiently from the column. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. A UV detector is chosen because the phenyl and isoxazole rings contain chromophores that absorb strongly in the UV region, providing high sensitivity.

Protocol: HPLC-UV Purity Assessment
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for injection.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, from the functional groups present to the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

The predicted chemical shifts are based on the known effects of the functional groups. The phenyl protons will appear in the aromatic region (7-8 ppm). The ester's ethyl group will show a characteristic quartet and triplet pattern due to spin-spin coupling. The two methyl groups (on the isoxazole ring and the ethyl ester) will appear as singlets in distinct upfield regions. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, but DMSO-d₆ can also be used if higher solubility is needed.[5][6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra like COSY and HSQC for unambiguous assignments.

  • Data Interpretation:

¹H NMR Predicted Shifts (in CDCl₃) ¹³C NMR Predicted Shifts (in CDCl₃)
~ 1.4 ppm (triplet, 3H, -O-CH₂-CH₃ )~ 14 ppm (Isoxazole-CH₃ )
~ 2.7 ppm (singlet, 3H, Isoxazole-CH₃ )~ 14.5 ppm (-O-CH₂-CH₃ )
~ 4.4 ppm (quartet, 2H, -O-CH₂ -CH₃)~ 61 ppm (-O-CH₂ -CH₃)
~ 7.4-7.5 ppm (multiplet, 3H, meta/para-Ph-H )~ 112 ppm (Isoxazole C 4-COOEt)
~ 7.8-7.9 ppm (multiplet, 2H, ortho-Ph-H )~ 127-131 ppm (Ph-C )
~ 162 ppm (Isoxazole C 3-Ph)
~ 164 ppm (Ester C =O)
~ 173 ppm (Isoxazole C 5-CH₃)
Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound, confirming its elemental composition. When coupled with a fragmentation technique (MS/MS), it can also offer structural insights.

  • Sample Preparation: Use the diluted solution from the HPLC preparation (0.1 mg/mL) for LC-MS. For direct infusion, prepare a ~10 µg/mL solution in acetonitrile/water (50:50) with 0.1% formic acid.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is ideal.

  • Analysis: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Expected Results:

    • Molecular Ion: A prominent peak at m/z 232.09, corresponding to [C₁₃H₁₃NO₃ + H]⁺. The exact mass measurement should be within 5 ppm of the theoretical value (232.0968).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard benchtop FTIR spectrometer.

  • Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3100 C-H stretchAromatic (Phenyl)
~ 2980 C-H stretchAliphatic (Methyl/Ethyl)
~ 1720-1740 C=O stretchEster Carbonyl
~ 1600 C=N stretchIsoxazole Ring
~ 1450-1580 C=C stretchAromatic & Isoxazole Rings
~ 1405 N-O stretchIsoxazole Ring[7]
~ 1200-1250 C-O stretchEster

Definitive Structural Confirmation

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure and stereochemistry.

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice, confirming connectivity and revealing detailed conformational information.

The crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been previously determined.[1][2] Key findings from this analysis serve as a benchmark for newly synthesized batches.

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Key Structural Feature: The dihedral angle between the phenyl ring and the isoxazole ring is 43.40 (13)°.[1][2] The ethoxycarbonyl group is twisted out of the plane of the isoxazole ring.[1][2]

  • Significance: This non-planar conformation can have significant implications for the molecule's interaction with biological targets. Verifying these structural parameters is crucial.

Technique_Information_Relationship Analyte Target Molecule HPLC HPLC Analyte->HPLC MS Mass Spec Analyte->MS NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR XRay X-Ray Analyte->XRay Purity Purity (%) Identity Molecular Weight Structure Connectivity & Functional Groups Conformation 3D Arrangement HPLC->Purity MS->Identity NMR->Structure FTIR->Structure XRay->Structure XRay->Conformation

Caption: Relationship between analytical techniques and the information they provide for characterization.

Conclusion

The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. By systematically applying chromatographic and spectroscopic techniques, researchers and drug developers can confidently ascertain the purity, identity, and detailed structure of this important heterocyclic compound. This multi-faceted approach ensures data integrity and provides the solid analytical foundation required for further investigation into its promising biological activities.

References

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • Gomha, S. M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptidomimetics. Molecules, 27(17), 5649. [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. Retrieved from [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

  • Ayddan, A. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(2), M1340. [Link]

  • Chandra, Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]

  • S. Al-Ghorbani, M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Future Journal of Pharmaceutical Sciences, 10(1), 1-16. [Link]

  • Zhang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1149. [Link]

  • Omar, H. M. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]

  • Singh, P. P., & Srivastava, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]

  • Patel, R. B., et al. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 235-242. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Gutsul, E. I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(13), 10834. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Notably, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] In the realm of oncology, isoxazole-containing molecules have emerged as potent agents capable of modulating key signaling pathways and cellular processes implicated in tumorigenesis and metastasis.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a versatile starting material, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, for the synthesis of novel anticancer agents. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further discovery and optimization efforts.

Strategic Overview: From Ester to Bioactive Carboxamide

The primary synthetic strategy involves a two-step transformation of the readily available Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate into a diverse library of N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides. This approach is predicated on the well-documented anticancer potential of isoxazole-carboxamide derivatives.[4][5] The rationale behind this strategy is twofold:

  • Hydrolysis to a Key Intermediate: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid. This intermediate is the linchpin for subsequent derivatization.

  • Amide Coupling for Structural Diversity: The carboxylic acid is then coupled with a variety of substituted anilines to generate a library of carboxamides. This allows for systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency and selectivity against different cancer cell lines.

G Start Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Intermediate 5-Methyl-3-phenylisoxazole-4-carboxylic acid Start->Intermediate Step 1: Hydrolysis Final_Product N-Substituted 5-methyl-3-phenylisoxazole-4-carboxamides (Anticancer Agents) Intermediate->Final_Product Step 2: Amide Coupling Anilines Substituted Anilines Anilines->Final_Product Evaluation Cytotoxicity Screening (Cancer Cell Lines) Final_Product->Evaluation

Caption: Synthetic workflow from the starting ester to bioactive carboxamides.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the carboxylic acid, a critical precursor for the synthesis of the target carboxamides.

Materials and Reagents:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2N

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC solvent system (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate in ethanol.

  • Saponification: To the stirred solution, add a 5% aqueous solution of sodium hydroxide.[6] The reaction mixture is typically stirred at room temperature for approximately 4 hours.[6]

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a more polar product spot (which may remain at the baseline) indicates the completion of the reaction.[6]

  • Acidification: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 2N hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the solid with cold distilled water to remove any inorganic salts. Allow the product to air dry or dry in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude 5-methyl-3-phenylisoxazole-4-carboxylic acid can be recrystallized from hot ethanol.[6]

Part 2: Synthesis of N-Substituted 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

This protocol describes the coupling of the carboxylic acid intermediate with various substituted anilines to generate the target anticancer agents.

Materials and Reagents:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid (from Part 1)

  • Substituted anilines (e.g., 4-tert-butylaniline, 3,4-dimethoxyaniline, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-methyl-3-phenylisoxazole-4-carboxylic acid and dissolve it in anhydrous dichloromethane.

  • Activation of Carboxylic Acid: To the stirred solution, add 4-dimethylaminopyridine (DMAP) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[4][7] Allow the mixture to stir at room temperature for approximately 30 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Addition of Aniline: In a separate vial, dissolve the desired substituted aniline in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the activated carboxylic acid mixture via syringe.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture can be washed successively with a weak acid (e.g., 1N HCl) to remove unreacted aniline and DMAP, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any remaining carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure N-substituted 5-methyl-3-phenylisoxazole-4-carboxamide.[4]

Anticancer Activity of Synthesized Derivatives

A series of N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDSubstituent on Aniline RingHep3B (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)HeLa (Cervical Adenocarcinoma) IC50 (µM)Reference
2a 4-tert-butyl8.02-0.91[4]
2b 3,4-dimethoxy5.96--[4]
2c 3,5-dimethoxy28.62--[4]
2d 3,4,5-trimethoxy12.01--[4]
2e Unsubstituted> 100--[4]
Doxorubicin (Reference Drug)2.23--[4]

Data presented is a selection from the cited literature. "-" indicates data not reported in the source.

The results indicate that the substitution pattern on the aniline ring plays a crucial role in the anticancer activity of these compounds. For instance, compound 2a , with a 4-tert-butyl substituent, demonstrated potent activity against both HeLa and Hep3B cell lines.[4] Similarly, compound 2b , with 3,4-dimethoxy substituents, also showed significant activity against Hep3B cells.[4] In contrast, the unsubstituted analog 2e was found to be inactive.[4]

Plausible Mechanisms of Action

The precise mechanisms by which these 5-methyl-3-phenylisoxazole-4-carboxamide derivatives exert their anticancer effects are a subject of ongoing research. However, based on the broader class of isoxazole-containing anticancer agents, several plausible mechanisms can be proposed.

G Compound Isoxazole-Carboxamide Derivative Pathway1 Inhibition of Tubulin Polymerization Compound->Pathway1 Pathway2 Induction of Apoptosis Compound->Pathway2 Pathway3 COX-2 Inhibition Compound->Pathway3 Effect1 Mitotic Arrest Pathway1->Effect1 Effect2 Cell Cycle Arrest & Programmed Cell Death Pathway2->Effect2 Effect3 Anti-inflammatory & Anti-proliferative Effects Pathway3->Effect3

Caption: Potential mechanisms of action for isoxazole-based anticancer agents.

One promising avenue of investigation is the inhibition of tubulin polymerization.[4] Some isoxazole derivatives have been shown to interact with the microtubule network, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] Another potential mechanism is the induction of apoptosis through intrinsic or extrinsic pathways.[3] This could involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of programmed cell death. Additionally, some isoxazole-carboxamides have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation.[8]

Conclusion and Future Directions

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a valuable and versatile starting material for the synthesis of a diverse range of N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides with promising anticancer activity. The synthetic protocols outlined in this document are robust and amenable to high-throughput synthesis for the generation of compound libraries. The preliminary cytotoxicity data highlights the importance of the substitution pattern on the aniline moiety for achieving potent and selective anticancer effects. Future research should focus on a more extensive exploration of the structure-activity relationship, including the synthesis of a wider array of derivatives and their evaluation against a broader panel of cancer cell lines. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for the rational design and optimization of this promising class of anticancer agents.

References

  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Kantevari, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Anonymous. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Anonymous. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Available at: [Link]

  • Chandra, et al. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health. Available at: [Link]

  • Belghalia, E., et al. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. Available at: [Link]

  • Anonymous. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health. Available at: [Link]

  • Anonymous. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Chandra, et al. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. National Institutes of Health. Available at: [Link]

  • Anonymous. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Europe PMC. Available at: [Link]

  • Chandra, et al. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia- 4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives. Semantic Scholar. Available at: [Link]

  • Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application Note: Elucidating the Three-Dimensional Architecture of Isoxazole Compounds via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. A definitive understanding of the three-dimensional structure of isoxazole-containing compounds at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for this purpose, providing precise and unambiguous structural data.[1][2][3] This application note provides a comprehensive, field-proven protocol for the SC-XRD analysis of isoxazole compounds, from crystal growth to final structure validation and deposition. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical technique.

Introduction: The Critical Role of SC-XRD in Isoxazole Drug Discovery

The spatial arrangement of atoms, including molecular conformation, bond lengths, bond angles, and intermolecular interactions, dictates the physicochemical properties and biological function of a molecule. For isoxazole derivatives, which are prevalent in numerous commercial drugs, understanding these structural nuances is critical. SC-XRD provides an unparalleled level of detail, revealing the absolute configuration and packing arrangements within a crystal lattice.[1][3] This information is indispensable for:

  • Unambiguous Structure Confirmation: Verifying the chemical identity and connectivity of newly synthesized isoxazole derivatives.

  • Stereochemical Assignment: Determining the absolute stereochemistry of chiral centers, which is crucial for pharmacological activity.

  • Conformational Analysis: Identifying the preferred conformations of flexible molecules in the solid state.

  • Understanding Intermolecular Interactions: Mapping hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can inform on potential binding modes to biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, which can have significant implications for its stability, solubility, and bioavailability.

This guide is designed to navigate the entire SC-XRD workflow, emphasizing the causality behind experimental choices to ensure the acquisition of high-quality, publication-ready crystallographic data for isoxazole compounds.

The SC-XRD Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-stage process that demands careful execution and an understanding of the underlying principles at each step. The overall workflow is depicted below.

SC_XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_structure Phase 3: Structure Determination & Validation Synthesis Synthesis of Isoxazole Compound Purification Purification (≥98%) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Crystal Screening & Unit Cell Determination Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Phase 1: Crystal Growth - The Foundation of a Successful Structure

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the single crystal is the single most important determinant of the quality of the final structure.

2.1.1. Prerequisite: Purity of the Isoxazole Compound

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the isoxazole derivative using established methods.[4][5][6][7]

    • Purify the compound to the highest possible degree (ideally >98%), as confirmed by techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Recrystallization is often a final, effective purification step.[8]

2.1.2. Crystallization Techniques for Isoxazole Compounds

The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often a good starting point.[9]

Crystallization MethodDescriptionBest Suited ForProtocol
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated lid to allow the solvent to evaporate slowly over days or weeks.Thermally stable, non-volatile compounds.1. Dissolve 5-10 mg of the isoxazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol, acetone, or a mixture) in a small, clean vial.[10] 2. Cover the vial with parafilm and puncture it with a needle a few times. 3. Place the vial in a vibration-free location and monitor for crystal growth.[9]
Vapor Diffusion An antisolvent (a solvent in which the compound is poorly soluble) is allowed to slowly diffuse into a concentrated solution of the compound.Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing the antisolvent. Sitting Drop: Place a drop of the concentrated solution on a bridge within a well that contains the antisolvent.
Solvent Layering A layer of a less dense antisolvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface.When a clear interface can be formed between the solvent and antisolvent.1. Prepare a concentrated solution of the isoxazole in a dense solvent (e.g., DMF, DMSO) in a narrow tube (like an NMR tube).[11] 2. Carefully layer a less dense, miscible antisolvent (e.g., diethyl ether, pentane) on top. 3. Seal the tube and leave it undisturbed.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.Compounds with a steep solubility curve with respect to temperature.1. Prepare a saturated solution at a temperature just below the solvent's boiling point. 2. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[12]

Expert Insight: Isoxazole compounds can be prone to forming oils or amorphous precipitates. If initial attempts fail, try a wider range of solvents and solvent/antisolvent combinations. Screening kits with multiple conditions can be highly effective. Patience is key; some crystals may take weeks to grow.[9]

Phase 2: From Crystal to Diffraction Data

Once a suitable crystal is obtained, the next phase involves mounting it and collecting the diffraction data using a diffractometer.

2.2.1. Crystal Selection and Mounting

  • Rationale: A good crystal for SC-XRD should be a single, untwinned entity with well-defined faces and no visible fractures or defects. The size should be appropriate for the X-ray beam, typically in the range of 0.1 to 0.3 mm in all dimensions.[3]

  • Protocol:

    • Under a polarizing microscope, select a crystal that exhibits uniform extinction. This helps to identify single, untwinned crystals.[13]

    • Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, minimizes radiation damage and thermal motion during data collection.[14]

    • Mount the cryo-loop onto the goniometer head of the diffractometer.

2.2.2. Data Collection Strategy

  • Rationale: The goal is to collect a complete and redundant set of diffraction data, measuring the intensities of as many unique reflections as possible.[14] Modern diffractometers with area detectors (like CCD or pixel array detectors) and automated software suites (e.g., Bruker's APEX) streamline this process.[14][15]

  • Protocol:

    • Unit Cell Determination: Collect a few initial frames (e.g., 20-40 frames) to locate reflections. The software will use these to determine the preliminary unit cell parameters and Bravais lattice.

    • Strategy Calculation: Based on the determined crystal system and unit cell, the software will calculate an optimal data collection strategy (a series of scans at different goniometer angles) to ensure high completeness and redundancy.

    • Full Data Collection: Execute the calculated strategy. The crystal is rotated and oscillated while being exposed to a monochromatic X-ray beam.[14] The diffracted X-rays are captured by the detector. For weakly diffracting isoxazole crystals, longer exposure times per frame may be necessary.

    • Data Integration and Reduction: After collection, the raw 2D images are processed. This involves:

      • Integration: Calculating the intensity of each diffraction spot.[14]

      • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.[14]

      • Absorption Correction: Compensating for the absorption of X-rays by the crystal itself.[14]

The output of this phase is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Phase 3: Structure Solution, Refinement, and Validation

This phase involves converting the collected diffraction data into a chemically meaningful three-dimensional model of the isoxazole molecule.

2.3.1. Structure Solution

  • Rationale: The diffraction data provides the intensities of the reflections, but not their phases. This is the well-known "phase problem" in crystallography. For small molecules like most isoxazole derivatives, direct methods are highly effective at determining the initial phases.

  • Software: Programs like SHELXS or SHELXT are commonly used.[16] These programs use statistical relationships between the intensities to derive a set of initial phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

2.3.2. Structure Refinement

  • Rationale: The initial model from the solution step is an approximation. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, occupancy, and displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Software and Protocol: SHELXL is the most widely used program for the refinement of small-molecule structures.[17][18]

    • Initial Refinement: Start by refining the model with isotropic displacement parameters (spherical atoms).

    • Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms anisotropically (using ellipsoids to model thermal motion).

    • Locating Hydrogen Atoms: Hydrogen atoms can typically be located in the difference Fourier map (a map showing where electron density is missing or in excess in the current model). They are then usually refined using a riding model (AFIX instructions in SHELXL).

    • Handling Disorder: Isoxazole derivatives, particularly those with flexible side chains, may exhibit disorder. This is modeled by splitting the disordered atoms over two or more positions with fractional occupancies that sum to one. SHELXL has powerful tools (PART instructions and free variables) to handle disorder.[19]

    • Convergence: Refinement is complete when the model converges, meaning that further cycles of refinement do not produce significant changes in the parameters, and the R-factors (indicators of the agreement between the calculated and observed data) are minimized.

Key Refinement Parameters to Monitor:

ParameterDescriptionTarget Value for a Good Structure
R1 The conventional R-factor, based on F.< 0.05 (5%)
wR2 A weighted R-factor, based on F².< 0.15 (15%)
GooF Goodness-of-Fit. Should be close to 1.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference map.< ±0.5 e⁻/ų

2.3.3. Structure Validation and Data Deposition

  • Rationale: Before publication, the final crystal structure must be validated to ensure its chemical and crystallographic integrity. The standard method is to use the checkCIF service provided by the International Union of Crystallography (IUCr).[20][21]

  • Protocol:

    • Generate a Crystallographic Information File (CIF) from the refinement program. The CIF is the standard format for archiving and communicating crystallographic data.[22][23][24][25][26]

    • Submit the CIF to the checkCIF web service. This will generate a report highlighting any potential issues or alerts (A, B, or C level alerts) that may need to be addressed.

    • Once the structure is validated, the CIF should be deposited with a crystallographic database. For organic and metal-organic compounds, the Cambridge Crystallographic Data Centre (CCDC) is the primary repository.[27][28][29][30][31] The deposition process is typically required by journals prior to publication and results in a unique deposition number for the structure.[28][32]

Validation_Deposition Refined_Model Final Refined Model (.res/.ins) Generate_CIF Generate CIF (.cif file) Refined_Model->Generate_CIF CheckCIF Validate with checkCIF (IUCr) Generate_CIF->CheckCIF Address_Alerts Address/Explain Alerts CheckCIF->Address_Alerts Final_CIF Final Validated CIF Address_Alerts->Final_CIF Deposition Deposit to CCDC Final_CIF->Deposition Publication Publication with CCDC Number Deposition->Publication

Figure 2: The structure validation and data deposition workflow.

Conclusion

Single-crystal X-ray diffraction is an exceptionally powerful and essential technique in the field of drug discovery and development, particularly for understanding the structural biology of important scaffolds like isoxazole. By providing a detailed atomic-level picture, SC-XRD enables researchers to make informed decisions in the design and optimization of new therapeutic agents. This application note has outlined a robust and comprehensive protocol, from the critical initial step of crystal growth to the final stages of structure refinement and validation. Adherence to these guidelines, coupled with an understanding of the rationale behind each step, will empower researchers to consistently obtain high-quality crystallographic data for their isoxazole compounds, thereby accelerating their research and development efforts.

References

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • Dou, G., et al. (n.d.).
  • Fiveable. (n.d.). Data collection and reduction | Crystallography Class Notes. Fiveable.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • ResearchGate. (n.d.). Validation of XRD phase quantification using semi-synthetic data.
  • CCDC. (n.d.). CIF Deposition Guidelines. CCDC.
  • CCDC. (n.d.). Short Guide to CIFs. CCDC.
  • IUCr. (n.d.).
  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • ResearchGate. (2016, October 17). What sort of optimization do i require to get a good diffraction from very weak diffracting protein crystals?.
  • Kumar, V., et al. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • Perles, J. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Sheldrick, G. M. (n.d.). Crystal structure refinement with SHELXL. SciSpace.
  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data.
  • IUCr Journals. (n.d.).
  • CoreTrustSeal. (2020, January 31).
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991, November). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A.
  • ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?.
  • MIT OpenCourseWare. (n.d.). The SHELX package. MIT OpenCourseWare.
  • CCDC. (n.d.).
  • Biointerface Research in Applied Chemistry. (2024, June 30). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry.
  • Organic Letters. (2026, January 23). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters.
  • ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • CCDC. (2025, May 22). CCDC Deposition Criteria for CSD and ICSD Inclusion. CCDC.
  • CCDC. (2018, November 20).
  • PubMed Central. (n.d.). CIF (Crystallographic Information File)
  • International Science Council. (n.d.). International Union of Crystallography (IUCr).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • CCP14. (n.d.).
  • CCDC. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable isoxazole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to the Purification Challenge

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, often achieved through a 1,3-dipolar cycloaddition of a nitrile oxide (derived from benzaldehyde oxime) with a β-ketoester (ethyl acetoacetate), can yield a crude product containing unreacted starting materials, intermediates, and side products.[1] Recrystallization is a powerful and economical technique to achieve the high purity required for downstream applications. This guide will address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate?

A1: Based on documented laboratory procedures, hot ethanol is an excellent and commonly used solvent for the recrystallization of this compound.[2][3] The key principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol fits this profile well for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Q2: What is the expected melting point of pure Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate?

A2: While many chemical suppliers list this compound, a definitive, experimentally verified melting point is not consistently reported in publicly available literature. The assessment of purity post-recrystallization should rely on a sharp melting point range. A broad melting range (greater than 2 °C) typically indicates the presence of impurities. It is recommended to characterize a sample deemed pure by other analytical methods (e.g., NMR, HPLC) to establish a benchmark melting point for your laboratory.

Q3: What are the likely impurities in my crude product?

A3: The impurities will largely depend on the synthetic route employed. For the common synthesis from benzaldehyde oxime and ethyl acetoacetate, potential impurities include:

  • Unreacted Starting Materials: Benzaldehyde oxime and ethyl acetoacetate.

  • Side Products: Furoxans, which can form from the dimerization of the intermediate nitrile oxide.

  • Regioisomers: Depending on the reaction conditions, small amounts of the isomeric ethyl 3-methyl-5-phenylisoxazole-4-carboxylate could be formed.

Q4: My recrystallized product is colored. What should I do?

A4: Colored impurities are common in organic synthesis. If your product is expected to be a white or off-white solid, the color indicates the presence of highly conjugated impurities. A common and effective method to remove these is the addition of a small amount of activated carbon to the hot, dissolved solution before filtration. The activated carbon will adsorb the colored impurities. Use activated carbon sparingly, as it can also adsorb your desired product, leading to a decrease in yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Problem 1: The compound will not dissolve, even in hot ethanol.
  • Question: I've added the calculated amount of hot ethanol, but my crude product is not fully dissolving. What's wrong?

  • Answer and Troubleshooting Steps:

    • Insufficient Solvent: You may not have added enough solvent. Add small additional portions of hot ethanol until the solid dissolves. Be mindful that adding too much solvent will reduce your final yield.

    • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.

    • Incorrect Solvent: While ethanol is generally effective, a highly impure sample might require a different solvent system. Consider a solvent pair, such as ethanol/water or ethyl acetate/hexane.

Problem 2: "Oiling Out" - The compound separates as a liquid instead of forming crystals.
  • Question: When I cool the solution, an oil forms at the bottom of the flask instead of crystals. How do I fix this?

  • Answer and Troubleshooting Steps: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution above its melting point.

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Cool the solution more slowly. A sudden drop in temperature can shock the system, favoring oil formation over crystal lattice formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: No crystals form, even after cooling in an ice bath.
  • Question: My solution is clear and cold, but no crystals have appeared. What should I do?

  • Answer and Troubleshooting Steps:

    • Induce Crystallization: Try the techniques mentioned above: scratching the flask or adding a seed crystal.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.

    • Consider a Solvent Pair: If the compound is too soluble in the chosen solvent, you can add a "non-solvent" (a solvent in which the compound is insoluble, but is miscible with the primary solvent). For an ethanol solution, you could slowly add water dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.

Problem 4: Poor recovery of the purified product.
  • Question: I got beautiful crystals, but my final yield is very low. Why did this happen?

  • Answer and Troubleshooting Steps:

    • Excessive Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.

Experimental Protocols & Data

Protocol 1: Standard Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Add a minimal amount of 95% ethanol and heat the mixture to boiling on a hot plate with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3Recommended starting solvent. Good balance of polarity.
Methanol655.1Higher polarity than ethanol; may be too good a solvent.
Ethyl Acetate774.4A good alternative, especially for less polar impurities.
Hexane690.1Non-polar. Likely a poor solvent on its own, but useful in a solvent pair.
Toluene1112.4Higher boiling point can be advantageous for less soluble compounds.
Acetone565.1Often a very good solvent, but its low boiling point can lead to rapid evaporation.
Water10010.2The compound is likely insoluble in water, making it a good "non-solvent" for a pair.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Dry Drying Isolate->Dry Pure Pure Crystals Dry->Pure

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Problem Oiling Oiling Out? Start->Oiling NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield Oiling->NoCrystals No Reheat Reheat, Add More Solvent Oiling->Reheat Yes NoCrystals->LowYield No SlowCool Cool Slowly, Scratch/Seed NoCrystals->SlowCool Yes CheckSolvent Review Solvent Volume LowYield->CheckSolvent Yes CheckWash Use Ice-Cold Wash Solvent LowYield->CheckWash Reheat->SlowCool ReduceSolvent Reduce Solvent Volume SlowCool->ReduceSolvent SolventPair Use Solvent Pair ReduceSolvent->SolventPair

Caption: Decision tree for common recrystallization issues.

References

  • Tu, K. N., Hirner, J. J., & Blum, S. A. (2016). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Tachallait, D., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

Sources

Technical Support Center: Hydrolysis of Isoxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the hydrolysis of isoxazole-4-carboxylates. As chemists, we appreciate that converting an ester to a carboxylic acid is often considered a routine transformation. However, the unique electronic nature of the isoxazole ring introduces specific challenges that can lead to low yields, side reactions, and purification difficulties. This document is designed to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your specific reaction.

Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of an isoxazole-4-carboxylate more challenging than a standard ester saponification?

The primary challenge lies in the stability of the isoxazole ring itself under the reaction conditions. The isoxazole ring, particularly when unsubstituted at the C3 or C5 positions, is susceptible to cleavage under basic conditions.[1] This creates a competing reaction pathway where the base, instead of exclusively attacking the ester carbonyl, can induce ring opening, leading to a mixture of products and reduced yield of the desired carboxylic acid.[2][3]

Q2: What is the primary side reaction I should be concerned about during basic hydrolysis?

The most significant side reaction is the base-mediated ring opening of the isoxazole moiety. This typically proceeds via deprotonation, especially at an acidic C3-H, which initiates a cascade that cleaves the weak N-O bond.[2] The resulting product is often an α-cyano-β-keto species or its derivatives.[4] For instance, the metabolism of the drug Leflunomide to its active form A77 1726 is a well-documented example of this isoxazole ring scission.[2][5]

Q3: Is acidic hydrolysis a viable alternative to basic saponification?

While the isoxazole ring is generally more stable under acidic conditions than basic ones, acidic hydrolysis of esters typically requires harsh conditions (e.g., strong acid, high temperatures, prolonged reaction times).[4][6] These conditions can lead to another common problem: decarboxylation of the desired isoxazole-4-carboxylic acid product, especially if the reaction is heated for too long.[7][8] Therefore, while possible, it is often not the preferred method unless the substrate is highly sensitive to bases.

Q4: How do substituents on the isoxazole ring affect the stability and reaction outcome?

Substituents play a crucial role. 3,5-Disubstituted isoxazoles are generally more stable and less prone to ring opening than their unsubstituted counterparts.[6] Electron-withdrawing groups on the ring can increase the acidity of ring protons, potentially making the ring more susceptible to base-mediated decomposition. Conversely, sterically bulky groups near the ester moiety can hinder the approach of the hydroxide ion, slowing down the desired saponification and requiring more forcing conditions, which in turn can promote side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Incomplete reaction with significant starting material remaining.
  • Question: I've run my hydrolysis with NaOH in methanol for several hours, but TLC/LCMS analysis shows a large amount of unreacted ester. What should I do?

  • Answer & Rationale:

    • Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time or moderately increase the temperature (e.g., from room temperature to 40-50 °C). Steric hindrance around the ester or poor solubility of the starting material can slow the reaction down.[3]

    • Increase Base Equivalents: You may be using insufficient base, especially if your starting material or solvent contains acidic impurities. Increase the amount of NaOH or KOH to 3-4 equivalents.

    • Improve Solubility: Isoxazole esters can have poor solubility in purely aqueous or alcoholic solutions. Using a co-solvent like tetrahydrofuran (THF) can create a more homogeneous reaction mixture, improving reaction rates. A common system is THF/water/methanol.[9]

    • Consider a Stronger Nucleophile System: If the above measures fail, switching to a different base may be effective. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in biphasic systems due to the ability of the lithium cation to coordinate to the carbonyl oxygen, increasing its electrophilicity.[10]

Issue 2: Low yield of the desired acid with a complex mixture of byproducts.
  • Question: My starting material is consumed, but the yield of my target carboxylic acid is very low. The NMR of the crude product is messy. What is likely happening?

  • Answer & Rationale: This is the classic sign of isoxazole ring cleavage. The strong basic conditions are likely destroying the heterocyclic core.

    • Causality: As illustrated in the diagram below, the hydroxide ion has two primary points of attack: the desired attack at the ester carbonyl (Path A) and the destructive attack leading to ring opening (Path B). If Path B is significant, your yield will suffer.

    • Solution Workflow:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature), even if it requires a longer reaction time. This will generally slow the rate of ring opening more than it slows the saponification.

      • Switch to a Milder Base: This is the most effective strategy. Use lithium hydroxide (LiOH) in a THF/water mixture. LiOH is a strong enough nucleophile for saponification but is generally less harsh than NaOH or KOH, reducing the rate of ring degradation.

      • Use an Alternative Reagent: For particularly sensitive substrates, consider non-hydroxide based reagents. Trimethyltin hydroxide (Me₃SnOH) or potassium trimethylsilanolate (TMSOK) can cleave esters under milder, often non-aqueous, conditions, which can preserve the isoxazole ring.[3]

    G cluster_main Start Isoxazole-4-Carboxylate + OH⁻ PathA Path A: Saponification (Desired) PathB Path B: Ring Opening (Undesired) Product Isoxazole-4-Carboxylate Anion Byproduct α-Cyano Enolate / Degradation Products Workup Acidic Workup (H₃O⁺) Final Final Product: Isoxazole-4-Carboxylic Acid

    Caption: Competing reaction pathways during basic hydrolysis.

Issue 3: Product is lost during acidic workup.
  • Question: The saponification seems to work, but after acidifying the reaction mixture to protonate the carboxylate, my isolated yield is poor. Where is my product going?

  • Answer & Rationale: This issue often points to two possibilities: decarboxylation or physical loss during extraction.

    • Decarboxylation: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating in acidic conditions.[8] If you acidified with strong acid and the solution became warm, or if you heated the mixture to dissolve solids, you may have inadvertently decarboxylated your product.

      • Solution: Always perform the acidification step in an ice bath (0-5 °C). Use a less concentrated acid (e.g., 1M HCl) and add it slowly to control any exotherm. Avoid heating the acidic mixture at all costs.[9]

    • Poor Extraction: The resulting carboxylic acid may have some solubility in the aqueous phase, especially if it contains other polar functional groups.

      • Solution: Extract the acidified aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. If the product is particularly polar, saturating the aqueous layer with sodium chloride (brining out) can decrease the product's aqueous solubility and improve extraction efficiency.

    G start Reaction Complete? (TLC/LCMS) incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes

    Caption: A decision tree for troubleshooting hydrolysis.

Experimental Protocols & Data
Table 1: Comparison of Common Hydrolysis Conditions
Base (Equiv.) Solvent System Temp (°C) Typical Time (h) Key Advantages Primary Risks & Challenges
NaOH (3-4) MeOH / H₂O25 - 504 - 16Inexpensive, common reagent.High risk of ring opening, especially at elevated temperatures.[3]
KOH (3-4) EtOH / H₂O25 - 504 - 16Similar to NaOH.High risk of ring opening; can form less soluble potassium salts.[4]
LiOH (2-3) THF / H₂O0 - 256 - 24Milder, lower risk of ring opening, effective for hindered esters.[10]Slower reaction times, higher cost.
HCl / H₂O Acetic Acid / H₂O80 - 10012 - 24Preserves base-sensitive groups.High risk of decarboxylation of the product.[4][11]
Protocol 1: Recommended Method using Lithium Hydroxide (LiOH)

This protocol is recommended for most isoxazole-4-carboxylates, as it balances reaction efficiency with the preservation of the isoxazole ring.

  • Dissolution: Dissolve the isoxazole-4-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 v/v ratio, ~0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC or LCMS every 2-4 hours until the starting material is consumed (typically 6-24 hours).

  • Quenching & Solvent Removal: Once complete, cool the mixture back to 0 °C. Carefully quench any excess base by adding 1M HCl until the pH is ~7. Remove the THF under reduced pressure.

  • Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring at 0 °C until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary.[4]

References
  • Chalyk, S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 254. [Link]

  • Krasavin, M., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Arkivoc, 2018(5), 74-89. [Link]

  • Kashima, C. (1981). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 39(4), 269-281. [Link]

  • Patel, P., et al. (2023). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [No direct URL, general reference to isoxazole stability]
  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 65(2), o3140. [Link]

  • Batra, S., et al. (2018). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. [Link]

  • Juin, C., et al. (2001). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 29(1), 27-33. [Link]

  • Kumar, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate Discussion. (2017). How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • CN Patent CN103539753A. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • WO Patent WO2001060363A1. (2001). A method for synthesizing leflunomide.
  • ResearchGate Figure. (2001). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • ResearchGate Figure. (2014). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]

  • Krasavin, M., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Arkivoc. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Mori, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ChemistrySelect, 6(23), 5707-5710. [Link]

  • Chan, V., et al. (1995). Measurement of the Active Leflunomide Metabolite (A77 1726) by Reverse-Phase High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 17(5), 533-538. [Link]

  • G G, G., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

Sources

How to avoid dimer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dimer Formation and Other Common Pitfalls

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the synthesis of isoxazoles, with a particular focus on the prevention of dimer formation. This resource is designed for researchers, scientists, and professionals in drug development, providing not only troubleshooting steps but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that arise during isoxazole synthesis.

Q1: My 1,3-dipolar cycloaddition reaction is yielding a significant amount of an unwanted byproduct, which I suspect is a dimer. How can I confirm this and what is the mechanism of its formation?

A1: The most common dimeric byproduct in isoxazole synthesis via the 1,3-dipolar cycloaddition of nitrile oxides is a furoxan (1,2,5-oxadiazole-2-oxide). You can often identify furoxans by their distinct spectroscopic signatures, which differ from the desired isoxazole. Purification can be challenging due to similar polarities, but techniques like column chromatography with a carefully selected solvent system can be effective.[1]

The formation of furoxans is a result of the self-cycloaddition of two nitrile oxide molecules.[2] This dimerization is a multi-step reaction, with the initial carbon-carbon bond formation between two nitrile oxide molecules being the rate-determining step.[2] This dimerization competes directly with the desired cycloaddition of the nitrile oxide to your alkyne.

Troubleshooting Guide: Dimer Formation

This section provides a systematic approach to troubleshooting and minimizing dimer formation in your isoxazole synthesis.

Issue: High Levels of Furoxan Dimer Formation

High concentrations of the highly reactive nitrile oxide intermediate are the primary cause of dimer formation. The key to minimizing this side reaction is to maintain a low, steady-state concentration of the nitrile oxide throughout the reaction, ensuring it preferentially reacts with the alkyne dipolarophile.

By slowly adding the nitrile oxide precursor (e.g., a hydroximoyl chloride) to the reaction mixture containing the alkyne and a base, the nitrile oxide is generated in situ at a controlled rate. This prevents the accumulation of the nitrile oxide and subsequent dimerization.

Experimental Protocol: Slow Addition using a Syringe Pump

This protocol describes the slow addition of a hydroximoyl chloride solution to a solution of an alkyne and a base. A syringe pump is the most precise method for controlled, slow addition.[3]

Materials:

  • Appropriate glassware for your reaction scale (e.g., round-bottom flask)

  • Syringe pump

  • Gas-tight syringe with a needle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Your alkyne, hydroximoyl chloride, base (e.g., triethylamine), and anhydrous solvent

Procedure:

  • Reaction Setup:

    • Set up your reaction flask under an inert atmosphere.

    • Dissolve the alkyne and the base in your chosen anhydrous solvent in the reaction flask.

    • Begin stirring the solution at the desired reaction temperature.

  • Prepare the Syringe:

    • In a separate, dry flask, prepare a solution of the hydroximoyl chloride in the same anhydrous solvent.

    • Draw this solution into the gas-tight syringe.

  • Syringe Pump Setup:

    • Mount the syringe securely onto the syringe pump.

    • Insert the needle of the syringe through a septum into the reaction flask, ensuring the needle tip is below the surface of the reaction mixture.

  • Initiate Slow Addition:

    • Set the syringe pump to the desired flow rate. A good starting point is typically in the range of 0.1 to 1.0 mL/hour, depending on the reaction scale and the reactivity of your substrates.

    • Start the pump to begin the slow addition of the hydroximoyl chloride solution.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the addition is complete and the reaction has gone to completion, proceed with your standard work-up and purification procedure.

Troubleshooting Workflow for Dimer Formation

TroubleshootingWorkflow Start High Dimer Formation Observed Check_Concentration Is the concentration of nitrile oxide precursor high? Start->Check_Concentration Slow_Addition Implement Slow Addition (Syringe Pump) Check_Concentration->Slow_Addition Yes Check_Base Is the base appropriate and added correctly? Check_Concentration->Check_Base No Slow_Addition->Check_Base Base_Comparison Consider a weaker or sterically hindered base (e.g., DIPEA vs. TEA) Check_Base->Base_Comparison Unsure/No Improvement Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Base_Comparison->Check_Temp Lower_Temp Lower the reaction temperature to favor cycloaddition Check_Temp->Lower_Temp No/Too High Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Solvent_Screen Screen alternative solvents (e.g., THF, Toluene, CH2Cl2) Check_Solvent->Solvent_Screen Unsure/No Improvement Purification Optimize Purification (Column Chromatography) Check_Solvent->Purification Yes/Dimer Still Present Solvent_Screen->Purification

Caption: A decision-making flowchart for troubleshooting dimer formation.

The choice of base, solvent, and temperature can significantly influence the rate of nitrile oxide formation and its subsequent reaction pathways.

Data Presentation: Impact of Reaction Conditions on Isoxazole vs. Furoxan Yield

Parameter Condition A Yield (Isoxazole/Furoxan) Condition B Yield (Isoxazole/Furoxan) Rationale
Base Triethylamine (TEA)VariesDiisopropylethylamine (DIPEA)Often ImprovedA more sterically hindered base like DIPEA can lead to a slower, more controlled generation of the nitrile oxide, reducing its transient concentration.
Solvent Dichloromethane (DCM)VariesTetrahydrofuran (THF)Often ImprovedThe polarity and coordinating ability of the solvent can affect the stability and reactivity of the nitrile oxide. A solvent screen is often beneficial.
Temperature Room TemperatureVaries0 °C or lowerOften ImprovedLower temperatures generally slow down the rate of both the desired cycloaddition and the undesired dimerization. However, the activation energy for dimerization is often higher, so lowering the temperature can disproportionately disfavor this pathway.[1]

Note: The optimal conditions are substrate-dependent and should be determined empirically.

If optimizing the 1,3-dipolar cycloaddition proves challenging, alternative methods can be employed.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the desired cycloaddition, often outcompeting the dimerization pathway. This can lead to higher yields of the isoxazole and reduced reaction times.[4][5]

  • Copper-Catalyzed Reactions: The use of a copper(I) catalyst can promote the cycloaddition of nitrile oxides to terminal alkynes, often with high regioselectivity and yield, while suppressing dimer formation.[3][6]

Competing Reaction Pathways

CompetingPathways cluster_main Reaction Pathways Precursor Hydroximoyl Chloride NitrileOxide Nitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide + Base Isoxazole Desired Isoxazole NitrileOxide->Isoxazole + Alkyne (Desired Cycloaddition) Dimer Furoxan Dimer NitrileOxide->Dimer + Nitrile Oxide (Undesired Dimerization) Alkyne Alkyne Alkyne->Isoxazole

Caption: The competition between isoxazole formation and dimerization.

Purification Strategies

Even with optimized conditions, some amount of the furoxan dimer may still form. Effective purification is crucial to obtaining your desired isoxazole in high purity.

Column Chromatography:

This is the most common method for separating isoxazoles from furoxan byproducts.[1]

  • Solvent System Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, is often effective in separating compounds with similar polarities.

  • Alternative Stationary Phases: If separation on silica gel is poor, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[1]

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). The consecutive Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition under dielectric heating of in situ generated nitrile oxides furnishes isoxazoles in moderate to good yields in the sense of a one-pot three-component reaction. Synthesis, 2008(02), 293-303. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Sharma, P., & Kumar, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(22), 5737-5763. [Link]

  • Dou, G., Xu, P., Li, Q., Xi, Y., Huang, Z., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • Borah, R., & Sarma, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34188-34211. [Link]

  • Pasinszki, T., Hajgató, B., Havasi, B., & Westwood, N. P. C. (2009). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 11(18), 3443-3450. [Link]

  • Li, J., et al. (2017). Copper Nitrate-Mediated Synthesis of Polysubstituted Isoxazoles from Two Different Alkynes. Organic Letters, 19(14), 3671-3674. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]

  • Gucma, M., & Gołębiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazole-5-carboxamides. Molecules, 15(7), 4933-4947. [Link]

  • Pattanayak, P., & Chatterjee, T. (2023). A metal-free, cascade regio- and stereoselective trifluormethyloximation, cyclization, and elimination strategy of readily available α,β-unsaturated carbonyl compounds with CF3SO2Na and tBuONO provides a wide variety of 4-(trifluoromethyl)isoxazoles. The Journal of Organic Chemistry, 88(9), 5420-5430. [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Series of 4-Alkyl-5-aminoisoxazoles Have Been Synthesized in High Yield by Nucleophilic Addition of Lithiated Alkyl Nitriles to (α)-Chlorooximes. Organic Letters, 8(17), 3679-3680. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). Hydrochloric acid mediates a cyclisation of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols without formation of any 5-isoxazolone byproduct. The Journal of Organic Chemistry, 65(4), 1003-1007. [Link]

  • Johnson, L., et al. (2013). In a reliable procedure that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH were key factors that determined the regioselectivity. Synthesis, 45(02), 171-173. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. Organic Letters, 11(17), 3982-3985. [Link]

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions. Synthesis, 48(23), 3996-4008. [Link]

  • Hu, X.-W., et al. (2020). A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes providies isoxazoles or isoxazolines. The Journal of Organic Chemistry, 85(24), 15726-15735. [Link]

  • Zhang, X.-W., et al. (2018). A one-pot protocol for the construction of fluoroalkylated isoxazoles directly from commercially available amines and alkynes is regioselective, scalable, operationally simple, mild, and tolerant of a broad range of functional groups. Organic Letters, 20(3), 860-863. [Link]

Sources

Removing unreacted starting materials from isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, making its efficient and clean synthesis paramount. However, achieving high purity can be challenging due to the persistence of unreacted starting materials and the formation of closely related byproducts.

This guide provides in-depth, troubleshooting-focused answers to common purification challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific system.

Frequently Asked Questions & Troubleshooting Guides

This guide is divided into sections based on the two most common synthetic routes to the isoxazole ring:

  • Part A: Synthesis from 1,3-Dicarbonyl Compounds and Hydroxylamine.

  • Part B: Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides.

Part A: Purification After Synthesis from 1,3-Dicarbonyls & Hydroxylamine

This classic condensation reaction is robust but often leaves behind polar starting materials that can complicate purification.

Q1: My NMR analysis shows significant residual 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in my crude isoxazole product. How can I remove it?

A1: Rationale & Strategy

This is a common issue, but it is easily solved by leveraging the acidic nature of 1,3-dicarbonyl compounds. The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 9-11), far more so than water or alcohols. This allows for their selective deprotonation by a mild aqueous base, converting the neutral, organic-soluble dicarbonyl into an ionic, water-soluble enolate salt. Your isoxazole product, lacking this acidic feature, will remain in the organic phase.

The most effective method is a liquid-liquid acid-base extraction.[1]

Recommended Protocol: Mild Basic Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used for more stubborn cases, but be cautious as it is a stronger base.

  • Separation: Gently shake the funnel, venting frequently to release CO₂ gas that may form. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat: Repeat the wash 1-2 more times with fresh NaHCO₃ solution to ensure complete removal.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified isoxazole.

Q2: I used hydroxylamine hydrochloride in my reaction. How do I ensure all residual hydroxylamine and inorganic salts are removed during workup?

A2: Rationale & Strategy

Hydroxylamine and its hydrochloride salt are highly polar and water-soluble. Therefore, a simple aqueous wash is typically sufficient to remove them from your organic product solution.

Recommended Protocol: Aqueous Workup

  • Quenching: At the end of the reaction, carefully quench the mixture by pouring it into a beaker of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., EtOAc, DCM).

  • Water Wash: Drain the organic layer into a clean funnel (or drain the aqueous layer if your solvent is less dense than water) and wash it 2-3 times with deionized water. This step partitions the highly polar hydroxylamine hydrochloride into the aqueous phase.

  • Brine Wash: Perform a final wash with brine to break any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Part B: Purification After 1,3-Dipolar Nitrile Oxide Cycloaddition

This powerful [3+2] cycloaddition method builds the isoxazole ring with high efficiency.[2] However, it can introduce unique impurities, including unreacted dipolarophiles (alkynes) and undesired nitrile oxide dimers (furoxans).

Q3: My primary impurity is the unreacted terminal alkyne. It's co-eluting with my product during column chromatography. What are my options?

A3: Rationale & Strategy

Removing a non-polar, unreacted alkyne from a potentially similar-polarity isoxazole can be challenging. Success depends on exploiting subtle differences in properties.

  • Option 1: Chromatographic Optimization (Most Common): Standard flash chromatography is often the first choice.[2] If co-elution is an issue, you may need to screen different solvent systems or stationary phases.

  • Option 2: Distillation/Evaporation: If the alkyne is significantly more volatile than your product (e.g., a low-boiling-point liquid), it may be possible to remove it under high vacuum, potentially with gentle heating. This is highly dependent on the physical properties of your specific compounds.

  • Option 3: Chemical Scavenging (Advanced): If the alkyne has a terminal C-H bond, its slight acidity (pKa ≈ 25) can be exploited, though this is less common. A more practical approach involves reacting the alkyne with a reagent that converts it into a more easily separable compound.

Recommended Protocol: Chromatographic Optimization

  • TLC Analysis: Systematically screen solvent systems using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, DCM). The goal is to find a system where the Rf values of your product and the alkyne are maximally different.

  • Alternative Solvents: If standard systems fail, consider using toluene or benzene as the non-polar component, as the aromatic π-system can alter selectivity on the silica surface.[3]

  • Alternative Stationary Phase: If silica gel provides poor separation, consider using alumina (neutral or basic) or reverse-phase silica (C18), which offer different separation mechanisms.[2]

  • Perform Flash Chromatography: Once an optimal system is identified, perform flash column chromatography, ensuring careful packing and fraction collection.

Q4: My reaction has produced a significant amount of furoxan (1,2,5-oxadiazole-2-oxide), the dimer of my nitrile oxide intermediate. How do I separate this from my desired isoxazole?

A4: Rationale & Strategy

Furoxan formation is a common competing pathway in nitrile oxide cycloadditions, especially at high concentrations or slow reaction rates.[2] Furoxans are often highly crystalline and can have different polarity and solubility profiles compared to the target isoxazole.

  • Strategy 1: Crystallization/Recrystallization: If your desired isoxazole is a solid, recrystallization can be a highly effective method. The furoxan byproduct may be less soluble in a chosen solvent system and can either be filtered off from the hot solution or will remain in the mother liquor upon cooling.[4]

  • Strategy 2: Column Chromatography: Furoxans typically have different polarities than the corresponding isoxazoles, making them separable by flash chromatography. Careful TLC analysis is crucial to develop an effective separation method.

Recommended Protocol: Purification via Recrystallization

  • Solvent Screening: Test the solubility of your crude material in small amounts of various solvents at both room temperature and at reflux. An ideal recrystallization solvent will fully dissolve your product at high temperature but show poor solubility at low temperature, while the furoxan remains either insoluble or highly soluble. Common solvents to screen include ethanol, methanol, isopropanol, hexanes, ethyl acetate, and toluene, or mixtures thereof (e.g., EtOAc/Hexanes).

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Filtration (Optional): If insoluble impurities (like some furoxans) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualized Workflows & Data

A logical approach to purification is key. The following decision tree can help guide your strategy.

Purification_Decision_Tree start Start: Crude Reaction Mixture char Characterize Impurities (TLC, NMR, LCMS) start->char is_acid_base Are impurities strongly acidic or basic? char->is_acid_base is_solid Is desired product a solid? is_acid_base->is_solid  No extraction Perform Acid-Base Liquid-Liquid Extraction is_acid_base->extraction  Yes polarity_diff Are polarities significantly different on TLC? is_solid->polarity_diff  No recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography polarity_diff->chromatography  Yes polarity_diff->chromatography  No (Optimize Method) end_purified Purified Product extraction->end_purified recrystallize->end_purified chromatography->end_purified

Caption: Decision tree for selecting a purification strategy.

The following diagram illustrates the workflow for removing an acidic starting material, such as a 1,3-dicarbonyl compound.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel start 1. Dissolve crude product in organic solvent (EtOAc) add_base 2. Add aqueous NaHCO₃ solution start->add_base shake 3. Shake & Vent add_base->shake separate 4. Separate Layers shake->separate organic_layer Organic Layer: - Isoxazole Product - Solvent separate->organic_layer Keep aqueous_layer Aqueous Layer: - Deprotonated Dicarbonyl (Salt) - Other Salts separate->aqueous_layer Discard dry 5. Dry (Na₂SO₄), Filter, & Concentrate organic_layer->dry final_product Purified Isoxazole dry->final_product

Caption: Workflow for purification via basic liquid-liquid extraction.

Table 1: Properties of Common Reactants & Impurities

This table summarizes key physical properties that inform the choice of purification technique.

CompoundClassBoiling Point (°C)pKaSolubilityPrimary Removal Method
Acetylacetone1,3-Dicarbonyl140~9OrganicBasic Wash (NaHCO₃)
Ethyl Acetoacetateβ-Ketoester181~11OrganicBasic Wash (NaHCO₃)
Hydroxylamine HClReagentDecomposes~6WaterAqueous Wash
PhenylacetyleneTerminal Alkyne142~25OrganicChromatography, Volatility
FuroxanDimer ByproductVariableN/AOrganicChromatography, Recrystallization
Triethylamine HClSalt Byproduct261N/AWaterAqueous Wash

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 24, 2026, from [Link]

  • Gao, C., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1085. Available from: [Link]

  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available from: [Link]

  • Gao, C., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved January 24, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved January 24, 2026, from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved January 24, 2026, from [Link]

  • YouTube. (2023). Retrosynthetic Analysis part 5 | 1 -3 dicarbonyl compounds with examples. Retrieved January 24, 2026, from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved January 24, 2026, from [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020). 9.4 Reduction of Alkynes | Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2004). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2017). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015). Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2022). The perfluoroalkylthiolation/decarbonylation reaction of 1,3-diketones with perfluoroalkanesulfenic acids. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved January 24, 2026, from [Link]

  • Química Orgánica.org. (2010). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Retrieved January 24, 2026, from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2007). On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Stability and Handling of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS: 1143-82-4).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound. While possessing a generally stable scaffold, the isoxazole ring, particularly when substituted with an ester functionality, exhibits a unique reactivity profile.[2][3] Understanding its stability limitations is critical for successful experimental design, ensuring data integrity, and preventing unforeseen synthetic failures.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. We will address common issues encountered in the lab through a practical, question-and-answer format, providing both troubleshooting solutions and preventative strategies.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common inquiries regarding the handling and storage of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Q1: What are the primary chemical liabilities I should be aware of with this compound?

A1: The stability of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is primarily influenced by four factors: pH, reducing agents, light, and high temperatures. The two most reactive sites on the molecule are the N-O bond of the isoxazole ring and the C=O bond of the ethyl ester. The N-O bond is known to be the weakest point of the isoxazole ring, making it susceptible to cleavage under various conditions.[2]

Q2: What are the optimal long-term storage conditions for this compound?

A2: For solid material, we recommend storage at room temperature in a tightly sealed, opaque container to protect it from light and moisture.[4] For solutions, stability is highly solvent-dependent. Stock solutions should be prepared in high-purity aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF), stored at -20°C in amber vials, and used as fresh as possible. Avoid long-term storage in protic solvents like methanol or ethanol, even at low temperatures, due to the risk of transesterification or hydrolysis.

Q3: How stable is the compound in common chromatographic solvents like methanol or aqueous buffers?

A3: Caution is advised. While stable for the duration of a typical HPLC run in near-neutral (pH 6-7.5) buffered mobile phases, prolonged exposure can lead to degradation. The isoxazole ring's stability is known to decrease significantly in basic media, leading to ring-opening.[2] The ester is also susceptible to hydrolysis under both acidic and basic conditions. Therefore, leaving samples in an autosampler in an aqueous mobile phase for extended periods (e.g., overnight) is not recommended without prior stability validation.

Q4: What are the major degradation pathways and the likely products?

A4: There are three principal degradation pathways:

  • Hydrolysis: This can occur at two sites. Base- or acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid (5-methyl-3-phenylisoxazole-4-carboxylic acid).[5] More aggressive basic conditions can promote hydrolytic cleavage of the isoxazole ring itself.[2]

  • Reductive Cleavage: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which opens the ring to form a β-enamino-ketoester, specifically ethyl (Z)-2-amino-4-oxo-2-pentenoate or its derivatives.[2][6]

  • Photolytic Rearrangement: The isoxazole ring is photosensitive. Upon UV irradiation, the weak N-O bond can break, leading to a rearrangement cascade through a highly reactive azirine intermediate, which can ultimately form an oxazole isomer or react with nucleophiles present in the solution.[7][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Issue 1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time in my sample solution.

  • Probable Cause: This is a classic sign of hydrolysis of the ethyl ester to the more polar carboxylic acid. This process is accelerated by the presence of water, trace amounts of acid or base in your solvent, or elevated temperatures.

  • Causality Explained: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by water. This reaction, while slow at neutral pH, is catalyzed by H⁺ or OH⁻ ions. The resulting carboxylic acid will have a shorter retention time on a reverse-phase HPLC column.

  • Solution & Prevention:

    • Prepare Fresh: Always prepare working solutions immediately before analysis.

    • Solvent Choice: For storage, use aprotic solvents (e.g., anhydrous ACN).

    • Buffer Control: If using aqueous media, ensure it is buffered to a neutral pH (6.5-7.5).

    • Confirmation: To confirm if the new peak is the acid, you can either intentionally hydrolyze a small sample with dilute NaOH and see if the peak area increases, or you can analyze the sample by LC-MS and look for the mass corresponding to the carboxylic acid (M-28, loss of ethylene).

Issue 2: My reaction to reduce another functional group on a derivative failed, and I recovered none of my starting material.

  • Probable Cause: You likely used a reducing agent incompatible with the isoxazole ring, causing reductive N-O bond cleavage.

  • Causality Explained: Reagents like catalytic hydrogenation (H₂ with Pd, Pt, or Raney Ni) are highly effective at cleaving the weak N-O bond.[2][6] This process is often faster than the reduction of other functional groups, leading to complete consumption of the starting material and formation of the ring-opened enaminone.

  • Solution & Prevention:

    • Avoid Global Reductants: Do not use catalytic hydrogenation or strong hydride reagents like LiAlH₄ if you wish to preserve the isoxazole ring.

    • Select Chemoselective Reagents: Choose reagents specific to the functional group you are targeting. For example, to reduce a ketone to an alcohol without affecting the isoxazole, a milder reagent like sodium borohydride (NaBH₄) at low temperatures may be suitable. Always perform a small-scale test reaction first.

Issue 3: I am observing multiple unknown byproducts after a base-catalyzed reaction (e.g., an aldol or Claisen condensation).

  • Probable Cause: The basic conditions are likely causing competing degradation pathways, including ester hydrolysis and isoxazole ring-opening.

  • Causality Explained: Strong bases (like NaOH, KOH, or alkoxides) can deprotonate the 5-methyl group, as intended for some reactions. However, they will also readily attack the ester carbonyl (saponification) and can catalyze the cleavage of the isoxazole ring, which is particularly labile under basic conditions.[2]

  • Solution & Prevention:

    • Use Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) if they are compatible with your reaction.

    • Lower the Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of degradation relative to the desired reaction.

    • Control Stoichiometry: Use the minimum effective amount of base and add it slowly to the reaction mixture to avoid high local concentrations.

Part 3: Experimental Protocols & Data

For labs seeking to validate stability under their specific conditions, the following protocols provide a robust framework.

Protocol 1: Standard Protocol for Assessing Solution Stability by HPLC

This protocol allows for the quantification of the parent compound over time.

  • Preparation: Prepare a 1 mg/mL stock solution of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate in anhydrous acetonitrile.

  • Sample Dilution: Dilute the stock solution to a final concentration of 50 µg/mL in the test solvent (e.g., your mobile phase, a buffer of specific pH, etc.). Prepare enough for all time points.

  • Initial Analysis (T=0): Immediately inject a sample onto a calibrated HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the diluted sample solution under the desired test conditions (e.g., room temperature on the benchtop, 40°C oven, autosampler at 10°C).

  • Time Point Analysis: Inject the sample at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 injection. A loss of >5% is typically considered significant.

Data Summary: Key Stability Liabilities

The table below summarizes the conditions under which Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is expected to be unstable.

ConditionReagent/StressorPrimary Degradation PathwayExpected Major Degradation Product(s)
Basic Hydrolysis 1M NaOH (aq), RTEster Hydrolysis & Ring Cleavage5-methyl-3-phenylisoxazole-4-carboxylic acid, β-ketonitrile derivatives
Acidic Hydrolysis 1M HCl (aq), 60°CEster Hydrolysis5-methyl-3-phenylisoxazole-4-carboxylic acid
Reduction H₂, 10% Pd/C, EtOHReductive N-O Bond CleavageEthyl (Z)-2-amino-4-oxo-2-pentenoate derivative
Photolysis UV Light (254/365 nm)N-O Bond Cleavage & RearrangementOxazole isomers, products of reaction with solvent
Thermal Stress > 150 °CThermal DecompositionComplex mixture of fragments

Part 4: Visualizing Degradation Pathways

To provide a clearer understanding of the chemical transformations during degradation, the following diagrams illustrate the key mechanistic pathways.

graph Base_Catalyzed_Hydrolysis { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Ethyl 5-methyl-3-phenyl-\nisoxazole-4-carboxylate"]; Ester_Hydrolysis [label="Ester Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_Opening [label="Isoxazole\nRing Opening", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="5-methyl-3-phenylisoxazole-\n4-carboxylic Acid"]; Ketonitrile [label="β-Ketonitrile Derivative"];

// Edges Start -- Ester_Hydrolysis [label="OH⁻ / H₂O"]; Ester_Hydrolysis -- Acid; Start -- Ring_Opening [label="Strong Base (OH⁻)\n(More Forcing)"]; Ring_Opening -- Ketonitrile; }

Caption: Base-catalyzed degradation pathways. graph Reductive_Cleavage { graph [rankdir="LR", splines=ortho, nodesep=0.8, width=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Ethyl 5-methyl-3-phenyl-\nisoxazole-4-carboxylate"]; Reduction [label="Reductive\nCleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enaminone [label="β-Enamino-ketoester\n(Ring-Opened Product)"];

// Edges Start -- Reduction [label="H₂ / Pd-C"]; Reduction -- Enaminone; }

Caption: Reductive cleavage of the isoxazole N-O bond. graph Photolytic_Rearrangement { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Isoxazole Derivative"]; Photon [label="UV Photon\n(hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Azirine [label="Azirine Intermediate\n(Highly Reactive)"]; Oxazole [label="Oxazole Isomer"]; Nucleophile [label="Solvent/\nNucleophile Adducts"];

// Edges Start -> Photon; Photon -> Azirine [label="N-O Cleavage"]; Azirine -> Oxazole [label="Rearrangement"]; Azirine -> Nucleophile [label="Trapping"]; }

Caption: General photolytic rearrangement pathway.

References

  • Chandra, Raghu, K., Srikantamurthy, N., Umesha, K. B., Jeyaseelan, K., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Kowalska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5645. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • Tron, G. C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • McMurry, J. E. (1988). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, Coll. Vol. 6, p.592. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

  • Wang, T., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • Parker, C. G., et al. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. [Link]

  • Xu, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Patel, A., et al. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The phenylisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents due to its unique physicochemical properties and versatile biological activities.[1] For researchers in drug discovery and development, the unambiguous structural elucidation of novel phenylisoxazole derivatives and their metabolites is a critical step. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. Understanding the fragmentation behavior of the phenylisoxazole core under different ionization conditions is paramount for accurate data interpretation.

This guide provides an in-depth comparison of the fragmentation patterns of phenylisoxazole compounds under Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causality behind their distinct fragmentation pathways. We will explore the influence of substituents and provide actionable protocols to empower researchers in their analytical workflows.

Foundational Principles: Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) will profoundly impact the resulting mass spectrum and the structural information that can be gleaned.

  • Electron Ionization (EI): This technique involves bombarding the analyte molecule in the gas phase with high-energy electrons (typically 70 eV).[2] This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion radical cation (M⁺•). The excess energy deposited into this ion is substantial, leading to extensive and often complex fragmentation. While this provides a rich fingerprint for structural analysis, it can also lead to the complete absence of the molecular ion peak, making it challenging to determine the parent mass.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from solution.[3] It typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal initial fragmentation.[4] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which induces fragmentation in a more controlled manner than EI.[5]

Comparative Overview: EI vs. ESI for Phenylisoxazole Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Typical Ion Molecular Ion Radical (M⁺•)Protonated ([M+H]⁺) or Deprotonated ([M-H]⁻) Molecule
Molecular Ion Peak Often weak or absentTypically the base peak
Fragmentation Extensive, spontaneousControlled via MS/MS (CID)
Reproducibility Highly reproducible spectra, excellent for library matchingDependent on instrument and experimental conditions
Best For Volatile, thermally stable compounds; structural fingerprintingPolar, non-volatile, and thermally labile compounds; molecular weight determination

Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of EI, the phenylisoxazole molecular ion undergoes a series of characteristic fragmentation reactions, primarily driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. The primary fragmentation event is the cleavage of the heterocyclic isoxazole ring.

A key fragmentation pathway for isoxazoles involves the initial cleavage of the N-O bond, which is the weakest bond in the ring. This is often followed by rearrangements and subsequent loss of small, stable neutral molecules. For a generic 3-phenylisoxazole, the following pathways are prominent:

  • N-O Bond Cleavage and Rearrangement: The initial N-O bond scission leads to a vinyl nitrene radical cation, which can rearrange.

  • Formation of the Benzoyl Cation: A characteristic and often abundant peak corresponds to the benzoyl cation (C₆H₅CO⁺, m/z 105). This ion is formed through cleavage of the C3-C4 and C5-O bonds of the isoxazole ring, followed by rearrangement.

  • Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the phenyl cation (C₆H₅⁺, m/z 77).[6]

  • Formation of Benzonitrile: An alternative pathway involves rearrangement to form a protonated benzonitrile ion (C₆H₅CNH⁺) or a benzonitrile radical cation (C₆H₅CN⁺•), leading to a peak at m/z 103.

EI_Fragmentation M 3-Phenylisoxazole M+• (m/z 145) F105 Benzoyl Cation [C7H5O]+ (m/z 105) M->F105 - C2H2N• F103 Benzonitrile Radical Cation [C7H5N]+• (m/z 103) M->F103 - CH2O F77 Phenyl Cation [C6H5]+ (m/z 77) F105->F77 - CO F51 [C4H3]+ (m/z 51) F77->F51 - C2H2

Caption: Generalized EI fragmentation pathway for 3-phenylisoxazole.

ESI-MS/MS Fragmentation Pathways

In ESI, the phenylisoxazole molecule is typically protonated to form the [M+H]⁺ ion. The site of protonation, often the isoxazole nitrogen, is critical as it directs the subsequent fragmentation pathways upon collision-induced dissociation (CID). The fragmentation is generally less complex than in EI and often involves the loss of stable neutral molecules.

For a protonated 3-phenylisoxazole, common CID pathways include:

  • Loss of Acetonitrile (CH₃CN): A characteristic fragmentation pathway for protonated isoxazoles can involve ring opening and rearrangement to eliminate a neutral acetonitrile molecule (41 Da).

  • Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) can occur after initial ring cleavage, leading to a stable fragment ion.

  • Cleavage yielding Phenyl-containing Fragments: The bond between the phenyl ring and the isoxazole ring can cleave, but more commonly, the isoxazole ring itself opens up first. The resulting fragments will retain the phenyl group, such as the benzoyl cation (m/z 105) or the protonated benzonitrile ion (m/z 104).

The fragmentation pathways can be highly dependent on the substitution pattern and the collision energy applied.

ESI_Fragmentation MH Protonated 3-Phenylisoxazole [M+H]+ (m/z 146) F118 [M+H - CO]+ (m/z 118) MH->F118 - CO F104 Protonated Benzonitrile [C7H6N]+ (m/z 104) MH->F104 - C2H2O F77 Phenyl Cation [C6H5]+ (m/z 77) F104->F77 - HCN

Caption: Generalized ESI-MS/MS fragmentation of protonated 3-phenylisoxazole.

The Influence of Substituents

Substituents on either the phenyl ring or the isoxazole ring can significantly alter fragmentation patterns.[7] The electronic properties (electron-donating or electron-withdrawing) of the substituent influence bond strengths and the stability of the resulting fragment ions.[8]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ on the phenyl ring can stabilize the positive charge on fragment ions containing the phenyl group. This often promotes cleavages that retain the charge on the aromatic portion of the molecule.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ on the phenyl ring can destabilize a positive charge on the phenyl ring.[9] This may favor fragmentation pathways where the charge is retained by the heterocyclic portion or lead to alternative rearrangement pathways.

  • Substituents on the Isoxazole Ring: Substituents at the C5 position are particularly prone to cleavage. For example, a 5-methyl group can be lost as a methyl radical in EI-MS or as methane in ESI-MS/MS after rearrangement.

Summary of Key Fragments and Neutral Losses
Precursor IonIonizationKey Fragment Ion (m/z)Neutral LossInterpretation
M⁺•EI105C₂H₂N•Benzoyl Cation
M⁺•EI103CH₂OBenzonitrile Radical Cation
M⁺•EI77C₂H₂N• + COPhenyl Cation
[M+H]⁺ESI-MS/MS[M+H - 28]⁺COLoss of Carbon Monoxide
[M+H]⁺ESI-MS/MS104C₂H₂OProtonated Benzonitrile
[M+H]⁺ESI-MS/MS77C₂H₂O + HCNPhenyl Cation

Experimental Protocol: LC-MS/MS Analysis of a Phenylisoxazole Compound

This protocol outlines a self-validating system for the identification and structural confirmation of a phenylisoxazole-containing new chemical entity (NCE) and its potential metabolites.

Objective: To determine the molecular weight and obtain structural information via MS/MS fragmentation of a target phenylisoxazole compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. b. Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and mobile phase B. c. For metabolite identification studies, protein precipitation of the plasma or urine sample with 3 volumes of cold acetonitrile containing an internal standard is recommended.[10][11] Centrifuge and inject the supernatant.

2. Liquid Chromatography (HPLC/UPLC) Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Rationale: The C18 column provides excellent retention for moderately polar phenylisoxazole compounds. The formic acid aids in protonation for positive mode ESI, and the gradient elution ensures separation from potential isomers or impurities.[4]

3. Mass Spectrometry (ESI-MS/MS) Conditions:

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS Scan 1 (Full Scan):
  • Scan Range: m/z 100-1000.
  • Purpose: To identify the [M+H]⁺ ion of the parent compound and screen for potential metabolites.
  • MS Scan 2 (Product Ion Scan / Tandem MS):
  • Precursor Ion: Select the m/z corresponding to the [M+H]⁺ ion identified in the full scan.
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.
  • Purpose: To generate fragment ions for structural elucidation.
  • Rationale: Ramping the collision energy ensures that a wide range of fragments (from low-energy rearrangements to high-energy bond cleavages) are observed, providing a comprehensive fragmentation spectrum.

4. Data Analysis Workflow:

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation A1 Inject Sample into LC-MS A2 Perform Full Scan (MS1) A1->A2 A3 Perform Product Ion Scan (MS2) on Putative [M+H]+ A2->A3 B1 Identify [M+H]+ in MS1 Spectrum (Confirm Molecular Weight) A3->B1 B2 Analyze MS2 Spectrum: Identify Key Fragments & Neutral Losses B1->B2 B3 Propose Fragmentation Pathway B2->B3 B4 Compare with EI-MS Data & Literature Values B3->B4 C1 Confirm Structure B4->C1

Caption: Workflow for Phenylisoxazole Identification via LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of phenylisoxazole compounds is a predictable process governed by the fundamental principles of ion chemistry. Electron Ionization provides detailed structural fingerprints through extensive fragmentation, making it suitable for library matching, whereas Electrospray Ionization coupled with tandem MS is indispensable for molecular weight determination and controlled structural analysis of a wide range of derivatives, including polar metabolites. By understanding the core fragmentation pathways—primarily isoxazole ring-opening, formation of benzoyl or benzonitrile species, and the subsequent loss of small neutral molecules—and appreciating the directing influence of substituents, researchers can confidently interpret mass spectra to elucidate structures. The systematic application of the comparative approach and validated protocols described in this guide will empower scientists to accelerate their research and development efforts in the vital field of medicinal chemistry.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2008). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Journal of Mass Spectrometry, 43(7), 935–943. Available at: [Link]

  • Taha, D. E., Mahdi, M. F., & Raauf, A. M. R. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 629–640. Available at: [Link]

  • Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Available at: [Link]

  • Wang, J., et al. (2020). Fragment splicing-based Design, Synthesis and Safener Activity of Novel Substituted Phenyl Oxazole Derivatives. ResearchGate. Available at: [Link]

  • Patel, K., & Jeraj, D. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3). Available at: [Link]

  • Grossert, J. S., et al. (1998). Fragmentation Pathways in the Mass Spectra of Isomeric Phenylazoxypyridine N-Oxides. ResearchGate. Available at: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 229-253. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(25), 14757-14763. Available at: [Link]

  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. ResearchGate. Available at: [Link]

  • Selva, A. (1979). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Perchalski, R. J., Yost, R. A., & Wilder, B. J. (1982). Rapid identification of drug metabolites with tandem mass spectrometry. Analytical Chemistry, 54(8), 1466–1471. Available at: [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube. Available at: [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]

  • F. P. S. C. Gil, et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3358. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(25), 14757-14763. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Singh, A., & Sharma, P. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. International Journal of Molecular Sciences, 22(19), 10427. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

  • Moskvina, V. S., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of Isoxazole Derivatives with Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate as a Focal Point for Future Investigation

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This versatile core structure allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] This guide provides a comparative overview of the biological activities of various isoxazole derivatives, supported by experimental data, to contextualize the potential of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a compound for which specific biological activity data is not yet widely reported but holds promise based on its structural features.

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: A Candidate for Biological Profiling

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is a specific isoxazole derivative whose crystal structure has been determined, confirming its molecular geometry.[5][6] While literature specifically detailing its biological activities is sparse, the general importance of the isoxazole ring system in pharmacologically active molecules suggests that this compound warrants further investigation.[5] Its structural motifs, including the phenyl group at the 3-position, the methyl group at the 5-position, and the ethyl carboxylate at the 4-position, provide a framework for potential interactions with various biological targets.

Comparative Biological Activities of Isoxazole Derivatives

To understand the potential therapeutic applications of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, it is instructive to examine the documented biological activities of structurally related isoxazoles.

Anticancer Activity

The isoxazole moiety is a recurring feature in the design of novel anticancer agents.[7] Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

One study reported a series of phenyl-isoxazole-carboxamide derivatives, with some compounds exhibiting potent activity against HeLa and Hep3B cancer cell lines, with IC50 values as low as 0.91 µM and 8.02 µM, respectively.[7] Another investigation into 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates found that Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate displayed a broad range of cytotoxic activity against 60 human cancer cell lines, with an average GI50 value of 5.37 x 10-6 mol/L.[3]

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50Reference
Phenyl-isoxazole-carboxamide derivative 2a HeLa0.91 µM[7]
Phenyl-isoxazole-carboxamide derivative 2a Hep3B8.02 µM[7]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 Average over 60 cell lines5.37 µM[3]
Isoxazole derivatives 1a, 1b, 1c Prostate Cancer (PC3)Significant potential[8]
Anti-inflammatory Activity

Isoxazole derivatives have been successfully developed as anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[9] The COX-2 enzyme is a key mediator of inflammation and pain.

A study on a series of substituted-isoxazole derivatives demonstrated a wide range of in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Several compounds showed superior anti-inflammatory effects compared to the standard drug, diclofenac sodium, with edema inhibition percentages reaching up to 76.71%.[9]

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound/DerivativeAssayActivity (% Inhibition)Reference
Substituted-isoxazole derivativeCarrageenan-induced paw edema (3h)76.71%[9]
Diclofenac Sodium (Reference)Carrageenan-induced paw edema (3h)73.62%[9]
Anticonvulsant Activity

The isoxazole scaffold is also a privileged structure in the development of anticonvulsant drugs. The maximal electroshock seizure (MES) test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures.[10]

Several isoxazole derivatives have shown significant protection against MES-induced seizures. For instance, a series of novel benzo[d]isoxazole derivatives were synthesized, with the most potent compound, Z-6b, exhibiting an ED50 value of 20.5 mg/kg in the MES test.[11] Another study on 3-aminoisoxazole derivatives reported compounds with oral activity in rats, with an ED50 of 28.1 mg/kg.[12]

Table 3: Anticonvulsant Activity of Selected Isoxazole Derivatives

Compound/DerivativeAnimal ModelAssayED50Reference
Benzo[d]isoxazole derivative Z-6b MouseMES20.5 mg/kg[11]
3-Aminoisoxazole tert-butyl ester 8 Rat (oral)MES28.1 mg/kg[12]
N-(2,6-dimethylphenyl)-4-nitrobenzamideMouse (i.p.)MES31.8 µmol/kg[13]
Phenytoin (Reference)MouseMES~83.95% inhibition[14]
Antimicrobial Activity

While specific quantitative data for a broad range of isoxazoles is extensive and varied, it is well-established that isoxazole derivatives possess significant antibacterial and antifungal properties.[1] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of different substituents on the isoxazole ring has been shown to enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and other novel isoxazole derivatives, detailed, step-by-step methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Test Compound & Vehicle incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the peroxidase activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, reconstitute the human recombinant COX-2 enzyme, and prepare the Arachidonic Acid substrate solution.

  • Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the test inhibitor, enzyme control (buffer), and inhibitor control (e.g., Celecoxib).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percentage of COX-2 inhibition and the IC50 value for the test compound.

COX2_Inhibition_Workflow start Start prep Prepare Reagents (Buffer, COX-2, Substrate) start->prep inhibitor_prep Prepare Test Compound Dilutions prep->inhibitor_prep plate_setup Set up 96-well Plate (Inhibitor, Controls) inhibitor_prep->plate_setup add_enzyme Add COX-2 Enzyme plate_setup->add_enzyme start_reaction Initiate Reaction with Substrate add_enzyme->start_reaction measure_fluorescence Measure Fluorescence (Ex/Em: 535/587 nm) start_reaction->measure_fluorescence analyze Calculate % Inhibition & IC50 measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is an in vivo assay used to screen for anticonvulsant activity.[10]

Protocol:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.[15]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the ED50 value (the dose that protects 50% of the animals from seizures).

MES_Test_Workflow start Start animal_prep Acclimatize Rodents start->animal_prep compound_admin Administer Test Compound & Vehicle animal_prep->compound_admin pretreatment Pre-treatment Period compound_admin->pretreatment seizure_induction Induce Seizure via Electroshock pretreatment->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation data_analysis Calculate % Protection & ED50 observation->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo maximal electroshock seizure (MES) test.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][16]

Protocol:

  • Medium Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate Incubate at Appropriate Temperature inoculate_plate->incubate determine_mic Visually Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution method to determine MIC.

Conclusion and Future Directions

The isoxazole scaffold is a proven pharmacophore with a remarkable diversity of biological activities. While Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate remains to be fully characterized in terms of its pharmacological profile, the extensive body of research on other isoxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented herein highlights the potential for isoxazoles to be developed into potent anticancer, anti-inflammatory, and anticonvulsant drugs. The provided experimental protocols offer a clear roadmap for the systematic evaluation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and other novel isoxazole compounds. Future research should focus on synthesizing and screening a library of derivatives based on this core structure to explore the structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxyl
  • (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Arabian Journal of Chemistry.
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Chemical Neuroscience.
  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (2021).
  • (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • (2005). Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives.
  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Deriv
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2019). In: W. Löscher, P. Wlaź (eds)
  • Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. (2025). International Journal of Pharmaceutical and Biological Science Archive.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxyl
  • Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. (2005). Bioorganic & Medicinal Chemistry.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2014).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Molecules.
  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018).
  • (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Current Organic Chemistry.
  • Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. (n.d.). Benchchem.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Molecules.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules.
  • Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (1975). Journal of Medicinal Chemistry.
  • Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. (2008). Bioorganic & Medicinal Chemistry.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia.

Sources

A Comparative Guide to Isoxazole Derivatives in Antifungal Assays: Efficacy, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel and effective antifungal agents. Among the heterocyclic compounds that form the backbone of many medicinal chemistry efforts, the isoxazole scaffold has emerged as a promising framework for the development of new antifungal drugs.[1] This guide provides a comparative analysis of various isoxazole derivatives, delving into their antifungal efficacy as demonstrated in recent studies. We will explore the experimental data, examine the structure-activity relationships that govern their potency, and detail the methodologies used to evaluate their performance, offering a comprehensive resource for researchers and drug development professionals in the field.

The Rise of Isoxazole Derivatives in Antifungal Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical stability and diverse biological activity.[1][2] This versatile scaffold has been incorporated into a range of clinically approved drugs, highlighting its therapeutic potential.[3] In the context of antifungal drug discovery, isoxazole derivatives are being investigated for their ability to combat a spectrum of fungal pathogens, with a significant focus on clinically relevant species like Candida albicans and agricultural pathogens such as Rhizoctonia solani and Fusarium fujikuroi.[4][5] The growing body of research underscores the potential of these compounds to address the limitations of current antifungal therapies, including toxicity and the emergence of resistance.[4][6]

Methodologies for Evaluating Antifungal Efficacy

A critical aspect of comparing antifungal agents is the use of standardized and reproducible assays. The following protocols are commonly employed to determine the in vitro efficacy of isoxazole derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a cornerstone technique for quantifying the antifungal activity of a compound. It determines the lowest concentration of the drug that visibly inhibits the growth of a microorganism.

Experimental Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density (e.g., 10^3 to 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The isoxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate also includes a positive control (fungal inoculum without the test compound) and a negative control (broth medium only). The plate is then incubated at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by using a growth indicator like resazurin.[4]

Antifungal Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the antifungal susceptibility of isoxazole derivatives.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Fungal Suspension Inoculum_Prep->Inoculation Compound_Prep Isoxazole Derivative Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading Indicator_Addition Addition of Growth Indicator (e.g., Resazurin) Incubation->Indicator_Addition MIC_Determination MIC Determination Visual_Reading->MIC_Determination Absorbance_Reading Absorbance Reading Indicator_Addition->Absorbance_Reading Absorbance_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives.

Comparative Analysis of Antifungal Activity

Recent studies have synthesized and evaluated novel series of isoxazole derivatives, providing valuable data for a comparative analysis. The following tables summarize the in vitro antifungal activity of selected compounds against various fungal species.

Activity of Isoxazole-Thiazole/Thiophene Hybrids against Candida albicans

A recent study investigated a series of isoxazole-based heterocyclic hybrids for their anti-Candida potential.[4] Two compounds, PUB14 and PUB17, which incorporate thiazole and thiophene moieties respectively, demonstrated notable antifungal activity.[4][6]

CompoundKey Structural FeaturesMIC (µg/mL) vs. C. albicansMBEC (% Biofilm Reduction)Cytotoxicity (% vs. HeLa cells)Reference
PUB14 Isoxazole-Thiazole Hybrid>25659.13 ± 10.73%~20%[4]
PUB17 Isoxazole-Thiophene Hybrid>25635.06 ± 10.04%~20%[4]
Octenidine dihydrochloride Standard AntisepticNot ReportedNot Reported>80%[4]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Notably, while the MIC values were high, compounds PUB14 and PUB17 showed significant activity against C. albicans biofilms and exhibited substantially lower cytotoxicity compared to the standard antiseptic, octenidine dihydrochloride.[4][6] This selective antifungal action, coupled with a lack of antibacterial effects, suggests a targeted mechanism of action.[4]

Efficacy of Phenyl-Substituted Isoxazoles against Agricultural Fungi

Another study focused on the development of isoxazole derivatives as potential fungicides for agricultural applications, evaluating their efficacy against Rhizoctonia solani and Fusarium fujikuroi.[5]

CompoundSubstitution on Phenyl RingED₅₀ (µg/mL) vs. R. solaniED₅₀ (µg/mL) vs. F. fujikuroiReference
5n 2-chlorophenyl4.43>100[5]
5p 2,4-dichloro-2-hydroxyphenyl10.36.7[5]

ED₅₀: Effective dose for 50% inhibition

Compound 5n (5-(2-chlorophenyl) isoxazole) was particularly effective against R. solani, while 5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) showed the highest activity against F. fujikuroi.[5] These findings highlight the importance of the substitution pattern on the phenyl ring in determining the antifungal potency and spectrum of activity.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antifungal activity of isoxazole derivatives is significantly influenced by the nature of the substituents on the isoxazole ring.

Key SAR Insights:
  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, imidazole, or thiophene, can enhance antifungal activity.[2][4] The presence of a thiazole moiety, in particular, has been associated with improved anti-Candida activity.[4]

  • Lipophilicity: Higher lipophilicity in thiazole derivatives has been correlated with increased antifungal activity.[4]

  • Phenyl Ring Substituents: The position and nature of substituents on a phenyl ring attached to the isoxazole core are crucial. For instance, the presence of electron-withdrawing groups like chlorine can enhance antifungal potency.[3][5]

Putative Mechanism of Action: Ergosterol Biosynthesis Inhibition

The selective antifungal activity of some isoxazole derivatives suggests a mechanism that targets cellular components or pathways unique to fungi.[4] A plausible target is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Molecular docking studies have suggested that isoxazole derivatives may act as novel fungicides by targeting the sterol 14α-demethylase enzyme, a key player in this pathway.[5]

Ergosterol_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Sterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Isoxazole_Derivative Isoxazole Derivative Sterol_Demethylase Sterol 14α-demethylase Isoxazole_Derivative->Sterol_Demethylase Inhibits

Caption: Proposed mechanism of action of isoxazole derivatives via inhibition of ergosterol biosynthesis.

Conclusion and Future Directions

The comparative analysis of isoxazole derivatives reveals a promising and versatile class of compounds with significant antifungal potential. The ability to modulate their activity and selectivity through synthetic modifications makes them attractive candidates for further development. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to refine structure-activity relationships and improve potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to guide rational drug design.

  • In Vivo Efficacy and Safety: Assessing the most promising candidates in animal models of fungal infections to evaluate their therapeutic potential and safety profiles.

The continued exploration of isoxazole chemistry will undoubtedly contribute to the development of the next generation of antifungal agents, addressing the urgent need for new treatments for fungal diseases in both clinical and agricultural settings.

References

  • Butnariu, P.; et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]

  • Shaik, A.; et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(5), 133-145. [Link]

  • Butnariu, P.; et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. PubMed, 39769380. [Link]

  • (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Dhaduk, M. F.; Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Wujec, M.; et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • (2021). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]

  • Kumar, A.; et al. (2025). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 81(5), 2579-2597. [Link]

  • (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. PubMed. [Link]

  • (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and TLC Validation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically active molecules.[1] This guide provides an in-depth, experience-driven walkthrough for the synthesis of a key isoxazole derivative, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, with a strong focus on Thin-Layer Chromatography (TLC) for reaction validation. We will move beyond a simple recitation of steps to explain the underlying "why" of the protocol, compare TLC to other common analytical techniques, and provide the detailed methodologies necessary for replication and adaptation in your own laboratory settings.

The Strategic Importance of Isoxazoles and Reaction Validation

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties, making it a valuable pharmacophore in medicinal chemistry.[1][2] Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The specific target of this guide, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, serves as a crucial building block for more complex pharmaceutical agents.[4][5]

Synthesizing such a molecule with high purity and yield is paramount. Therefore, robust and efficient analytical methods to monitor the reaction's progress and validate the final product are not just a quality control measure; they are integral to the synthetic strategy itself. TLC, in this context, is an invaluable tool for its speed, simplicity, and cost-effectiveness.

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: A Mechanistic Approach

The synthesis of the target isoxazole is typically achieved through a 1,3-dipolar cycloaddition reaction, a powerful and versatile method for forming five-membered heterocyclic rings.[1][6][7] This specific procedure involves the reaction of ethyl acetoacetate and benzaldehyde oxime.

Experimental Protocol: Synthesis

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Step-by-Step Procedure:

  • Preparation of Benzaldehyde Oxime: In a round-bottom flask, dissolve benzaldehyde in ethanol. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Cool the benzaldehyde solution in an ice bath and slowly add the hydroxylamine solution with continuous stirring. The formation of a white precipitate indicates the formation of benzaldehyde oxime. Filter the precipitate, wash with cold water, and dry.

    • Expert Insight: The slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of byproducts. The basic conditions generated by sodium hydroxide are necessary to deprotonate the hydroxylamine hydrochloride, forming the free hydroxylamine nucleophile.

  • Cycloaddition Reaction: In a separate flask, dissolve ethyl acetoacetate in ethanol. To this solution, add the prepared benzaldehyde oxime. Slowly add a catalytic amount of a suitable base (e.g., sodium ethoxide) to initiate the cycloaddition. Reflux the reaction mixture for several hours.

    • Causality Explained: The base deprotonates the ethyl acetoacetate to form an enolate, which is a key intermediate. The benzaldehyde oxime, in the presence of an acid or base catalyst, can eliminate water to form a nitrile oxide in situ. The enolate then undergoes a 1,3-dipolar cycloaddition with the nitrile oxide to form the isoxazole ring.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC monitoring), cool the mixture to room temperature. Neutralize the reaction mixture with dilute hydrochloric acid. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Reactants Ethyl Acetoacetate + Benzaldehyde Oxime Reaction_Mixture Reaction in Progress Reactants->Reaction_Mixture 1,3-Dipolar Cycloaddition Base_Catalyst Base Catalyst (e.g., Sodium Ethoxide) Base_Catalyst->Reaction_Mixture Solvent_Heat Ethanol, Reflux Solvent_Heat->Reaction_Mixture Workup Acidic Work-up & Recrystallization Reaction_Mixture->Workup Reaction Completion Product Pure Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate Workup->Product

Caption: Workflow for the synthesis of the target isoxazole.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Validation

TLC is a planar chromatographic technique used to separate non-volatile mixtures.[8] Its application in monitoring the progress of a reaction is a fundamental skill for any synthetic chemist.

Why TLC is an Excellent First Choice
  • Speed and Efficiency: A TLC analysis can be completed in a matter of minutes, providing near real-time feedback on the reaction's progress.

  • Cost-Effectiveness: The materials required for TLC (plates, solvents, developing chamber) are inexpensive compared to other analytical techniques.

  • Simplicity: The technique is easy to learn and perform, requiring minimal specialized equipment.

Experimental Protocol: TLC Validation

Materials:

  • Silica gel TLC plates (e.g., Merck TLC Silica gel 60 F254)[9]

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)

  • Visualization agent (UV lamp, iodine chamber, or a chemical stain)

Step-by-Step Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (SM), a co-spot (a mixture of starting material and reaction mixture), and the reaction mixture (RM).[10]

  • Spotting: Using a capillary tube, apply a small spot of the dissolved starting material onto the "SM" mark. On the "Co" mark, spot the starting material first, and then spot the reaction mixture directly on top of it. Finally, spot the reaction mixture on the "RM" mark.[10][11]

    • Expert Insight: The co-spot is crucial for distinguishing between the starting material and the product, especially when their retention factors (Rf) are similar.[11]

  • Development: Place a small amount of the chosen mobile phase into the developing chamber and allow the atmosphere to become saturated with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), as isoxazole rings are typically UV-active.[12][13] Circle the spots with a pencil. For enhanced visualization, an iodine chamber or a potassium permanganate stain can be used.[12][14]

  • Interpretation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15] The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction.

TLC Analysis Workflow Diagram

TLC_Analysis_Workflow cluster_tlc TLC Validation Process Prep Prepare TLC Plate (Baseline & Spot Marks) Spotting Spot Starting Material (SM), Co-spot (Co), & Reaction Mixture (RM) Prep->Spotting Development Develop Plate in Saturated Chamber Spotting->Development Visualization Visualize under UV Light and/or with Stain Development->Visualization Analysis Calculate Rf Values & Interpret Results Visualization->Analysis

Caption: Step-by-step workflow for TLC analysis.

Comparative Analysis: TLC vs. Other Analytical Techniques

While TLC is an excellent tool, it is primarily qualitative. For quantitative analysis and more detailed structural information, other techniques are often employed.

TechniquePrincipleAdvantagesDisadvantagesApplication for Isoxazole Synthesis
Thin-Layer Chromatography (TLC) Separation based on polarity on a stationary phase.Fast, inexpensive, simple, good for reaction monitoring.[8]Qualitative, lower resolution than HPLC, not easily automated.Ideal for rapid, real-time monitoring of the disappearance of reactants and the appearance of the product.
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column.Quantitative, high resolution, automated, can be coupled with mass spectrometry (LC-MS).[16][17]More expensive, requires more complex instrumentation and method development.Used for purity determination of the final product, quantitative analysis of reaction yield, and stability studies.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for separating and identifying volatile compounds, provides structural information from mass spectra.[19]Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules.Can be used to identify and quantify volatile starting materials, byproducts, or the final product if it is sufficiently volatile.

Conclusion: An Integrated Approach to Synthesis and Validation

The successful synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate relies on a sound understanding of the underlying reaction mechanism and the diligent application of appropriate analytical techniques. Thin-Layer Chromatography serves as an indispensable tool for the real-time monitoring of this synthesis, offering a rapid and cost-effective means of assessing reaction progress. For more rigorous quantitative analysis and final product characterization, techniques such as HPLC and GC-MS provide complementary and more detailed information. By employing this integrated approach, researchers can confidently and efficiently advance their synthetic endeavors in the pursuit of novel and impactful chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Konkala, K., et al. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(10), 1673.
  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2019). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules, 24(15), 2785.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Sree Gouri, V., & Sreenivasa Rao, M. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10719.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Reddit. (2016, July 22). TLC Visualization/Stain Question. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32986.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Potential Anticancer Agents. Molecules, 27(21), 7481.
  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 115-157.
  • ResearchGate. (2025, August 7). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. Retrieved from [Link]

  • Bakos, B., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-72.
  • National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. Journal of Molecular Structure, 1317, 138547.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. (n.d.). stability testing of 4-Chlorobenzo[d]isoxazole derivatives under stress conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • ACS Publications. (2014, January 31). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Retrieved from [Link]

  • ResearchGate. (n.d.). The general synthesis procedure of phenyl-isoxazole–Carboxamide derivatives. Retrieved from [Link]

  • Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product? Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • ACS Publications. (2000, January 21). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • ResearchGate. (2022, June 24). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

Sources

The Gold Standard: A Comparative Guide to Confirming Isoxazole Crystal Structures with X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemistry. This is particularly true for heterocyclic compounds like isoxazoles, a scaffold of immense interest in medicinal chemistry due to its diverse pharmacological activities. [1][2] Understanding the precise spatial arrangement of atoms is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the intellectual property of a novel chemical entity.

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) with other common analytical techniques for the structural confirmation of isoxazole derivatives. As a senior application scientist, this narrative is built on the pillars of experimental causality, self-validating protocols, and authoritative scientific grounding to empower you in your research and development endeavors.

The Imperative of Unambiguous Structure Confirmation

The seemingly minor rearrangement of atoms in a molecule can lead to vastly different biological activities and physicochemical properties. In the realm of drug development, an incorrect structural assignment can lead to wasted resources and dead-end research pathways. While techniques like NMR, mass spectrometry, and elemental analysis provide crucial information about connectivity and composition, they often fall short of providing the definitive three-dimensional structure. This is where X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), establishes itself as the "gold standard."[3]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer

SCXRD is a powerful analytical technique that provides a precise and accurate three-dimensional map of the atomic arrangement within a crystal lattice.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional resolution.[3]

The "Why" Behind the SCXRD Workflow: A Self-Validating System

The SCXRD workflow is a meticulously designed process where each step is optimized to ensure the quality and reliability of the final structure. This inherent system of checks and balances is what makes the technique so trustworthy.

1. Crystal Growth: The Foundation of a High-Quality Structure

The journey to a definitive crystal structure begins with the growth of a high-quality single crystal. The slow and controlled growth of a crystal is essential as it allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is a prerequisite for sharp diffraction.

  • Causality in Crystallization Technique Selection:

    • Slow Evaporation: This is the most common and often successful method for organic compounds like isoxazoles.[4][5] By dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal formation. The slow rate is crucial to prevent the rapid precipitation of an amorphous solid or the formation of many small, imperfect crystals.[6]

    • Vapor Diffusion: This technique is particularly useful for smaller sample quantities. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces the compound's solubility, promoting crystallization.

    • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Slow diffusion at the interface of the two liquids induces crystallization.[4]

2. Crystal Selection and Mounting: Isolating the Perfect Specimen

  • Microscopic Examination: Under a polarized light microscope, suitable crystals will be transparent, have well-defined faces, and show uniform extinction, indicating a single lattice.[7] Crystals that are opaque, cracked, or appear to be intergrown are rejected.

  • Mounting: A selected crystal, typically 0.1-0.3 mm in its largest dimension, is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection: Capturing the Diffraction Pattern

  • Cryogenic Cooling: The mounted crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of cold nitrogen gas.[8] This critical step minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution dataset.[9] It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times.[10]

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11] A complete dataset may require several hours to collect.[11]

4. Data Processing and Structure Solution:

  • Integration and Scaling: The collected images are processed to measure the intensity of each diffraction spot and apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram of the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis & Validation Synthesis Synthesis & Purification of Isoxazole Derivative Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Cryo-cooled) Crystal_Selection->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure Data_Analysis_Workflow cluster_refinement Structure Refinement cluster_validation Validation & Output Initial_Model Initial Structural Model Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Model_Update Update Atomic Parameters Refinement_Cycle->Model_Update Iterate until convergence Quality_Metrics Assess Quality Metrics (R-factor, GooF) Refinement_Cycle->Quality_Metrics Converged Model Model_Update->Refinement_Cycle CIF_Generation Generate CIF Quality_Metrics->CIF_Generation CheckCIF checkCIF Validation CIF_Generation->CheckCIF Final_CIF Validated CIF for Deposition/Publication CheckCIF->Final_CIF

Sources

Introduction: The Critical Role of Conformation in Molecular Recognition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Conformational Analysis of Phenyl and Isoxazole Rings for Drug Discovery

In the intricate dance of molecular recognition that underpins drug efficacy, the three-dimensional shape, or conformation, of a molecule is paramount. The ability of a drug to bind to its target protein is exquisitely sensitive to the spatial arrangement of its constituent atoms. Among the most common structural motifs in medicinal chemistry are aromatic and heteroaromatic rings, such as the phenyl and isoxazole moieties. Understanding the conformational preferences and rotational dynamics of these rings is not merely an academic exercise; it is a critical component of rational drug design. This guide provides a comparative conformational analysis of the phenyl and isoxazole rings, offering both theoretical insights and practical experimental guidance for researchers in drug development. We will delve into the fundamental principles governing their rotational behavior, explore the impact of substituents, and present methodologies to elucidate their conformational landscapes.

The Phenyl Ring: A Deceptively Simple Archetype

The phenyl ring, a ubiquitous building block in pharmaceuticals, is often perceived as a simple, flat, and rigid entity. While its planarity is a given, the rotational freedom around the single bond connecting it to a parent scaffold introduces significant conformational complexity. The energy barrier to this rotation and the preferred dihedral angle are dictated by a delicate interplay of steric and electronic effects.

Rotational Barrier and Influencing Factors

The intrinsic barrier to rotation around a C(sp²)-C(sp³) bond is relatively low, but in the context of a larger molecule, steric hindrance from adjacent substituents can dramatically increase this barrier. For instance, ortho-substitution on the phenyl ring can create significant steric clashes, forcing the ring to adopt a non-coplanar conformation with the parent molecule. This is a well-documented strategy in medicinal chemistry to lock in a specific, biologically active conformation and to explore new regions of chemical space.

Electronic effects also play a crucial role. The conjugation between the pi-system of the phenyl ring and an adjacent unsaturated system favors a planar arrangement to maximize orbital overlap. The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the ring and influence these pi-stacking and other non-covalent interactions that can stabilize certain conformations.

The Isoxazole Ring: A Heteroaromatic with Unique Conformational Character

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, presents a more complex conformational picture than the phenyl ring. The presence of heteroatoms introduces asymmetry and a dipole moment, leading to distinct electronic properties and intermolecular interactions.

Planarity and Rotational Profile

While the isoxazole ring itself is planar, its rotational behavior when attached to another molecular fragment can be more constrained than that of a phenyl ring. The lone pairs on the nitrogen and oxygen atoms can engage in specific hydrogen bonds and other electrostatic interactions with the protein target, making the orientation of the isoxazole ring a critical determinant of binding affinity.

The rotational barrier of the isoxazole ring is influenced by the position of its attachment to the parent molecule and the nature of its substituents. For example, substitution at the C3 versus the C5 position can lead to different steric environments and, consequently, different preferred dihedral angles. The inherent dipole moment of the isoxazole ring can also lead to favorable electrostatic interactions that stabilize a particular conformation.

Comparative Analysis: Phenyl vs. Isoxazole

A direct comparison of the conformational properties of phenyl and isoxazole rings reveals key differences that have significant implications for drug design.

FeaturePhenyl RingIsoxazole Ring
Symmetry High (D6h for benzene)Low (Cs)
Dipole Moment Zero (for unsubstituted benzene)Significant and directional
Rotational Barrier Primarily influenced by steric hindranceInfluenced by sterics, electronics, and dipole interactions
Hydrogen Bonding Pi-system can act as a weak H-bond acceptorN and O atoms are potential H-bond acceptors
Typical Substituent Effects Ortho-substituents dramatically increase rotational barrierSubstituent position (e.g., C3 vs. C5) has a pronounced effect

This table highlights that while both rings are planar, the isoxazole's asymmetry and heteroatoms introduce a level of conformational subtlety not present in the more symmetric phenyl ring.

Experimental and Computational Workflows for Conformational Analysis

A robust conformational analysis relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution. Nuclear Overhauser Effect (NOE) measurements can provide through-space distance constraints between protons, which can be used to define the relative orientation of the phenyl or isoxazole ring with respect to the rest of the molecule.

Step-by-Step Protocol for NOE-Based Conformational Analysis:

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent at a concentration of 5-10 mM.

  • Data Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher). The mixing time should be optimized to be on the order of the T1 relaxation times of the protons of interest (typically 300-800 ms).

  • Data Processing: Process the 2D NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Identify cross-peaks in the NOESY spectrum, which indicate protons that are close in space (typically < 5 Å). The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

  • Structural Interpretation: Use the distance constraints derived from the NOE data to build a 3D model of the molecule and determine the preferred dihedral angle of the phenyl or isoxazole ring.

Computational Workflow: Quantum Mechanics and Molecular Dynamics

Computational chemistry provides invaluable insights into the energetic landscape of ring rotation.

Workflow for Conformational Searching and Energy Profiling:

G cluster_0 Computational Conformational Analysis Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Monte Carlo or Systematic Search) start->conf_search qm_opt Quantum Mechanics Geometry Optimization (e.g., DFT B3LYP/6-31G*) conf_search->qm_opt For each unique conformer pes_scan Potential Energy Surface Scan (Dihedral Angle Scan) qm_opt->pes_scan md_sim Molecular Dynamics Simulation (Optional, for dynamic behavior) qm_opt->md_sim thermo Thermochemical Analysis (Gibbs Free Energy Calculation) pes_scan->thermo end Identify Low-Energy Conformations and Rotational Barriers thermo->end md_sim->end

Caption: A typical computational workflow for conformational analysis.

This workflow allows for the identification of low-energy conformations and the quantification of the energy barriers between them, providing a detailed picture of the conformational landscape.

Case Study: Impact of Ortho-Methyl Substitution on Phenyl Ring Rotation

To illustrate the principles discussed, let's consider the impact of an ortho-methyl group on the rotation of a phenyl ring attached to a generic scaffold.

G cluster_1 Potential Energy Surface of Phenyl Ring Rotation unsubstituted Unsubstituted Phenyl Low Rotational Barrier low_energy Low-Energy Staggered Conformation unsubstituted->low_energy Freely rotating ortho_methyl Ortho-Methyl Phenyl High Rotational Barrier transition_state High-Energy Eclipsed Conformation ortho_methyl->transition_state Steric clash transition_state->ortho_methyl Rotationally restricted

Caption: Steric hindrance from an ortho-substituent raises the rotational energy barrier.

The unsubstituted phenyl ring exhibits a low rotational barrier, allowing it to freely rotate. In contrast, the ortho-methyl substituted phenyl ring experiences a significant steric clash in the planar conformation, leading to a high rotational barrier and a preference for a non-planar (twisted) conformation. This has been experimentally verified by X-ray crystallography and NMR studies.

Conclusion: A Tale of Two Rings in Drug Design

The conformational analysis of phenyl and isoxazole rings is a cornerstone of modern drug design. While the phenyl ring's behavior is largely governed by steric and electronic effects that are relatively well-understood, the isoxazole ring's asymmetry and heteroatom content introduce a greater level of complexity and opportunities for fine-tuning molecular interactions. A comprehensive approach that combines high-field NMR spectroscopy for solution-state analysis and sophisticated computational modeling is essential for accurately characterizing the conformational preferences of these crucial structural motifs. By understanding and controlling the conformation of these rings, medicinal chemists can design more potent, selective, and effective drugs.

References

  • W. D. Hounshell, D. A. Dougherty, J. P. Hummel, K. Mislow, J. Am. Chem. Soc. 1977, 99 (6), 1916-1924. [Link]

  • G. Gilli, V. Ferretti, P. Gilli, J. Am. Chem. Soc. 1994, 116 (3), 909-915. [Link]

  • C. A. Hunter, J. K. M. Sanders, J. Am. Chem. Soc. 1990, 112 (14), 5525-5534. [Link]

  • J. D. Dunitz, M. B. Fleischer, Acta Crystallogr. B 1991, 47 (4), 561-569. [Link]

  • A. G. Orpen, L. Brammer, F. H. Allen, O. Kennard, D. G. Watson, R. Taylor, J. Chem. Soc., Dalton Trans. 1989, S1-S83. [Link]

A Comparative Guide to Catalytic Methods for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design, underpinning a multitude of therapeutic agents. The efficient and selective synthesis of this critical heterocycle is paramount. This guide provides an in-depth comparison of contemporary catalytic methods for isoxazole synthesis, moving beyond a mere listing of protocols to offer insights into the causality of experimental choices and a critical evaluation of their performance.

The Enduring Importance of the Isoxazole Ring

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. From antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib, the isoxazole ring is a privileged structure in medicinal chemistry. Consequently, the development of robust and versatile synthetic methodologies is a continuous pursuit.

At a Glance: A Comparative Overview of Catalytic Strategies

The synthesis of isoxazoles has evolved from classical condensation reactions to highly sophisticated catalytic approaches. Modern methods offer significant advantages in terms of efficiency, regioselectivity, and substrate scope. This guide will delve into the nuances of transition metal catalysis (copper, palladium, and gold), the rise of metal-free organocatalysis, and the emergence of innovative photocatalytic strategies.

Catalytic MethodCatalyst ExampleTypical ReactionKey AdvantagesLimitations
Copper Catalysis Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate)[3+2] Cycloaddition of alkynes and nitrile oxidesHigh yields, mild conditions, operational simplicity.[1][2]Regioselectivity can be an issue with internal alkynes.
Palladium Catalysis Pd(OAc)₂, PdCl₂(PPh₃)₂Cascade Annulation/Allylation, C-H ActivationExcellent functional group tolerance, access to complex polycyclic systems.[3][4]Higher cost of catalyst, sometimes requires harsh conditions.
Gold Catalysis AuCl₃, (IPr)AuClCycloisomerization of α,β-acetylenic oximesHigh efficiency, excellent yields under mild conditions.[5]Catalyst can be sensitive to air and moisture.
Organocatalysis Triphenylphosphine, DABCOThree-component reactions, cycloadditionsMetal-free, environmentally benign, readily available catalysts.Can require higher catalyst loadings and longer reaction times.
Photocatalysis [Ru(bpy)₃]Cl₂Photoredox generation of nitrile oxidesUtilizes visible light, energy-efficient, mild conditions.[6]Requires specialized photoreactor setup.

I. Transition Metal Catalysis: The Workhorses of Isoxazole Synthesis

Transition metals have revolutionized the synthesis of isoxazoles by enabling reactions that are otherwise difficult or impossible to achieve. Their ability to coordinate with and activate substrates opens up unique reaction pathways.

A. Copper-Catalyzed [3+2] Cycloaddition: The "Click" Chemistry Approach

Copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides is one of the most widely employed methods for synthesizing 3,5-disubstituted isoxazoles.[1][2] This approach is often considered a "click" reaction due to its high efficiency, reliability, and simple execution.[1]

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a stepwise manner, proceeding through a six-membered copper-containing metallacycle before undergoing ring contraction and reductive elimination to afford the isoxazole product and regenerate the copper(I) catalyst.

Copper_Catalyzed_Cycloaddition cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide + Alkyne Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Nitrile Oxide Product_Release Product Release & Catalyst Regeneration Metallacycle->Product_Release Ring Contraction Product_Release->Cu(I) - Isoxazole Isoxazole 3,5-Disubstituted Isoxazole Product_Release->Isoxazole Alkyne Alkyne Alkyne->Cu_Acetylide Nitrile_Oxide Nitrile Oxide (in situ generated) Nitrile_Oxide->Metallacycle

Caption: Copper-catalyzed [3+2] cycloaddition for isoxazole synthesis.

This one-pot, three-step procedure utilizes the copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.[1]

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) in a suitable solvent such as a 1:1 mixture of t-BuOH and water.

  • Add an oxidizing agent like chloramine-T (1.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.2 mmol), copper(II) sulfate pentahydrate (5 mol%), and sodium ascorbate (10 mol%).

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the progress by TLC.[7]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

B. Palladium-Catalyzed Cascade Reactions: Building Complexity

Palladium catalysis offers powerful tools for the synthesis of highly substituted and fused isoxazole systems through elegant cascade reactions. These methods often involve C-H activation or annulation strategies, allowing for the rapid construction of molecular complexity from simple starting materials.[3][4]

A common mechanistic pathway involves the formation of a palladacycle intermediate through C-H activation. This intermediate can then react with a coupling partner, such as an aldehyde, to form a Pd(IV) species. Subsequent reductive elimination and condensation steps lead to the formation of the isoxazole ring and regeneration of the active Pd(II) catalyst.[8]

Palladium_Catalyzed_Annulation Pd(II)_Catalyst Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd(II)_Catalyst->Palladacycle Substrate N-Phenoxyacetamide Substrate->Palladacycle Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate Coupling_Partner Aldehyde Coupling_Partner->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Condensation Deacetylative Condensation Reductive_Elimination->Condensation Condensation->Pd(II)_Catalyst Catalyst Regeneration Product Benzo[d]isoxazole Condensation->Product

Caption: Palladium-catalyzed benzo[d]isoxazole synthesis via C-H activation.

This method provides rapid access to fully substituted isoxazoles from alkynyl oxime ethers and allyl halides.[3]

  • Reaction Setup: To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), n-Bu₄NBr (1.0 equiv.), the alkynyl oxime ether (0.2 mmol), and the allyl halide (0.3 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Reaction: Stir the mixture at 80 °C for 5-45 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the fully substituted isoxazole.

C. Gold-Catalyzed Cycloisomerization: Mild and Efficient Ring Formation

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the cycloisomerization of various functionalized alkynes. For isoxazole synthesis, the gold-catalyzed cycloisomerization of α,β-acetylenic oximes is a highly efficient method that proceeds under mild conditions with excellent yields.[5]

The reaction is initiated by the coordination of the gold catalyst to the alkyne, which activates it towards nucleophilic attack. The oxygen of the oxime then attacks the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis of the carbon-gold bond regenerates the catalyst and yields the isoxazole product.[9]

Gold_Catalyzed_Cycloisomerization Au_Catalyst Au(III) Catalyst Alkyne_Activation π-Activation of Alkyne Au_Catalyst->Alkyne_Activation Substrate α,β-Acetylenic Oxime Substrate->Alkyne_Activation Cyclization 5-endo-dig Cyclization Alkyne_Activation->Cyclization Protodeauration Protodeauration Cyclization->Protodeauration Protodeauration->Au_Catalyst Catalyst Regeneration Product Substituted Isoxazole Protodeauration->Product

Caption: Gold-catalyzed cycloisomerization for isoxazole synthesis.

This protocol describes a highly efficient synthesis of substituted isoxazoles under moderate reaction conditions.[5]

  • Reaction Setup: To a solution of the α,β-acetylenic oxime (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add AuCl₃ (1 mol%).

  • Reaction: Stir the mixture at 30 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the pure substituted isoxazole.

II. Organocatalysis: The Metal-Free Alternative

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis has emerged as a powerful alternative to transition metal catalysis. These metal-free approaches often utilize readily available, non-toxic small organic molecules as catalysts.

Mechanism of Organocatalyzed Isoxazole Synthesis

Organocatalytic routes to isoxazoles often involve multicomponent reactions where the catalyst activates one of the substrates. For instance, in a three-component reaction of a β-ketoester, hydroxylamine, and an aromatic aldehyde, an organocatalyst like triphenylphosphine can facilitate the condensation and cyclization steps.[7] The mechanism typically involves nucleophilic catalysis or activation through hydrogen bonding.

Organocatalytic_Workflow Reactants β-Ketoester + Hydroxylamine + Aldehyde Activation Substrate Activation Reactants->Activation Catalyst Organocatalyst (e.g., Triphenylphosphine) Catalyst->Activation Condensation1 Knoevenagel Condensation Activation->Condensation1 Condensation2 Michael Addition Condensation1->Condensation2 Cyclization Intramolecular Cyclization & Dehydration Condensation2->Cyclization Product Isoxazol-5(4H)-one Cyclization->Product

Caption: General workflow for organocatalyzed isoxazole synthesis.

Representative Experimental Protocol: Triphenylphosphine-Catalyzed Synthesis of 4-Arylideneisoxazol-5(4H)-ones

This protocol describes an efficient three-component organocatalytic synthesis.[7]

  • Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride (1.2 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and triphenylphosphine (10 mol%).

  • Add water (5 mL) as the solvent.

  • Reaction: Stir the mixture at room temperature. For enhanced efficiency, ultrasonic irradiation can be applied for approximately 10 minutes.[7]

  • Work-up: After the reaction is complete (monitored by TLC), collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain the pure 4-arylideneisoxazol-5(4H)-one.

III. Photocatalysis: A Green and Light-Driven Approach

Photocatalysis represents a frontier in organic synthesis, harnessing the energy of visible light to drive chemical reactions under exceptionally mild conditions. For isoxazole synthesis, photoredox catalysis enables the generation of reactive intermediates, such as nitrile oxides, from readily available precursors.[6]

Mechanism of Photocatalytic Isoxazole Synthesis

A typical photoredox catalytic cycle for isoxazole synthesis involves the excitation of a photocatalyst (e.g., [Ru(bpy)₃]Cl₂) by visible light. The excited photocatalyst then engages in single-electron transfer (SET) processes with a substrate, such as a hydroxyimino acid, to generate a nitrile oxide radical cation. Subsequent oxidation and deprotonation lead to the formation of the nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkyne to form the isoxazole.[6][10]

Photocatalytic_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation Light Visible Light (hν) Light->PC_excited SET1 Single Electron Transfer (SET) PC_excited->SET1 Substrate Hydroxyimino Acid Substrate->SET1 Radical_Cation Radical Cation Intermediate SET1->Radical_Cation Oxidation Oxidation Radical_Cation->Oxidation Nitrile_Oxide Nitrile Oxide Oxidation->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Product Isoxazole Cycloaddition->Product

Caption: Photocatalytic generation of nitrile oxides for isoxazole synthesis.

Representative Experimental Protocol: Visible-Light Photoredox Synthesis of Isoxazoles

This method utilizes a ruthenium-based photocatalyst to generate nitrile oxides from hydroxyimino acids.[6]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, add the hydroxyimino acid (0.2 mmol), the alkyne (0.4 mmol), [Ru(bpy)₃]Cl₂ (2 mol%), and NaHCO₃ (0.4 mmol).

  • Add anhydrous DMF (2.0 mL) and degas the mixture with nitrogen for 10 minutes.

  • Reaction: Irradiate the vial with blue LEDs at room temperature for 12-24 hours, with continuous stirring.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired isoxazole.

Conclusion and Future Outlook

The synthesis of isoxazoles has been significantly advanced by the development of diverse catalytic methodologies. Copper-catalyzed cycloadditions remain a highly practical and efficient choice for many applications. Palladium and gold catalysis provide access to more complex and highly substituted isoxazole architectures, albeit at a higher cost. The rise of organocatalysis and photocatalysis reflects a broader trend towards more sustainable and environmentally friendly chemical synthesis.

The choice of catalytic method will ultimately depend on the specific target molecule, desired substitution pattern, functional group tolerance, and considerations of cost and environmental impact. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of this invaluable heterocyclic scaffold.

References

  • Hansen, T. V.; Wu, P.; Fokin, V. V. A Mild and Convenient One-Pot, Three-Step Procedure Utilizing a Copper(I)-Catalyzed Cycloaddition Reaction Between in Situ Generated Nitrile Oxides and Terminal Acetylenes. J. Org. Chem.2005 , 70, 7761-7764. [Link]

  • Daroughehzadeh, H.; Kiyani, H. A Three-Component Organocatalytic Approach for the Synthesis of 4-Arylideneisoxazol-5(4H)-ones. Pharmaceuticals2023 , 18, 1179. [Link]

  • Li, C.; Li, J.; Zhou, F.; Li, C.; Wu, W. A Mild, Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides Provides Functionalized Isoxazoles. J. Org. Chem.2019 , 84, 11958-11970. [Link]

  • Bar-Ziv, R.; Gobi, K.; Pappo, D. Visible-Light-Mediated Generation of Nitrile Oxides for the Photoredox Synthesis of Isoxazolines and Isoxazoles. Org. Lett.2016 , 18, 4574-4577. [Link]

  • Zhao, J.; et al. Palladium-Catalyzed Benzo[d]isoxazole Synthesis by C–H Activation/[4 + 1] Annulation. Chem. Sci.2015 , 6, 6946-6951. [Link]

  • Duan, M.; Hou, G.; Zhao, Y.; Zhu, C.; Song, C. Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. J. Org. Chem.2022 , 87, 11222–11225. [Link]

  • Garcı́a-Álvarez, R.; et al. Computational Study of Alkyne-Acid Cycloisomerization in Gold-Functionalized Resorcinarene Cavitand. ChemistryOpen2024 , e202404480. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the integrity of our work extends beyond discovery and synthesis to the responsible management of chemical compounds. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a member of the biologically significant isoxazole class of heterocyclic compounds, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and environmental stewardship. Our objective is to ensure that your laboratory operations remain compliant, safe, and environmentally conscious.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is not universally available, data from structurally similar isoxazole derivatives and physicochemical property databases allow for a robust preliminary risk assessment.

The primary principle of laboratory safety, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is to treat substances of unknown toxicity as potentially hazardous.[3][4] An analysis of related isoxazoline and isoxazole compounds reveals key potential hazards that must be managed. For instance, ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate is classified as harmful if swallowed, a possible skin sensitizer, and very toxic to aquatic life with long-lasting effects.[5] This high aquatic toxicity is a critical consideration for disposal, mandating that the compound must not enter sewage systems or waterways.[5]

Physicochemical and Hazard Profile

The following table summarizes known and inferred properties to inform our disposal strategy.

PropertyValue / InformationSource(s)
Molecular Formula C₁₃H₁₃NO₃[6][7]
Molar Mass 231.25 g/mol [6][7]
Appearance Yellow crystalline solid[8]
Density ~1.148 - 1.288 g/cm³[6][9]
Boiling Point 372.9°C at 760 mmHg[6][10]
Flash Point 179.3°C[6][10]
Inferred Acute Toxicity Harmful if swallowed (Based on structural analogs).[5]
Inferred Skin Hazard May cause an allergic skin reaction (Based on structural analogs).[5]
Inferred Eco-Toxicity Very toxic to aquatic life with long-lasting effects (Based on structural analogs). This is a critical disposal consideration.[5]

Causality Note: The isoxazole ring and associated functional groups present in this class of compounds contribute to their biological activity.[11] This same bioactivity often translates to environmental toxicity, as the mechanisms that affect biological targets in research can also harm organisms in aquatic ecosystems. Therefore, preventing environmental release is the primary directive for disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. Based on the potential for skin sensitization and general chemical handling best practices outlined by OSHA, the following PPE must be worn when handling Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate for disposal.[3][12]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before use.[12]

  • Eye Protection: Wear safety glasses with side shields or goggles, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Skin and Body Protection: A laboratory coat is mandatory. For handling larger quantities or during spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if dust is generated or if working outside of a fume hood.

Disposal Workflow: A Step-by-Step Protocol

The disposal of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate must comply with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), along with local and institutional regulations.[13][14] The recommended disposal route is through a licensed chemical waste management contractor, typically involving high-temperature incineration.[15]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Dedicate a specific, properly labeled hazardous waste container for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and materials contaminated with it.

  • Solid Waste: Collect waste product, contaminated PPE (gloves, wipes), and weighing papers in a securely sealable, chemically compatible container (e.g., a polyethylene-lined drum or a dedicated waste bottle).

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. The high aquatic toxicity of related compounds necessitates this segregation to prevent contamination of other waste streams.[5]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a core requirement of the EPA and OSHA's Hazard Communication Standard.[3][14] Your waste container label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate ".

  • The specific hazard characteristics (e.g., "Toxic," "Ecotoxic").

  • The accumulation start date (the date the first drop of waste enters the container).

  • Your name, laboratory, and contact information.

Step 3: On-Site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel.[14]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Time Limits: Adhere to institutional and EPA time limits for waste accumulation. Academic labs operating under the EPA's Subpart K regulations have specific guidelines for removing waste from the laboratory in a timely manner, often within 12 months.[16][17]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer.

  • Waste Pickup: The EHS office will coordinate with a licensed hazardous waste disposal company to pick up, transport, and dispose of the material in accordance with all federal and state regulations.[13][18] Never attempt to dispose of this chemical down the drain or in regular trash. [5]

Step 5: Decontamination of Empty Containers
  • Triple Rinsing: An empty container that held the compound must be decontaminated before it can be disposed of as non-hazardous waste. The standard procedure is to triple rinse the container.[19]

  • Collect Rinsate: The solvent used for rinsing (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After rinsing, completely remove or deface the original chemical label to prevent misuse.[19]

  • Final Disposal: The clean, decontaminated container can then typically be disposed of in a glass recycling bin or as regular laboratory waste, per your institution's policy.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. If it is a liquid spill, use a chemical absorbent kit to contain and absorb the material.

  • Cleanup: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

G Disposal Workflow for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate cluster_prep Phase 1: Preparation & Collection cluster_manage Phase 2: Management & Removal cluster_container Phase 3: Empty Container Decontamination start Waste Generated (Solid or Liquid) assess Assess Hazards: - Toxic - Skin Sensitizer - Highly Ecotoxic start->assess ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe collect Collect in Designated, Sealed Waste Container ppe->collect label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date collect->label_waste empty_cont Original Container Empty? collect->empty_cont Container now empty store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup (Adhere to time limits) store->contact_ehs disposal Licensed Contractor Disposes via High-Temp Incineration contact_ehs->disposal triple_rinse Triple Rinse with Appropriate Solvent empty_cont->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->contact_ehs Add to liquid waste stream deface Deface Original Label collect_rinsate->deface dispose_cont Dispose of Clean Container (e.g., Glass Recycling) deface->dispose_cont

Caption: Disposal workflow from generation to final disposition.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Safety data sheet - Isoxadifen-ethyl. CPAChem. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]

  • 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. ChemBK. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. Available at: [Link]

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. IDR Environmental Services. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center (DTIC). Available at: [Link]

  • CAS#:1143-82-4 | Ethyl 5-methyl-3-phenyl-4-isoxazole carboxalate. Chemsrc. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.